molecular formula C12H26 B14548437 2,4,5-Trimethylnonane CAS No. 62184-62-7

2,4,5-Trimethylnonane

Cat. No.: B14548437
CAS No.: 62184-62-7
M. Wt: 170.33 g/mol
InChI Key: NZAPYIGNIYRJNJ-UHFFFAOYSA-N
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Description

2,4,5-Trimethylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62184-62-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,5-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-8-11(4)12(5)9-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

NZAPYIGNIYRJNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-trimethylnonane is a branched alkane with the molecular formula C₁₂H₂₆. As a member of the hydrocarbon family, its physical properties are of interest in various fields, including fuel technology, materials science, and as a non-polar solvent in chemical synthesis. This document provides a concise overview of the known physical characteristics of this compound, supported by general experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are determined by its molecular structure and the intermolecular van der Waals forces. The following table summarizes the key quantitative data available for this compound.

Physical PropertyValueReference
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][3]
Boiling Point 195 °C[1][2]
Melting Point -50.8 °C (estimate)[1][2]
Density 0.7543 g/cm³[1][2]
Refractive Index 1.4227[1][2]

Experimental Protocols for Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method is the Thiele Tube Method .[4]

  • Principle: This method utilizes a small sample size (less than 0.5 mL) and relies on the principle of vapor pressure equilibrium.[5]

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[4]

    • This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heat distribution.[4]

    • As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the sample will also enter the capillary tube, causing a steady stream of bubbles.

    • The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Density Measurement

The density of a liquid is its mass per unit volume. For liquid hydrocarbons, density can be accurately measured using a pycnometer or a digital density meter .

  • Principle: A pycnometer is a flask with a precisely known volume. The density is determined by measuring the mass of the pycnometer when empty, filled with the sample liquid, and filled with a reference substance of known density (like water).

  • Procedure (Pycnometer):

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, and its mass is measured again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid (e.g., deionized water) of a known density at the same temperature, and its mass is measured.

    • The density of the sample is calculated using the masses and the known density of the reference liquid.

Modern laboratories often use digital density meters which work on the principle of an oscillating U-tube. The frequency of oscillation is dependent on the density of the liquid filling the tube. These instruments provide rapid and highly accurate measurements.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[6] The Abbe refractometer is a common instrument for this measurement.

  • Principle: The Abbe refractometer measures the critical angle of refraction of a thin layer of the liquid sample placed between two prisms.[7]

  • Procedure:

    • A few drops of the liquid sample are placed on the surface of the prism.[7]

    • A light source, often a sodium D-line source (589 nm), is directed through the prisms and the sample.[6]

    • The user looks through an eyepiece and adjusts a knob to bring a dividing line between light and dark fields into a specific position on a crosshair.[7]

    • The refractive index is then read directly from a calibrated scale.[8] Temperature control is crucial for accurate measurements, and values are typically reported at 20°C.[6][8]

Logical Relationships and Visualization

Due to the chemically inert nature of alkanes like this compound under physiological conditions, they are not known to be involved in biological signaling pathways or complex metabolic processes that would necessitate a visual representation. Their primary roles in a biological or pharmaceutical context would be as excipients or solvents, where their physical properties, rather than specific chemical interactions, are of importance. Therefore, no signaling pathway or experimental workflow diagram is applicable.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2,4,5-trimethylnonane, a branched alkane with the molecular formula C₁₂H₂₆. Due to the limited availability of experimental data for this specific isomer, this document combines information from established chemical principles, data from analogous compounds, and computational predictions to offer insights into its structural and chemical properties. This guide covers its fundamental physicochemical characteristics, delves into the intricacies of its bond lengths, bond angles, and conformational isomers, and presents predicted spectroscopic data for its identification. Additionally, a plausible experimental protocol for its synthesis is detailed, providing a foundational resource for researchers in organic chemistry and related fields.

Introduction

This compound is a saturated hydrocarbon belonging to the class of highly branched alkanes.[1] Its structure consists of a nine-carbon nonane (B91170) backbone with three methyl group substituents at the 2, 4, and 5 positions. The presence of these methyl groups introduces chirality at the C4 and C5 positions, leading to the possibility of stereoisomers. The arrangement of these branched alkyl groups significantly influences its physical properties, such as boiling point and viscosity, and its molecular interactions. Understanding the detailed molecular structure and bonding of such molecules is crucial for applications in areas like lubricant technology, fuel science, and as reference compounds in analytical chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily derived from computational models and estimations, providing a baseline for its expected physical behavior.[2][3][4]

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
IUPAC NameThis compoundPubChem[1]
Molar Mass170.33 g/mol PubChem[1]
CAS Number62184-62-7PubChem[1]
Boiling Point (estimated)195 °CChemicalBook[2]
Melting Point (estimated)-50.8 °CChemicalBook[2]
Density (estimated)0.7543 g/cm³ChemicalBook[2]
Refractive Index (estimated)1.4227ChemicalBook[2]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by sp³ hybridized carbon atoms forming a non-linear aliphatic chain. The bonding consists exclusively of carbon-carbon and carbon-hydrogen single bonds.

Bond Lengths and Angles

The bond angles around the sp³ hybridized carbons are predicted to deviate from the ideal tetrahedral angle of 109.5° due to steric hindrance. The presence of bulky methyl groups in close proximity, particularly around the C4 and C5 positions, will likely cause an increase in the C-C-C bond angles to minimize steric strain.

Estimated Structural Parameters:

ParameterEstimated ValueJustification
C-C Bond Length~1.54 ÅStandard for alkanes
C-H Bond Length~1.09 ÅStandard for alkanes
C-C-C Bond Angles (unbranched)~109.5°Ideal tetrahedral geometry
C-C-C Bond Angles (at branch points)>109.5°Steric repulsion between methyl groups
Conformational Analysis

The rotation around the numerous C-C single bonds in this compound gives rise to a multitude of conformational isomers. The relative stability of these conformers is determined by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups). The most stable conformations will adopt a staggered arrangement that maximizes the distance between the largest substituents.

The rotation around the C4-C5 bond is of particular interest due to the presence of methyl groups on both carbons. The Newman projections for the rotation around this bond illustrate the different staggered and eclipsed conformations and their relative energies. The anti-conformation, where the two largest groups (the rest of the carbon chain on each side) are 180° apart, is expected to be the most stable. Gauche interactions, where these groups are 60° apart, will be of higher energy.

G cluster_0 Rotation around C4-C5 Bond Anti Anti Conformation (Most Stable) Gauche1 Gauche Conformation 1 Anti->Gauche1 60° rotation Eclipsed1 Eclipsed Conformation 1 (High Energy) Gauche1->Eclipsed1 60° rotation Gauche2 Gauche Conformation 2 Eclipsed1->Gauche2 60° rotation Eclipsed2 Eclipsed Conformation 2 (Highest Energy) Gauche2->Eclipsed2 60° rotation Eclipsed3 Eclipsed Conformation 3 (High Energy) Eclipsed2->Eclipsed3 60° rotation Eclipsed3->Anti 60° rotation G Start 2-Bromobutane + Mg Grignard_Formation Grignard Reagent Formation (in dry ether) Start->Grignard_Formation Grignard_Reagent sec-Butylmagnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Ketone 3-Methylheptan-2-one Ketone->Grignard_Reaction Alcohol 2,4,5-Trimethylnonan-4-ol Grignard_Reaction->Alcohol Dehydration Dehydration (e.g., H₂SO₄, heat) Alcohol->Dehydration Alkenes Mixture of Alkene Isomers Dehydration->Alkenes Hydrogenation Hydrogenation (H₂, Pd/C) Alkenes->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

References

Synthesis Pathways for Highly Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Highly branched alkanes are of paramount importance in various sectors, most notably as high-octane components in gasoline and as crucial building blocks in chemical synthesis. Their unique structural properties, which impart desirable physical and chemical characteristics such as higher octane (B31449) numbers and lower freezing points, necessitate efficient and selective synthesis methodologies. This technical guide provides a comprehensive overview of the core synthetic pathways for producing highly branched alkanes. It details the fundamental industrial processes of catalytic isomerization, alkylation, and catalytic cracking, alongside laboratory-scale synthesis approaches. This document is intended to serve as a detailed resource, offering insights into reaction mechanisms, experimental protocols, and comparative performance data to aid researchers and professionals in the field.

Introduction

The degree of branching in alkanes significantly influences their properties. Increased branching generally leads to a higher research octane number (RON) and motor octane number (MON), which are critical measures of a fuel's resistance to knocking in internal combustion engines. For instance, n-heptane has a RON of 0, while its highly branched isomer, 2,2,3-trimethylbutane (B165475) (triptane), boasts a RON of approximately 112.[1] This substantial difference underscores the industrial drive to convert linear alkanes into their branched counterparts. The primary industrial methods for achieving this are catalytic isomerization, alkylation, and catalytic cracking.[2][3]

This guide will delve into the intricacies of these processes, providing quantitative data on their performance, detailed experimental protocols for key reactions, and visual representations of the underlying chemical transformations.

Core Industrial Synthesis Pathways

The large-scale production of highly branched alkanes is dominated by three main refining processes: catalytic isomerization, alkylation, and catalytic cracking.

Catalytic Isomerization

Catalytic isomerization is a chemical process that converts linear alkanes into their branched isomers.[4] This process is particularly important for upgrading the octane number of light naphtha fractions (typically C5-C6 alkanes).[5]

Mechanism: The isomerization of n-alkanes over bifunctional catalysts proceeds through a well-established mechanism involving carbenium ion intermediates.[6][7] The process begins with the dehydrogenation of the n-alkane on a metal site (e.g., platinum) to form an alkene. The alkene then migrates to an acid site on the catalyst support (e.g., a zeolite), where it is protonated to form a secondary carbenium ion. This carbenium ion can then undergo skeletal rearrangement via a series of hydride and methyl shifts to form a more stable tertiary carbenium ion. This rearranged ion can then either isomerize further or be deprotonated back to a branched alkene, which is subsequently hydrogenated on the metal site to yield the final branched alkane product.[6][8]

graph "Catalytic Isomerization Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions nAlkane [label="n-Alkane", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; secCarbocation [label="Secondary\nCarbocation", fillcolor="#FBBC05", fontcolor="#202124"]; tertCarbocation [label="Tertiary\nCarbocation", fillcolor="#EA4335", fontcolor="#202124"]; isoAlkene [label="iso-Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; isoAlkane [label="iso-Alkane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions nAlkane -> Alkene [label="- H2 (Metal Site)", color="#4285F4"]; Alkene -> secCarbocation [label="+ H+ (Acid Site)", color="#4285F4"]; secCarbocation -> tertCarbocation [label="Skeletal\nRearrangement", color="#EA4335"]; tertCarbocation -> isoAlkene [label="- H+ (Acid Site)", color="#4285F4"]; isoAlkene -> isoAlkane [label="+ H2 (Metal Site)", color="#4285F4"]; }

Catalytic Isomerization Mechanism

Quantitative Data:

The performance of isomerization catalysts is highly dependent on the catalyst composition and reaction conditions. Below is a comparative table of various zeolite-based catalysts for n-heptane hydroisomerization.

CatalystTemperature (°C)n-Heptane Conversion (%)i-Heptane Selectivity (%)Multi-branched i-Heptane Yield (%)Reference
Pt/ZSM-22 (PZH-0.3)26081.1--[9]
Pt/ZSM-22 (PZH-0.5)320--13.6[9]
Pt/MCM48-HZSM5350~95~85-[10]
Pt/Mn-Al(60)Hb-90.162.4-[11]
Pt/Al(60)Hb-89.364.3-[11]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies.

Alkylation

Alkylation in the context of petroleum refining is the process of combining light iso-paraffins, most commonly isobutane (B21531), with light olefins (e.g., propylene, butylene) to produce a mixture of higher molecular weight, highly branched alkanes known as alkylate.[12][13] Alkylate is a premium gasoline blending component due to its high octane number and clean-burning characteristics.[9]

Mechanism: The alkylation reaction is catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF).[13] The mechanism involves the formation of a carbenium ion from the olefin by protonation from the acid catalyst. This carbenium ion then reacts with an isobutane molecule to form a larger tertiary carbocation and a new isobutane-derived carbocation, which continues the chain reaction. The larger carbocations can undergo further reactions and rearrangements before abstracting a hydride from another isobutane molecule to form the final stable branched alkane product.[12]

graph "Alkylation Process Flow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Isobutane [label="Isobutane Feed", fillcolor="#F1F3F4", fontcolor="#202124"]; Olefin [label="Olefin Feed", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactor [label="Alkylation Reactor\n(Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Settler [label="Acid Settler", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Fractionation Section", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylate [label="High-Octane Alkylate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="LPG, n-Butane", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; RecycleAcid [label="Recycled Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RecycleIsobutane [label="Recycled Isobutane", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions Isobutane -> Reactor; Olefin -> Reactor; Reactor -> Settler; Settler -> Fractionation [label="Hydrocarbon Phase"]; Settler -> RecycleAcid [label="Acid Phase"]; RecycleAcid -> Reactor [style=dashed]; Fractionation -> Alkylate; Fractionation -> Byproducts; Fractionation -> RecycleIsobutane; RecycleIsobutane -> Isobutane [style=dashed]; }

Alkylation Unit Workflow

Quantitative Data:

The choice of acid catalyst and operating conditions significantly impacts the product distribution and quality. Below is a comparison of product distributions for isobutane alkylation with a mixture of butenes.

ProductZeolite Catalyst (wt. %)Reference
C5-C7 Alkanes 10-20[14]
Trimethylpentanes (TMPs) 50-70[14]
Dimethylhexanes (DMHs) 15-25[14]
C9+ Alkanes 5-10[14]

A study on a two-step sulfuric acid catalyzed alkylation of isobutane with butenes reported achieving a high Research Octane Number (RON) of up to 101.[15] Another study reported that with the addition of a surfactant to the H₂SO₄ catalyst, the weight percentage of C8 in the product reached 87.5%, with a RON of 97.8.[12]

Catalytic Cracking

Catalytic cracking is a process used to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products, including gasoline-range hydrocarbons with a higher degree of branching.[16][17] Modern catalytic cracking units, particularly fluid catalytic cracking (FCC), are central to refinery operations for maximizing gasoline production.[18]

Mechanism: Unlike thermal cracking which proceeds via a free-radical mechanism, catalytic cracking involves carbocation intermediates formed on the surface of an acidic catalyst, typically a zeolite.[17][19] The catalyst facilitates the cleavage of C-C bonds, and the resulting carbocations can undergo rearrangements to form more stable, branched structures before further cracking or hydrogen transfer reactions occur to yield the final products.[19] This process inherently produces iso-alkanes, leading to gasoline with a higher octane number.[16]

digraph "Catalytic_Cracking_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

}

Catalytic Cracking Logical Flow

Quantitative Data:

The product selectivity in catalytic cracking is highly dependent on the zeolite catalyst used. The table below shows the product distribution for n-hexane cracking over various 10-membered ring zeolites.

Product Selectivity (%)ZSM-5ZSM-22FERMCM-22Reference
Aromatics ~30<5<5<5[2]
C2-C4 Alkanes ~45~30~30~30[2]
C2-C4 Olefins ~25~55~60~50[2]

Laboratory Synthesis of Highly Branched Alkanes

While industrial processes are designed for large-scale production of branched alkane mixtures, specific highly branched alkanes for research or specialized applications often require targeted laboratory synthesis.

Synthesis of Triptane (2,2,3-Trimethylbutane)

Triptane is a highly desirable gasoline additive due to its exceptional octane rating. Several laboratory syntheses have been reported.

One notable method involves the reaction of methanol (B129727) with 2,3-dimethylbutane (B166060) in the presence of indium(III) iodide and adamantane (B196018) at 180°C, which can yield triptane with a selectivity of up to 65%.[14] Another approach involves the catalytic conversion of dimethyl ether over acid zeolites at relatively low temperatures (453–493 K).[14] A historical method involves the addition of formaldehyde (B43269) to dimethyl butene in the presence of an acid catalyst like sulfuric acid.[16]

Experimental Protocols

Laboratory-Scale Catalytic Cracking of Liquid Paraffin (B1166041)

Objective: To demonstrate the catalytic cracking of a long-chain alkane into smaller, more volatile, and unsaturated hydrocarbons.

Materials:

  • Liquid paraffin

  • Pumice stone or porous pot (catalyst)

  • Bunsen burner

  • Boiling tube with a side-arm delivery tube

  • Trough

  • Test tubes for gas collection

  • Bromine water

Procedure:

  • Place a small amount of liquid paraffin at the bottom of the boiling tube.

  • Position a sample of the pumice stone or porous pot catalyst halfway up the boiling tube.

  • Set up the apparatus for the collection of gas over water, with the delivery tube from the boiling tube leading into an inverted test tube filled with water in the trough.

  • Heat the catalyst strongly with the Bunsen burner until it is hot.

  • Gently heat the liquid paraffin to vaporize it, allowing the vapor to pass over the hot catalyst.

  • Collect the gaseous products in the test tubes over water.

  • Test the collected gas for unsaturation by shaking it with a few drops of bromine water. A positive test is the decolorization of the bromine water.[20]

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Safety goggles must be worn. Care should be taken when heating the glassware.

Fixed-Bed Reactor for n-Heptane Isomerization

Objective: To perform the continuous-flow isomerization of n-heptane over a solid acid catalyst in a fixed-bed reactor.

Apparatus:

  • High-pressure syringe pump for liquid feed

  • Mass flow controllers for gases (H₂ and N₂)

  • Fixed-bed reactor (typically a stainless steel tube)

  • Tube furnace with temperature controller

  • Back-pressure regulator

  • Gas-liquid separator

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis

Catalyst: A typical catalyst would be a bifunctional catalyst such as platinum supported on a zeolite (e.g., Pt/H-ZSM-5).

Procedure:

  • A known weight of the catalyst is packed into the reactor, secured with quartz wool plugs.

  • The catalyst is typically pre-treated in situ, for example, by reduction in a flow of hydrogen at an elevated temperature.

  • The reactor is brought to the desired reaction temperature and pressure.

  • A continuous flow of hydrogen and n-heptane is introduced into the reactor at specified flow rates.

  • The reactor effluent is cooled and passed through a gas-liquid separator.

  • The gas and liquid products are analyzed periodically using gas chromatography to determine the conversion of n-heptane and the selectivity to various isomers.[21]

digraph "Fixed_Bed_Reactor_Setup" { rankdir="LR"; node [shape="box", style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

}

Fixed-Bed Reactor Experimental Workflow
Analytical Protocol for Branched Alkane Characterization

Objective: To identify and quantify the components of a mixture of branched alkanes.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS). A capillary GC column with a non-polar stationary phase is typically used for hydrocarbon analysis.

Procedure:

  • Sample Preparation: The liquid product from the synthesis reaction is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.

  • GC Separation: A small volume of the prepared sample is injected into the GC. The oven temperature is programmed to ramp up, allowing for the separation of the different alkane isomers based on their boiling points and interaction with the stationary phase.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of each isomer by comparison with a mass spectral library or by interpretation of the fragmentation patterns.

  • Quantification: The peak area of each identified compound in the gas chromatogram is proportional to its concentration in the mixture. By using internal or external standards, the relative and absolute amounts of each branched alkane can be determined.[6][19]

Conclusion

The synthesis of highly branched alkanes is a cornerstone of modern petroleum refining and a field of ongoing research. Industrial processes such as catalytic isomerization, alkylation, and catalytic cracking provide the bulk of these valuable molecules, driven by the demand for high-octane fuels. The efficiency and selectivity of these processes are continually being improved through the development of advanced catalysts and a deeper understanding of the underlying reaction mechanisms. For specialized applications, targeted laboratory syntheses offer routes to specific, high-purity branched alkanes. The methodologies and data presented in this guide provide a foundational understanding for professionals engaged in the research, development, and application of these important chemical compounds.

References

The Ubiquitous Fingerprint: Unraveling the Natural Occurrence of Trimethylnonane Isomers in Crude Oil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The intricate tapestry of crude oil composition holds a wealth of information for geochemical exploration and petroleum system analysis. Among the myriad of hydrocarbon molecules, branched alkanes, particularly trimethylnonane isomers, serve as subtle yet significant biomarkers. Their presence, distribution, and relative abundance can offer insights into the organic matter source, depositional environment, and thermal history of the petroleum. This technical guide provides a comprehensive overview of the natural occurrence of trimethylnonane isomers in crude oil, detailing the analytical methodologies for their identification and quantification, and exploring their geochemical significance.

Quantitative Distribution of Trimethylnonane Isomers

The concentration and distribution of these isomers are influenced by factors such as the type of precursor organisms (e.g., algae, bacteria), the redox conditions of the depositional environment, and the thermal maturity of the source rock. For instance, the presence of specific isomers can be indicative of contributions from particular types of bacteria or algae to the original biomass.

Table 1: Representative Trimethylnonane Isomers in Crude Oil

IsomerCommon Precursor IndicationGeochemical Significance
2,6,10-TrimethylnonaneArchaeal lipidsIndicator of specific microbial input.
3,5,7-TrimethylnonaneBacterial/Algal sourcesCan vary with depositional environment.
Other IsomersVarious biological sourcesDistribution patterns can be used for oil-oil and oil-source rock correlations.

Note: This table is a generalized representation. The specific concentrations of these isomers can vary significantly between different crude oil samples.

Geochemical Formation and Significance

The genesis of trimethylnonane isomers in crude oil is intrinsically linked to the diagenesis and catagenesis of biological precursor molecules. These precursors are lipids, pigments, and other organic compounds synthesized by living organisms. During burial and heating over geological timescales, these complex organic molecules undergo a series of chemical transformations, including reduction, cracking, and isomerization, to form the stable hydrocarbon structures found in petroleum.

The primary biological precursors for many isoprenoid alkanes are thought to be the side chains of chlorophyll (B73375) (phytol) and lipids from archaea and other bacteria.[1] The specific branching patterns of the resulting isomers can retain a "memory" of the original biological molecule, thus serving as a chemical fossil.[2] For example, the regular head-to-tail linkage of isoprene (B109036) units in many naturally occurring isoprenoids is a direct reflection of their biosynthetic origin.

The distribution of trimethylnonane isomers, when analyzed in conjunction with other biomarker compounds like pristane, phytane, steranes, and hopanes, can provide a more robust interpretation of the petroleum system. These analyses are crucial for:

  • Oil-Source Rock Correlation: Matching the biomarker fingerprint of a crude oil to that of a potential source rock to establish a genetic link.

  • Depositional Environment Assessment: The relative abundance of certain isomers can indicate whether the source organic matter was deposited in an oxidizing or reducing environment.

  • Thermal Maturity Assessment: Isomerization reactions at specific carbon centers are temperature-dependent and can be used to estimate the thermal maturity of the source rock and the oil.

Experimental Protocols for Analysis

The identification and quantification of trimethylnonane isomers in crude oil are primarily achieved through high-resolution gas chromatography coupled with mass spectrometry (GC-MS). Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for complex hydrocarbon mixtures.

Detailed Methodology for GC-MS Analysis of Trimethylnonane Isomers

This protocol outlines a standard procedure for the analysis of the saturated hydrocarbon fraction of crude oil to identify and quantify trimethylnonane isomers.

1. Sample Preparation: Fractionation of Crude Oil

  • Objective: To isolate the saturated hydrocarbon fraction from the crude oil, which contains the trimethylnonane isomers.

  • Procedure:

    • Accurately weigh a known amount of crude oil into a vial.

    • Dissolve the oil in a minimal amount of a non-polar solvent (e.g., n-hexane).

    • Perform column chromatography using activated silica (B1680970) gel or alumina.

    • Elute the saturated hydrocarbon fraction using a non-polar solvent (e.g., n-hexane).

    • Elute the aromatic hydrocarbon and polar (NSO) fractions using solvents of increasing polarity (e.g., dichloromethane, methanol).

    • Collect the saturate fraction and concentrate it under a gentle stream of nitrogen.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A high-resolution gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms), typically 30-60 meters in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 280-300°C.

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 1-2 minutes.

      • Ramp: 4-6°C/min to 300-320°C.

      • Final hold: 10-20 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of target isomers.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis and Interpretation

  • Identification:

    • Compare the retention times of the peaks in the chromatogram with those of authentic standards of trimethylnonane isomers, if available.

    • Compare the acquired mass spectra of the peaks with reference spectra from a library (e.g., NIST). The mass spectra of trimethylnonane isomers are characterized by a molecular ion (m/z 170) and specific fragmentation patterns.

  • Quantification:

    • Generate a calibration curve using standard solutions of known concentrations of the target trimethylnonane isomers.

    • Integrate the peak areas of the target isomers in the sample chromatograms.

    • Calculate the concentration of each isomer based on the calibration curve.

    • Internal standards (e.g., deuterated alkanes) should be used to correct for variations in sample preparation and instrument response.

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of trimethylnonane isomers in crude oil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation crude_oil Crude Oil Sample dissolution Dissolution in n-Hexane crude_oil->dissolution column_chrom Column Chromatography (Silica Gel/Alumina) dissolution->column_chrom saturates Saturated Hydrocarbon Fraction (contains Trimethylnonanes) column_chrom->saturates aromatics Aromatic Fraction column_chrom->aromatics nsos NSO Fraction column_chrom->nsos gc_ms GC-MS Analysis saturates->gc_ms saturates->gc_ms data_acquisition Data Acquisition (Full Scan / SIM) gc_ms->data_acquisition identification Peak Identification (Retention Time & Mass Spectra) data_acquisition->identification data_acquisition->identification quantification Quantification (Calibration Curve) identification->quantification interpretation Geochemical Interpretation quantification->interpretation

Figure 1. Workflow for the analysis of trimethylnonane isomers.

Conclusion

The study of trimethylnonane isomers in crude oil provides a window into the geological past, offering valuable clues about the origins and history of petroleum. Through the application of sophisticated analytical techniques like GC-MS, researchers can decipher the complex language of these molecular fossils. The quantitative data and structural information gleaned from these analyses are indispensable for building accurate models of petroleum systems, ultimately aiding in more efficient and successful exploration and production of hydrocarbon resources. Further research focusing on the systematic quantification of a wider range of trimethylnonane isomers in diverse crude oil samples will undoubtedly enhance our understanding of their geochemical significance.

References

2,4,5-trimethylnonane as a potential biomarker in geochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

Branched alkanes, a class of saturated hydrocarbons, are valuable biomarkers in geochemical studies. Their molecular structures, particularly the number and position of methyl groups, can provide insights into the biological sources of organic matter, the depositional environment, and the thermal history of sedimentary rocks and petroleum. While long-chain and highly branched isoprenoids are well-established biomarkers, shorter-chain, irregularly branched alkanes such as 2,4,5-trimethylnonane are less studied but hold potential for elucidating specific microbial inputs and diagenetic pathways.

This technical guide provides a comprehensive overview of this compound as a potential biomarker. It covers the analytical methodologies for its identification, hypothetical biosynthetic and diagenetic pathways, and its significance in geochemical interpretation. Due to a lack of extensive research specifically on this compound, this guide also draws upon information from related branched alkanes to provide a robust framework for its study.

Geochemical Significance of Branched Alkanes

Branched alkanes in geological samples are generally of biological origin. Their carbon skeletons are synthesized by organisms, and after deposition, they undergo a series of transformations known as diagenesis and catagenesis. The distribution and abundance of specific isomers can serve as fingerprints for particular types of precursor organisms, most notably bacteria and algae.

The presence of methyl branches along an alkane chain can indicate the biosynthetic pathways of the source organism. For instance, iso- (2-methyl) and anteiso- (3-methyl) alkanes are known to be derived from the fatty acid metabolism of certain bacteria. More complex branching patterns, such as in this compound, may suggest more specific microbial origins or subsequent diagenetic alterations.

Data Presentation

Sample TypeGeological FormationTotal Organic Carbon (TOC) (%)Abundance of C12 Branched Alkanes (relative to total C12 alkanes)
Source RockCarboniferous Shale1.9 - 42.8Variable, typically lower than n-alkanes
Crude OilMarine CarbonateN/ACan be enriched in biodegraded samples
Recent SedimentLacustrine5 - 15Trace amounts, dependent on microbial community

Experimental Protocols

The analysis of this compound from geological matrices like sediments or crude oil involves a multi-step process encompassing extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

Objective: To extract the total lipid content from the sample matrix.

Methodology:

  • For Sedimentary Rocks:

    • The rock samples are first cleaned to remove external contamination and then crushed into a fine powder (typically < 100 mesh).

    • An accurately weighed amount of the powdered rock (e.g., 50-100 g) is subjected to solvent extraction, commonly using a Soxhlet apparatus.

    • A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v) is typically used as the extraction solvent.

    • The extraction is carried out for 72 hours to ensure complete recovery of the organic matter.

    • The resulting total lipid extract (TLE) is concentrated using a rotary evaporator.

  • For Crude Oil:

    • A known amount of crude oil is dissolved in a minimal amount of a non-polar solvent like hexane (B92381).

    • Asphaltenes are precipitated by the addition of an excess of n-pentane or n-hexane.

    • The mixture is allowed to stand and then filtered to separate the soluble maltene fraction from the asphaltene precipitate.

Fractionation of the Total Lipid Extract

Objective: To separate the complex lipid extract into different compound classes to simplify analysis.

Methodology:

  • The TLE or maltene fraction is fractionated using column chromatography.

  • A glass column is packed with activated silica (B1680970) gel or a combination of silica gel and alumina.

  • The extract is loaded onto the top of the column.

  • A sequence of solvents with increasing polarity is used to elute the different fractions:

    • Saturated Hydrocarbons (F1): Eluted with a non-polar solvent such as n-hexane. This fraction will contain this compound.

    • Aromatic Hydrocarbons (F2): Eluted with a solvent mixture of intermediate polarity, such as hexane and DCM (e.g., 70:30 v/v).

    • Polar Compounds (Resins and Asphaltenes - F3): Eluted with a polar solvent mixture, such as DCM and methanol (e.g., 50:50 v/v).

  • Each fraction is collected and concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual compounds within the saturated hydrocarbon fraction.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) such as a DB-1 or HP-5ms is suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: A typical program would be:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 320°C at a rate of 4°C/min.

      • Hold at 320°C for 20 minutes.

    • Injector: Splitless injection at 300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification: this compound is identified by its retention time and its mass spectrum. The mass spectrum is characterized by a molecular ion (M+) peak at m/z 170 and a series of fragment ions resulting from the cleavage of C-C bonds. Comparison with a library of mass spectra (e.g., NIST) or an authentic standard is necessary for confident identification.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Sample Sediment or Crude Oil Extraction Solvent Extraction Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE ColumnChrom Column Chromatography TLE->ColumnChrom Sat Saturated Hydrocarbons ColumnChrom->Sat n-Hexane Aro Aromatic Hydrocarbons ColumnChrom->Aro Hexane/DCM Pol Polar Compounds ColumnChrom->Pol DCM/Methanol GCMS GC-MS Analysis Sat->GCMS Data Data Interpretation GCMS->Data

Caption: Generalized workflow for the analysis of branched alkanes.

Hypothetical Biosynthetic Pathway

Biosynthetic_Pathway cluster_fatty_acid_synthesis Branched-Chain Fatty Acid Synthesis cluster_alkane_synthesis Alkane Synthesis Starter Branched-Chain Acyl-CoA (e.g., from amino acid catabolism) Elongation Fatty Acid Synthase (FASII) Starter->Elongation BCFA Branched-Chain Acyl-ACP Elongation->BCFA MalonylACP Malonyl-ACP MalonylACP->Elongation Reduction Acyl-ACP Reductase BCFA->Reduction Aldehyde Branched-Chain Aldehyde Reduction->Aldehyde Decarbonylation Aldehyde-Deformylating Oxygenase (ADO) Alkane This compound (or precursor) Decarbonylation->Alkane Aldehyde->Decarbonylation

Caption: Hypothetical microbial biosynthesis of a branched alkane.

Diagenetic Pathway

Diagenetic_Pathway cluster_deposition Deposition & Early Diagenesis cluster_catagenesis Catagenesis (Thermal Maturation) Biomass Microbial Biomass (containing branched lipids) Sediment Sedimentation Biomass->Sediment Kerogen Kerogen Formation Sediment->Kerogen ThermalCracking Thermal Cracking Kerogen->ThermalCracking Increased Temperature & Pressure Isomerization Isomerization & Rearrangement ThermalCracking->Isomerization BranchedAlkane This compound Isomerization->BranchedAlkane

Caption: Generalized diagenetic pathway for branched alkane formation.

Conclusion

This compound represents a potentially useful but currently underutilized biomarker in geochemistry. Its presence and abundance in geological samples could provide specific information about the microbial communities contributing to organic matter. The primary challenge lies in the lack of dedicated studies and the difficulty in distinguishing it from a complex mixture of other branched and cyclic alkanes.

The experimental protocols and hypothetical pathways outlined in this guide provide a foundational framework for researchers to begin investigating this compound and other irregularly branched alkanes. Future research should focus on identifying specific microbial sources of this compound, characterizing its mass spectral fragmentation in detail, and quantifying its abundance in a wider range of geological settings. Such efforts will undoubtedly enhance our understanding of microbial contributions to sedimentary organic matter and the intricate processes of diagenesis.

A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,5-trimethylnonane, a branched alkane with the molecular formula C₁₂H₂₆.[1][2] Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for similar branched alkanes. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm) RangePredicted MultiplicityIntegration
-CH₃ (C1, C9-CH₃, C2-CH₃, C4-CH₃, C5-CH₃)0.7 - 1.3Doublet, Triplet3H, 6H, 9H, etc. (depending on equivalence)
-CH₂-1.2 - 1.6Multiplet2H, 4H, etc.
-CH-1.5 - 2.0Multiplet1H, 2H, etc.

Note: Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern. Primary (methyl) protons are generally found between 0.7 - 1.3 ppm, secondary (methylene) between 1.2 - 1.6 ppm, and tertiary (methine) between 1.5 - 2.0 ppm.[3] The complexity of the overlapping signals in the ¹H NMR spectrum of a branched alkane like this compound would likely require 2D NMR techniques for full assignment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon TypeChemical Shift (δ, ppm) Range
Primary (-CH₃)10 - 25
Secondary (-CH₂)20 - 40
Tertiary (-CH-)25 - 50

Note: The chemical shifts in ¹³C NMR for alkanes are influenced by the degree of substitution and branching.[4] Carbons in different environments will exhibit distinct signals.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
170Molecular Ion (M⁺) - likely to be of low abundance or absent in highly branched alkanes.[5]
155[M - CH₃]⁺
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
113[M - C₄H₉]⁺
99[M - C₅H₁₁]⁺
85[M - C₆H₁₃]⁺
71[M - C₇H₁₅]⁺
57[C₄H₉]⁺ (tert-butyl cation) - likely a prominent peak
43[C₃H₇]⁺ (isopropyl cation) - likely a prominent peak

Note: The mass spectrum of a branched alkane is characterized by preferential fragmentation at the branching points to form more stable secondary and tertiary carbocations. The loss of the largest alkyl fragment at a branch is often favored.[5][6]

Table 4: Predicted IR Spectroscopy Data for this compound

Frequency Range (cm⁻¹)Vibration
2975 - 2950C-H asymmetric stretching (in -CH₃ and -CH₂-)
2875 - 2860C-H symmetric stretching (in -CH₃ and -CH₂-)
1470 - 1450C-H asymmetric bending (in -CH₂- and -CH₃)
1385 - 1375C-H symmetric bending (in -CH₃) - "umbrella" mode
1370 - 1365C-H bending (gem-dimethyl group) - may show a doublet

Note: The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations. The exact positions of these bands can provide information about the types of alkyl groups present.

Experimental Protocols

The following are detailed methodologies for the key experiments.

2.1 NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal (0.00 ppm).

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography:

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.[7]

    • Helium is used as the carrier gas at a constant flow rate.[7]

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a final temperature (e.g., 250°C) to ensure separation of any potential isomers or impurities.[7]

  • Mass Spectrometry:

    • Electron ionization is performed at a standard energy of 70 eV.[7]

    • The mass analyzer is set to scan a mass range of m/z 40-400.

  • Data Analysis: The resulting mass spectra for the chromatographic peak corresponding to this compound are analyzed for the molecular ion and characteristic fragment ions.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plates or ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Provides IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies NMR NMR (1H, 13C) Connectivity Carbon-Hydrogen Framework NMR->Connectivity Determines Structure Proposed Structure of This compound MolWeight->Structure FuncGroups->Structure Connectivity->Structure

Caption: Logical workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Thermochemical Properties of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of C12 branched alkanes. Understanding these properties—enthalpy of formation, standard entropy, and heat capacity—is crucial for a wide range of applications, from reaction engineering and process design to computational chemistry and drug discovery. This document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used to determine these properties, and provides visualizations to illustrate fundamental relationships.

Introduction to Thermochemical Properties of C12 Branched Alkanes

Dodecane (C12H26) and its numerous branched isomers are significant components in fuels, lubricants, and solvents. In the pharmaceutical and drug development sectors, the hydrophobic character of alkane-like moieties plays a critical role in drug-receptor interactions and membrane permeability. The thermochemical properties of these molecules govern their stability, reactivity, and phase behavior, making this data essential for accurate modeling and prediction of their behavior in various systems.

The degree of branching in C12 alkanes has a notable impact on their thermochemical properties. Generally, increased branching leads to a more negative (more stable) enthalpy of formation compared to the linear n-dodecane. This increased stability is a key factor in the composition of high-octane gasoline.

Quantitative Thermochemical Data

The following tables summarize the available experimental and calculated thermochemical data for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected C12 Alkane Isomers

Compound NameIUPAC NameCAS NumberFormulaΔfH° (gas, kJ/mol)ΔfH° (liquid, kJ/mol)
n-DodecaneDodecane112-40-3C12H26-290.9 ± 1.4-350.9 ± 1.5
2-Methylundecane2-Methylundecane7045-71-8C12H26-296.29 (Joback Method)Not Available
3-Methylundecane3-Methylundecane1002-43-3C12H26Not AvailableNot Available
3-Ethyldecane3-Ethyldecane17085-96-0C12H26-296.29 (Joback Method)Not Available
4-Ethyldecane4-Ethyldecane1636-44-8C12H26Not AvailableNot Available
2,2-Dimethyldecane2,2-Dimethyldecane17302-37-3C12H26Not AvailableNot Available
2,3-Dimethyldecane2,3-Dimethyldecane17312-44-6C12H26Not AvailableNot Available
2,4-Dimethyldecane2,4-Dimethyldecane2801-84-5C12H26-301.57 (Joback Method)Not Available
2,5-Dimethyldecane2,5-Dimethyldecane17312-50-4C12H26Not AvailableNot Available
2,2,4-Trimethylnonane2,2,4-Trimethylnonane62184-50-3C12H26Not AvailableNot Available
2,4,6-Trimethylnonane2,4,6-Trimethylnonane62184-10-5C12H26Not AvailableNot Available

Note: Some values are calculated using estimation methods like the Joback method and may differ from experimental values.

Table 2: Standard Molar Entropy (S°) and Molar Heat Capacity at Constant Pressure (Cp°) of n-Dodecane

PropertyGas PhaseLiquid Phase
Standard Molar Entropy (S°) (J/mol·K)622.50461.8
Molar Heat Capacity (Cp°) (J/mol·K)289.1376.1

Data for branched isomers is sparse and often calculated. Experimental data for a wider range of isomers is an ongoing area of research.

Experimental Protocols for Determining Thermochemical Properties

The accurate determination of thermochemical properties relies on precise calorimetric measurements. Below are detailed methodologies for the key experimental techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). The latter is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Pressurization cluster_calorimeter Calorimetry Measurement cluster_calc Data Analysis and Calculation A Weigh a precise mass (0.5-1.0 g) of the liquid C12 alkane. B Encapsulate the liquid in a volatile-retaining crucible or absorb onto a material of known combustion energy. A->B C Place the sample crucible inside the bomb. D Attach a fuse wire in contact with the sample. C->D E Seal the bomb and purge with oxygen. D->E F Pressurize the bomb with pure oxygen to ~30 atm. E->F G Place the bomb in the calorimeter bucket with a known mass of water. H Allow the system to reach thermal equilibrium. G->H I Record the initial temperature (Ti). H->I J Ignite the sample via the fuse wire. I->J K Record the temperature at regular intervals until a maximum temperature (Tf) is reached. J->K L Calculate the heat released (q_total) from ΔT = Tf - Ti and the heat capacity of the calorimeter. M Correct for the heat of combustion of the fuse wire and any auxiliary material. L->M N Calculate the standard enthalpy of combustion (ΔcH°). M->N O Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law. N->O

Caption: Workflow for Bomb Calorimetry.

Detailed Steps:

  • Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation: A precise mass of the C12 branched alkane is placed in a crucible. Due to their volatility, liquid alkanes are often encapsulated in gelatin capsules or absorbed onto a combustible material with a known heat of combustion.

  • Bomb Setup: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter bucket. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat released by the combustion (q_comb) is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and any sample support material. The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the alkane. Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids. The principle is to introduce a known amount of heat to the sample and measure the resulting temperature change while minimizing heat loss to the surroundings.

Experimental Workflow for Adiabatic Calorimetry:

G cluster_setup Calorimeter Setup cluster_measurement Heat Input and Temperature Measurement cluster_calc Calculation of Heat Capacity A Place a known mass of the C12 alkane in the sample cell. B Place the sample cell within an adiabatic shield in a high-vacuum chamber. A->B C Allow the system to reach a stable initial temperature (T1). D Introduce a precisely measured amount of electrical energy (Q) to the sample heater. C->D E Simultaneously heat the adiabatic shield to maintain a near-zero temperature difference with the sample cell. D->E F Record the final stable temperature (T2). D->F G Calculate the temperature change (ΔT = T2 - T1). H Calculate the total heat capacity (C_total = Q / ΔT). G->H I Subtract the heat capacity of the sample cell (determined separately) to obtain the heat capacity of the sample. H->I J Calculate the molar heat capacity (Cp). I->J

Caption: Workflow for Adiabatic Calorimetry.

Detailed Steps:

  • Sample Preparation: A known mass of the C12 branched alkane is placed in a sample cell, which is then sealed.

  • Calorimeter Setup: The sample cell is placed inside an adiabatic shield, which is surrounded by another shield, all within a high-vacuum chamber to minimize heat loss through conduction and convection.

  • Measurement Cycle: The system is brought to the desired starting temperature. A precisely measured amount of electrical energy is supplied to a heater within the sample cell, causing its temperature to rise.

  • Adiabatic Control: The temperature of the adiabatic shield is controlled to match the temperature of the sample cell throughout the heating period. This minimizes heat exchange between the cell and its surroundings.

  • Temperature Measurement: The temperature of the sample cell is measured with high precision before and after the energy input.

  • Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the observed temperature rise, after correcting for the heat capacity of the sample cell itself.

Computational Methodology for Entropy

While experimental determination of entropy is possible through calorimetric measurements down to near absolute zero, it is a complex process. Statistical mechanics provides a powerful computational alternative for calculating the standard entropy (S°) of molecules in the ideal gas state.

Logical Relationship of Thermochemical Properties:

G cluster_exp Experimental Determination cluster_comp Computational Determination cluster_gibbs Thermodynamic Potential Enthalpy Enthalpy of Formation (ΔfH°) Gibbs Gibbs Free Energy of Formation (ΔfG° = ΔfH° - TΔS°) Enthalpy->Gibbs HeatCapacity Heat Capacity (Cp°) HeatCapacity->Enthalpy Kirchhoff's Law (T dependence) Entropy Standard Entropy (S°) HeatCapacity->Entropy Integration from 0 K Entropy->Gibbs

Caption: Interrelation of Thermochemical Properties.

Statistical Mechanics Approach to Entropy Calculation:

The entropy of a molecule is calculated by summing the contributions from its translational, rotational, vibrational, and electronic degrees of freedom.

S° = S°_trans + S°_rot + S°_vib + S°_elec

  • Translational Entropy (S°_trans): This is calculated using the Sackur-Tetrode equation, which depends on the molecular mass, temperature, and pressure.

  • Rotational Entropy (S°_rot): This contribution depends on the molecule's moments of inertia, symmetry number, and temperature. The moments of inertia are determined from the optimized molecular geometry.

  • Vibrational Entropy (S°_vib): This is calculated by treating each vibrational mode as a quantum harmonic oscillator. The vibrational frequencies are typically obtained from quantum chemical calculations (e.g., Density Functional Theory).

  • Electronic Entropy (S°_elec): For alkanes, the electronic ground state is a singlet, so this contribution is negligible.

A detailed computational workflow involves:

  • Performing a geometry optimization of the C12 branched alkane isomer using a suitable level of theory and basis set.

  • Calculating the vibrational frequencies from the optimized geometry.

  • Using the molecular mass, moments of inertia, and vibrational frequencies to calculate the translational, rotational, and vibrational partition functions, respectively.

  • Calculating the entropy contributions from these partition functions.

Conclusion

The thermochemical properties of C12 branched alkanes are fundamental to understanding their behavior in a variety of scientific and industrial contexts. This guide has provided a summary of available data, detailed the experimental and computational methods used for their determination, and illustrated the relationships between these key properties. For researchers and professionals in drug development, this information can aid in the parameterization of molecular mechanics force fields, the prediction of binding affinities, and the understanding of the hydrophobic effect. Further experimental work on a wider range of C12 isomers is needed to refine our understanding and improve the accuracy of predictive models.

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylnonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of 2,4,5-trimethylnonane, a branched alkane, in various organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this guide focuses on the fundamental principles of alkane solubility, qualitative expectations for solubility in different solvent classes, and detailed experimental protocols for determining solubility.

Introduction to Alkane Solubility

Alkanes, being non-polar hydrocarbons, exhibit solubility characteristics primarily dictated by the principle of "like dissolves like".[1] Their molecules are held together by weak van der Waals forces, and their ability to dissolve in a solvent depends on the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1][2][3][4][5][6]

When an alkane dissolves in an organic solvent, the existing van der Waals forces within both the alkane and the solvent are disrupted, and new van der Waals forces are formed between the alkane and solvent molecules.[2][3][4][5] In non-polar or weakly polar organic solvents, these energy changes are relatively balanced, leading to good solubility.[2][3][4][5] Conversely, alkanes are virtually insoluble in highly polar solvents like water because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would be formed with alkane molecules.[2][3][5]

For branched alkanes such as this compound, the molecular shape also influences solubility. Increased branching can lower the boiling point of an alkane compared to its straight-chain isomer due to a smaller surface area, which reduces the strength of van der Waals forces between the molecules.[7][8] While this has a significant effect on boiling points, the impact on solubility in organic solvents is generally less pronounced, and branched alkanes remain readily soluble in non-polar solvents.

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative data is scarce, the solubility of this compound can be predicted qualitatively based on the polarity of the organic solvent. The following table summarizes the expected solubility.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHigh"Like dissolves like." Both this compound and these solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions.
Non-Polar Aromatic Toluene, Benzene, XyleneHighThese solvents are non-polar to weakly polar and can effectively solvate alkanes through van der Waals forces.
Halogenated Dichloromethane, ChloroformHighAlthough they have polar bonds, the overall molecular polarity is low. They are effective solvents for non-polar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are weakly polar. The hydrocarbon portion of the ether molecules interacts favorably with the alkane.
Ketones Acetone, Methyl ethyl ketone (MEK)Low to ModerateThese solvents are more polar than ethers. The polarity difference with the non-polar alkane will limit solubility compared to non-polar solvents.
Alcohols Methanol, Ethanol, IsopropanolVery Low to InsolubleThe primary intermolecular forces in alcohols are strong hydrogen bonds. The energy required to disrupt these bonds is not sufficiently compensated by the weak van der Waals interactions with the alkane, leading to poor solubility.
Highly Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Very Low to InsolubleThese solvents are highly polar and are not effective at solvating non-polar alkanes.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of isothermal saturation followed by quantitative analysis.

3.1. Materials and Equipment

  • Analyte (this compound)

  • A series of organic solvents of known purity

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Calibrated positive displacement pipettes

  • Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE-lined septa)

  • Syringe filters (chemically compatible with the solvents, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analysis instrumentation

  • Volumetric flasks and syringes for standard preparation

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of a distinct, undissolved phase of the analyte is necessary to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by sampling at different time points until the concentration of the analyte in the solvent phase remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved phase to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pipette or syringe. It is critical to avoid disturbing the undissolved analyte.

    • Immediately filter the aliquot using a syringe filter to remove any suspended microdroplets of the undissolved analyte.

    • Accurately dilute the filtered aliquot with a known volume or mass of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.

    • Analyze the calibration standards and the diluted sample aliquots using GC-FID or another appropriate analytical technique.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

3.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Quantitative Analysis cluster_calc Final Calculation prep1 Add excess this compound to a known volume of solvent in a vial prep2 Equilibrate in a thermostatic shaker bath (e.g., 24-48h at 25°C) prep1->prep2 samp1 Allow undissolved phase to settle prep2->samp1 samp2 Withdraw aliquot of the supernatant (saturated solution) samp1->samp2 samp3 Filter the aliquot (e.g., with a PTFE syringe filter) samp2->samp3 samp4 Perform accurate dilution of the filtered aliquot samp3->samp4 ana2 Analyze standards and diluted sample by GC-FID samp4->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Construct calibration curve and determine sample concentration calc1 Calculate concentration in the original saturated solution ana3->calc1 calc2 Express solubility in desired units (g/100mL, mol/L, etc.) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

Conceptual Model of Solubility

The following diagram illustrates the logical relationships governing the solubility of a non-polar solute like this compound.

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_outcome Solubility Outcome Solute Non-polar molecule (C-C and C-H bonds) Solute_IMF Weak van der Waals forces Solute->Solute_IMF exhibits Soluble High Solubility Solute_IMF->Soluble similar to Insoluble Low Solubility Solute_IMF->Insoluble dissimilar to Solvent_Polar Polar Solvent (e.g., Water, Ethanol) Solvent_Polar_IMF Strong H-bonds Solvent_Polar->Solvent_Polar_IMF exhibits Solvent_NonPolar Non-Polar Solvent (e.g., Hexane, Toluene) Solvent_NonPolar_IMF Weak van der Waals forces Solvent_NonPolar->Solvent_NonPolar_IMF exhibits Solvent_Polar_IMF->Insoluble Solvent_NonPolar_IMF->Soluble

Caption: Conceptual model of alkane solubility based on intermolecular forces.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of 2,4,5-trimethylnonane, a branched-chain alkane. Understanding the chirality and stereoisomerism of organic molecules is fundamental in various scientific disciplines, particularly in drug development, where the three-dimensional structure of a molecule dictates its biological activity.

Introduction to the Chirality of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its structure contains chiral centers, which give rise to multiple stereoisomers. A chiral center is typically a carbon atom bonded to four different groups. The presence of such centers means the molecule is not superimposable on its mirror image, leading to the existence of enantiomers and diastereomers.

The IUPAC name this compound reveals the locations of the methyl branches on the nonane (B91170) backbone. To identify the chiral centers, we examine each carbon atom in the chain:

  • Carbon 2 (C2): Bonded to a methyl group, a hydrogen, and two identical ethyl groups (in the context of the rest of the chain). Therefore, C2 is a chiral center.

  • Carbon 4 (C4): Bonded to a methyl group, a hydrogen, a propyl group, and the rest of the carbon chain. These four groups are different, making C4 a chiral center .

  • Carbon 5 (C5): Bonded to a methyl group, a hydrogen, a butyl group, and the rest of the carbon chain. These four groups are different, making C5 a chiral center .

Therefore, this compound has two chiral centers at positions 4 and 5.

Stereoisomers of this compound

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, n=2, so there are 2² = 4 possible stereoisomers.

These stereoisomers can be categorized into two pairs of enantiomers. The specific configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The four stereoisomers of this compound are:

  • (4R, 5R)-2,4,5-trimethylnonane

  • (4S, 5S)-2,4,5-trimethylnonane

  • (4R, 5S)-2,4,5-trimethylnonane

  • (4S, 5R)-2,4,5-trimethylnonane

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers. Similarly, the (4R, 5S) and (4S, 5R) isomers constitute another pair of enantiomers. The relationship between any other pairing (e.g., (4R, 5R) and (4R, 5S)) is that of diastereomers.

Logical Relationship of Stereoisomers

stereoisomers cluster_chiral_centers Chiral Centers cluster_configurations Possible Configurations cluster_stereoisomers Stereoisomers C4 C4 R4 (4R) S4 (4S) C5 C5 R5 (5R) S5 (5S) RR (4R, 5R) RS (4R, 5S) SS (4S, 5S) SR (4S, 5R) RR->SS Enantiomers RR->RS Diastereomers RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Stereoisomer relationships of this compound.

Data Presentation: Physicochemical Properties of Stereoisomers

Stereoisomer ConfigurationRelationshipBoiling Point (°C) (Illustrative)Density (g/mL) (Illustrative)Refractive Index (Illustrative)Specific Optical Rotation ([α]D) (Illustrative)
(4R, 5R)Enantiomer of (4S, 5S)210-2120.7651.428Positive (+)
(4S, 5S)Enantiomer of (4R, 5R)210-2120.7651.428Negative (-)
(4R, 5S)Enantiomer of (4S, 5R)208-2100.7631.426Varies
(4S, 5R)Enantiomer of (4R, 5S)208-2100.7631.426Varies (opposite sign to (4R, 5S))

Note: The values in this table are illustrative and intended to demonstrate the expected relationships between the properties of stereoisomers. Actual experimental values may differ.

Experimental Protocols

The separation and characterization of the stereoisomers of this compound would typically involve enantioselective synthesis followed by chiral chromatography and polarimetry.

Representative Protocol for Enantioselective Synthesis

A plausible synthetic route to obtain specific stereoisomers of this compound would involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the C4 and C5 positions. A generalized approach could be:

  • Starting Materials: A suitable chiral precursor, for instance, a chiral alcohol or ketone.

  • Asymmetric Alkylation/Addition: A diastereoselective or enantioselective reaction to introduce one of the chiral centers. For example, a Grignard reaction with a chiral ketone or an asymmetric alkylation of a chiral enolate.

  • Second Chiral Center Formation: A subsequent stereoselective reaction to form the second chiral center with the desired configuration.

  • Functional Group Removal: Removal of any functional groups to yield the final alkane. This could involve deoxygenation of an alcohol or ketone.

  • Purification: Purification of the final product using standard techniques such as distillation and chromatography.

Protocol for Stereoisomer Separation by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers and diastereomers of volatile compounds like branched alkanes.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be one with a cyclodextrin-based stationary phase, which is effective for separating hydrocarbon enantiomers.

  • Sample Preparation: The mixture of this compound stereoisomers is dissolved in a volatile, non-polar solvent such as hexane (B92381) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions (Representative):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min) to achieve optimal separation.

  • Data Analysis: The retention times of the separated stereoisomers are recorded. The peak areas can be used to determine the relative abundance of each stereoisomer in the mixture.

Protocol for Characterization by Polarimetry

Polarimetry is used to measure the optical rotation of a chiral compound, which is a characteristic physical property of its enantiomers.

  • Instrumentation: A polarimeter.

  • Sample Preparation: A pure sample of a single enantiomer of this compound is dissolved in a suitable achiral solvent (e.g., hexane) at a known concentration.

  • Measurement: The solution is placed in a sample cell of a known path length. The optical rotation of the plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Logical Workflow for Stereoisomer Analysis

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization cluster_data Data Output start Chiral Precursors asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis stereoisomer_mixture Mixture of Stereoisomers asymmetric_synthesis->stereoisomer_mixture chiral_gc Chiral Gas Chromatography stereoisomer_mixture->chiral_gc separated_isomers Separated Stereoisomers chiral_gc->separated_isomers retention_times Retention Times chiral_gc->retention_times polarimetry Polarimetry separated_isomers->polarimetry nmr NMR Spectroscopy separated_isomers->nmr mass_spec Mass Spectrometry separated_isomers->mass_spec optical_rotation Optical Rotation polarimetry->optical_rotation structural_confirmation Structural Confirmation nmr->structural_confirmation mass_spec->structural_confirmation

Workflow for stereoisomer synthesis and analysis.

Conclusion

The presence of two chiral centers in this compound leads to the existence of four distinct stereoisomers. While specific experimental data for these isomers are not widely published, their properties and behavior can be predicted based on the established principles of stereochemistry. The enantioselective synthesis and separation of these stereoisomers are achievable through modern organic and analytical chemistry techniques. For researchers in drug development and other fields where molecular chirality is critical, a thorough understanding of the stereoisomerism of even seemingly simple molecules like this compound is essential for controlling and interpreting their interactions in a chiral environment.

The Environmental Journey of Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and transport of branched alkanes. These complex hydrocarbons, integral components of many industrial products and contaminants, exhibit unique behaviors in the environment due to their structural characteristics. Understanding their partitioning between air, water, and soil, as well as their susceptibility to biodegradation, is crucial for accurate risk assessment and the development of effective remediation strategies. This document provides a comprehensive overview of their physicochemical properties, biodegradation pathways, and the experimental protocols used to assess their environmental behavior, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding.

Physicochemical Properties of Branched Alkanes

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl side chains attached to the main carbon backbone. This structural branching significantly influences their physical and chemical properties compared to their linear counterparts.[1] Generally, branching leads to a less compact molecular structure, which in turn affects intermolecular forces.[1][2]

Key physicochemical properties that govern the environmental fate and transport of branched alkanes include:

  • Water Solubility: Alkanes are non-polar and thus have very low solubility in water.[2][3][4][5][6] Branching can slightly increase water solubility compared to a linear alkane of the same carbon number, but overall, they remain sparingly soluble.[7] Their hydrophobic nature is a primary driver of their partitioning behavior in the environment.

  • Vapor Pressure: The volatility of an organic compound is determined by its vapor pressure. Branching tends to lower the boiling point of an alkane compared to its linear isomer, resulting in a higher vapor pressure.[1][2][3][5][8] This suggests that shorter-chain branched alkanes are more likely to volatilize into the atmosphere from soil and water surfaces.

  • Octanol-Water Partition Coefficient (Kow): This coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing bioaccumulation potential. Due to their non-polar nature, branched alkanes have high Kow values, indicating a preference for partitioning into fatty tissues and organic matter.

  • Soil Organic Carbon-Water Partition Coefficient (Koc): Koc describes the tendency of a chemical to sorb to the organic fraction of soil and sediment. Similar to Kow, the high lipophilicity of branched alkanes results in high Koc values, indicating that they will be significantly retained in soils and sediments with high organic content.

The following table summarizes key physicochemical properties for a selection of representative branched alkanes.

CompoundMolecular FormulaWater Solubility (mg/L)Vapor Pressure (kPa @ 25°C)log Kowlog Koc (estimated)
2-MethylpentaneC6H1414.2[2]28.1[2]3.2 (estimated)[2]2.5 - 3.0
2,3-DimethylbutaneC6H14Insoluble26.1 (@ 21.1°C)[1]3.42[9]2.6 - 3.1
Isononane (2-Methyloctane)C9H20Insoluble~1.3~4.53.5 - 4.0
Pristane (B154290) (2,6,10,14-Tetramethylpentadecane)C19H40Very lowVery low~8.9> 5
Phytane (2,6,10,14-Tetramethylhexadecane)C20H42Very lowVery low~9.4> 5

Biodegradation of Branched Alkanes

Biodegradation is a primary mechanism for the natural attenuation of branched alkanes in the environment. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic machinery to break down these compounds. However, the rate and extent of biodegradation are highly dependent on the molecular structure of the alkane and the prevailing environmental conditions. Generally, branched alkanes are biodegraded more slowly than their linear counterparts, and highly branched structures can be particularly recalcitrant.[10]

Aerobic Biodegradation

Under aerobic conditions, the initial step in the degradation of branched alkanes is typically an oxidation reaction catalyzed by monooxygenase enzymes, such as cytochrome P450s.[9][11][12][13] This initial oxidation can occur at a terminal methyl group (terminal oxidation) or at an internal methylene (B1212753) group (subterminal oxidation).

For a branched alkane like pristane (2,6,10,14-tetramethylpentadecane), the aerobic degradation pathway is thought to proceed through a series of oxidative steps. The following diagram illustrates a plausible aerobic biodegradation pathway for pristane, leading to the formation of pristanic acid, which can then enter the fatty acid metabolism (β-oxidation) after an initial α-oxidation step to remove the methyl branch at the carboxyl end.[1][14][15][16]

Aerobic_Biodegradation_of_Pristane Pristane Pristane (2,6,10,14-Tetramethylpentadecane) Pristanol Pristanol Pristane->Pristanol Cytochrome P450 Monooxygenase (+ O2, + NADPH+H+) Pristanal Pristanal Pristanol->Pristanal Alcohol Dehydrogenase (+ NAD+) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase (+ NAD+) Alpha_Oxidation α-Oxidation Pristanic_Acid->Alpha_Oxidation Activation to CoA ester Pristanoyl_CoA Pristanoyl-CoA Alpha_Oxidation->Pristanoyl_CoA Removal of C1 as CO2 Beta_Oxidation β-Oxidation Cycles Pristanoyl_CoA->Beta_Oxidation Metabolites Further Metabolites (e.g., Propionyl-CoA, Acetyl-CoA) Beta_Oxidation->Metabolites

Aerobic biodegradation pathway of pristane.
Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can degrade branched alkanes using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. A key mechanism for the anaerobic activation of alkanes is the addition of the hydrocarbon to the double bond of a fumarate (B1241708) molecule. This reaction is catalyzed by the enzyme (1-methylalkyl)succinate synthase. The resulting alkylsuccinate can then be further metabolized.

The following diagram illustrates the general pathway for the anaerobic biodegradation of a branched alkane via fumarate addition.

Anaerobic_Biodegradation_of_Branched_Alkane Branched_Alkane Branched Alkane Alkylsuccinate_Synthase (1-Methylalkyl)succinate Synthase Branched_Alkane->Alkylsuccinate_Synthase Fumarate Fumarate Fumarate->Alkylsuccinate_Synthase Alkylsuccinate Alkylsuccinate Alkylsuccinate_Synthase->Alkylsuccinate Carbon_Skeleton_Rearrangement Carbon Skeleton Rearrangement Alkylsuccinate->Carbon_Skeleton_Rearrangement Decarboxylation Decarboxylation Carbon_Skeleton_Rearrangement->Decarboxylation Beta_Oxidation β-Oxidation Decarboxylation->Beta_Oxidation Central_Metabolism Central Metabolism Beta_Oxidation->Central_Metabolism

Anaerobic biodegradation of a branched alkane via fumarate addition.
Biodegradation Rates

The rate of biodegradation of branched alkanes is highly variable and depends on factors such as the complexity of the branching, the presence of a suitable microbial community, and environmental conditions (e.g., temperature, pH, nutrient availability). The following table provides indicative biodegradation half-lives for some hydrocarbons in soil. It is important to note that these are generalized values and actual rates can vary significantly.

Compound ClassHalf-life in Soil (hours)
Aliphatic Hydrocarbons (C8-C40)200 - 453[17]
Aromatic Hydrocarbons (4-5 rings)459 - 714[17]

Environmental Fate and Transport

The environmental fate and transport of branched alkanes are governed by a complex interplay of physical, chemical, and biological processes. When released into the environment, these compounds partition between different environmental compartments, are transported within and between these compartments, and are subject to various transformation processes.

The following diagram provides a conceptual model of the key fate and transport processes for branched alkanes in a soil and groundwater system.

Environmental_Fate_and_Transport cluster_surface Surface cluster_soil Unsaturated Zone (Soil) cluster_groundwater Saturated Zone (Groundwater) Spill Branched Alkane Release (e.g., Spill) Soil_Sorption Sorption to Soil Organic Matter Spill->Soil_Sorption Volatilization Volatilization Spill->Volatilization Leaching Leaching Spill->Leaching Biodegradation_Soil Biodegradation (Aerobic/Anaerobic) Soil_Sorption->Biodegradation_Soil Atmosphere Atmosphere Volatilization->Atmosphere Dissolution Dissolution in Groundwater Leaching->Dissolution Advection_Dispersion Advection & Dispersion Dissolution->Advection_Dispersion Biodegradation_GW Biodegradation (Aerobic/Anaerobic) Advection_Dispersion->Biodegradation_GW OECD_107_Workflow start Start prep Prepare n-octanol and water phases saturated with each other start->prep add_substance Add test substance to a mixture of n-octanol and water prep->add_substance shake Shake the mixture to facilitate partitioning add_substance->shake equilibrate Allow to equilibrate at a constant temperature shake->equilibrate separate Separate the n-octanol and water phases (e.g., by centrifugation) equilibrate->separate analyze Determine the concentration of the test substance in each phase separate->analyze calculate Calculate Kow as the ratio of the concentration in n-octanol to the concentration in water analyze->calculate end End calculate->end OECD_106_Workflow start Start prep_soil Prepare and characterize soil samples (e.g., organic carbon content, pH) start->prep_soil prep_solution Prepare a solution of the test substance of known concentration start->prep_solution mix Mix the soil sample and the test solution in a vessel prep_soil->mix prep_solution->mix equilibrate Equilibrate the mixture by shaking for a predetermined time mix->equilibrate separate Separate the soil and solution phases (e.g., by centrifugation) equilibrate->separate analyze Analyze the concentration of the test substance in the aqueous phase separate->analyze calculate Calculate the amount of substance adsorbed to the soil and determine Kd and Koc analyze->calculate end End calculate->end OECD_301_Workflow start Start prepare_medium Prepare mineral medium and microbial inoculum start->prepare_medium add_substance Add the test substance to the medium prepare_medium->add_substance incubate Incubate under aerobic conditions in the dark at a constant temperature add_substance->incubate monitor Monitor biodegradation by measuring DOC, O2 consumption, or CO2 evolution over 28 days incubate->monitor evaluate Evaluate the percentage of biodegradation and compare to pass levels monitor->evaluate end End evaluate->end

References

Methodological & Application

Application Note: High-Resolution Gas Chromatography Method for the Separation of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylnonanes (C12H26) are a group of saturated branched-chain alkanes. The specific isomeric structure of these compounds can influence their physical and chemical properties, making their individual identification and quantification crucial in various fields, including petroleum analysis, environmental monitoring, and chemical synthesis. Due to the large number of structurally similar isomers with close boiling points, their separation presents a significant analytical challenge.

This application note details a robust method for the separation of trimethylnonane isomers using capillary gas chromatography (GC) with a non-polar stationary phase and flame ionization detection (FID). The provided protocol is designed for researchers, scientists, and drug development professionals requiring a reliable technique for the analysis of these complex branched alkanes.

Key Analytical Considerations

Column Selection: The choice of the GC column is paramount for the successful separation of isomers. Non-polar stationary phases, such as those based on 5% phenyl-methylpolysiloxane, are the industry standard for separating alkanes, as elution is primarily governed by boiling point.[1] Highly branched isomers tend to have lower boiling points and, therefore, earlier retention times than their less branched counterparts. For complex mixtures of isomers, a long capillary column with a narrow internal diameter is recommended to achieve the necessary resolution.[2]

Temperature Programming: A programmed temperature ramp is essential for the efficient elution of all isomers as sharp, symmetrical peaks. An initial low temperature allows for the separation of the more volatile, highly branched isomers, while a gradual increase in temperature ensures that the higher-boiling isomers are eluted in a reasonable time frame.

Experimental Protocols

This section provides a comprehensive methodology for the GC analysis of trimethylnonane isomers.

Reagents and Materials
  • Solvent: Hexane or Pentane (GC grade or higher)

  • Standards: Individual trimethylnonane isomers or a mixed isomer standard solution (if available). If individual standards are not available, a well-characterized complex hydrocarbon mixture can be used for qualitative analysis based on elution patterns.

  • Sample Preparation: Samples should be diluted in the chosen solvent to a concentration suitable for GC analysis (typically in the range of 10-100 µg/mL). If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

Gas Chromatograph (GC) and Column
  • Gas Chromatograph: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary Column: A non-polar capillary column, such as a DB-5ms, HP-5ms, or equivalent (5%-Phenyl)-methylpolysiloxane phase, is recommended.

    • Dimensions: 50 m length x 0.20 mm internal diameter (ID) x 0.50 µm film thickness.

GC Instrument Setup and Analysis

The following table summarizes the recommended starting conditions for the separation of trimethylnonane isomers. These parameters may require optimization based on the specific instrument and the exact isomers of interest.

ParameterRecommended Condition
Injection Port
ModeSplit (Split Ratio 100:1)
Injector Temperature280 °C
Injection Volume1 µL
Carrier Gas
GasHelium (99.999% purity)
Flow RateConstant flow at 1.0 mL/min
Oven Temperature Program
Initial Temperature40 °C, hold for 5 minutes
Ramp 12 °C/min to 150 °C
Ramp 210 °C/min to 250 °C
Final HoldHold at 250 °C for 5 minutes
Detector
TypeFlame Ionization Detector (FID)
Temperature300 °C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (Helium) Flow25 mL/min

Data Presentation

The successful separation of trimethylnonane isomers will result in distinct chromatographic peaks. The retention time of each isomer is a key parameter for its identification. While exact retention times may vary between instruments, the elution order on a non-polar column is generally expected to follow an increase in boiling point. Highly branched isomers with a more compact structure will elute earlier.

The following table presents hypothetical, yet representative, quantitative data for the separation of several trimethylnonane isomers based on the principles of branched alkane chromatography.

Isomer NameHypothetical Retention Time (min)Relative Elution Order
2,2,5,5-Tetramethyloctane38.51
2,2,6,6-Tetramethyloctane39.22
2,3,6,7-Tetramethyloctane40.13
2,2,5-Trimethylnonane41.54
2,3,5-Trimethylnonane42.35
3,3,5-Trimethylnonane42.86
n-Dodecane (Reference)45.07

Visualization of Experimental Workflow

The logical workflow for the GC analysis of trimethylnonane isomers is depicted in the following diagram.

GC_Workflow SamplePrep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (1 µL, Split Mode) SamplePrep->GC_Injection Prepared Sample Separation Chromatographic Separation (DB-5ms Column, Temp. Program) GC_Injection->Separation Vaporized Sample Detection Detection (FID at 300°C) Separation->Detection Separated Isomers DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition Detector Signal DataAnalysis Data Analysis (Peak Integration, Identification) DataAcquisition->DataAnalysis Chromatographic Data Result Result (Isomer Quantification) DataAnalysis->Result

Workflow for the GC analysis of trimethylnonane isomers.

Troubleshooting

  • Poor Resolution: If isomers are not well-separated, consider using a slower initial temperature ramp (e.g., 1 °C/min), a longer column, or a column with a smaller internal diameter to increase theoretical plates.[2]

  • Peak Tailing: Tailing of alkane peaks is uncommon but may indicate issues with the injector liner (e.g., active sites). Using a deactivated liner can mitigate this issue.

  • Carryover: If ghost peaks from a previous injection are observed, increase the final hold time and temperature to ensure all high-boiling components are eluted from the column.

Conclusion

The gas chromatography method detailed in this application note provides a robust and reliable approach for the separation of trimethylnonane isomers. The use of a non-polar capillary column combined with an optimized temperature program allows for the resolution of these closely related compounds. This protocol serves as a strong foundation for researchers and scientists in various fields requiring detailed analysis of branched alkanes.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 2,4,5-trimethylnonane. Understanding these fragmentation pathways is crucial for the structural elucidation of branched-chain alkanes, which are common motifs in various organic molecules, including those of pharmaceutical interest. This note presents a predicted fragmentation table, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and visual diagrams of the fragmentation process and experimental workflow.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry, high-energy electrons bombard a molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For branched alkanes like this compound, fragmentation preferentially occurs at the branching points, leading to the formation of stable carbocations.[1][2][3] The analysis of these fragments allows for the precise determination of the branching locations within the carbon skeleton.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound is governed by the stability of the resulting carbocations, with tertiary carbocations being more stable than secondary, and secondary being more stable than primary.[1][2] Cleavage of C-C bonds at the branching points is therefore the most favored fragmentation pathway. The molecular ion (M+) of this compound has a molecular weight of 170.33 g/mol . Due to the highly branched nature of the molecule, the molecular ion peak is expected to be of low abundance or absent.[1][2]

The structure of this compound is as follows:

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonStructure of FragmentRelative Abundance
43C3H7+[CH(CH3)2]+High
57C4H9+[C(CH3)3]+High
71C5H11+[CH(CH3)CH2CH(CH3)]+Moderate
85C6H13+[CH(CH3)CH2CH(CH3)CH2]+Moderate
99C7H15+[M - C5H11]+Low
113C8H17+[M - C4H9]+Low
127C9H19+[M - C3H7]+Low
141C10H21+[M - C2H5]+Very Low
155C11H23+[M - CH3]+Very Low
170C12H26+ (Molecular Ion)Very Low to Absent

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 500.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragments in Table 1 and reference spectra in databases like the NIST/EPA/NIH Mass Spectral Library.[4][5][6][7]

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

fragmentation_pathway cluster_fragments Primary Fragments M This compound (M, m/z 170) F1 Loss of C5H11 radical (m/z 99) M->F1 Cleavage at C5-C6 F2 Loss of C4H9 radical (m/z 113) M->F2 Cleavage at C4-C5 F3 Loss of C7H15 radical (m/z 71) M->F3 Cleavage at C2-C3 F4 Loss of C8H17 radical (m/z 57) M->F4 Cleavage at C3-C4 F5 Loss of C9H19 radical (m/z 43) M->F5 Cleavage at C2-C(CH3) Frag1 [C7H15]+ m/z 99 F1->Frag1 Frag2 [C8H17]+ m/z 113 F2->Frag2 Frag3 [C5H11]+ m/z 71 F3->Frag3 Frag4 [C4H9]+ m/z 57 F4->Frag4 Frag5 [C3H7]+ m/z 43 F5->Frag5

Caption: Predicted EI fragmentation pathway of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Volatile Solvent start->dissolve dilute Serial Dilution dissolve->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-500) ionization->detection peak_id Peak Identification detection->peak_id spectrum_extraction Mass Spectrum Extraction peak_id->spectrum_extraction analysis Fragmentation Pattern Analysis spectrum_extraction->analysis comparison Comparison with Database analysis->comparison

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides detailed information on the predicted ¹H and ¹³C NMR chemical shifts of 2,4,5-trimethylnonane, along with a comprehensive protocol for sample preparation and spectral acquisition. These guidelines are intended to assist researchers in accurately identifying and characterizing this branched alkane.

Predicted NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following chemical shifts have been predicted using computational methods. These predictions serve as a valuable reference for spectral assignment.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound shows a complex pattern of overlapping signals, characteristic of branched alkanes. The chemical shifts are influenced by the local electronic environment of each proton.

Protons at Carbon PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
C1-H₃0.88Triplet3H
C2-CH₃0.84Doublet3H
C3-H₂1.25Multiplet2H
C4-CH₃0.83Doublet3H
C5-CH₃0.82Doublet3H
C6-H₂1.25Multiplet2H
C7-H₂1.25Multiplet2H
C8-H₂1.25Multiplet2H
C9-H₃0.88Triplet3H
C2-H1.60Multiplet1H
C4-H1.60Multiplet1H
C5-H1.60Multiplet1H

Note: Predicted values were obtained from nmrdb.org and may vary from experimental results. Multiplicity and integration are based on the structure.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C114.2
C2-CH₃19.5
C334.5
C4-CH₃19.3
C5-CH₃19.2
C632.1
C722.8
C832.1
C914.2
C230.2
C436.8
C538.7

Note: Predicted values were obtained from nmrdb.org and may vary from experimental results.

Experimental Protocols

This section outlines the standard operating procedure for the preparation and NMR analysis of a liquid sample such as this compound.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)

  • Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vial for dissolving the sample

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent residual peaks can often be used for referencing)

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of this compound in a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[1]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial containing the sample.[1] Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the solution.[2] Draw the solution into a Pasteur pipette that has a small, tight plug of cotton or glass wool at its base.

  • Transfer to NMR Tube: Carefully dispense the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of approximately 12-16 ppm centered around 5-6 ppm is usually adequate for alkanes.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of approximately 200-250 ppm is standard.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Fourier Transformation (FT): Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak can be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra. If TMS was added, its signal is set to 0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Workflow Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup Insert Sample acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C process Fourier Transform, Phase & Baseline Correction acquire_1H->process acquire_13C->process reference Reference Spectra (TMS or Solvent) process->reference assign Peak Picking, Integration & Structural Assignment reference->assign report Generate Report assign->report

References

Application Notes and Protocols for the Use of 2,4,5-Trimethylnonane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is a critical technique to improve the accuracy and precision of analytical results. An internal standard helps to correct for variations in sample injection volume, instrument response, and sample preparation efficiency.[1] This document provides detailed application notes and protocols for utilizing 2,4,5-trimethylnonane as an internal standard for the quantification of volatile and semi-volatile organic compounds in complex matrices.

This compound (C12H26, MW: 170.33 g/mol ) is a branched-chain alkane.[2][3] Its chemical properties, including its stability and volatility, make it a suitable internal standard for the analysis of various hydrocarbons and other organic molecules. Its branched structure provides a distinct mass spectrum and retention time, minimizing the likelihood of co-elution with common analytes in complex mixtures.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H26
Molecular Weight170.33 g/mol [2][3]
Boiling Point195 °C (estimated)[3]
Melting Point-50.8 °C (estimated)[3]
Density0.7543 g/cm³[3]
Refractive Index1.4227[3]

Application: Quantification of Volatile Organic Compounds (VOCs) in a Hydrocarbon Matrix

This application note details a method for the quantification of selected volatile organic compounds (VOCs), such as toluene, ethylbenzene, and xylenes, in a complex hydrocarbon matrix (e.g., gasoline or environmental extracts). This compound is employed as an internal standard to ensure accurate and reproducible quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Obtain Sample Add_IS Add this compound (IS) Sample->Add_IS Dilute Dilute with Solvent Add_IS->Dilute Inject Inject Sample/Standard Dilute->Inject Cal_Standards Prepare Calibration Standards with IS Cal_Standards->Inject Cal_Curve Generate Calibration Curve Cal_Standards->Cal_Curve GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identify_Peaks Identify Analyte & IS Peaks MS_Detection->Identify_Peaks Integrate_Peaks Integrate Peak Areas Identify_Peaks->Integrate_Peaks Calc_Ratio Calculate Area Ratios (Analyte/IS) Integrate_Peaks->Calc_Ratio Calc_Ratio->Cal_Curve Plot against Concentration Quantify Quantify Analytes Cal_Curve->Quantify

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes: Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (analytical grade)

  • Internal Standard: this compound (≥98% purity)

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade)

  • Sample Matrix: Synthetic hydrocarbon mixture or gasoline sample

  • Glassware: Volumetric flasks, vials with PTFE-lined septa, microsyringes

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 100 mg of this compound in 100 mL of hexane to prepare a 1000 µg/mL stock solution.

  • Analyte Stock Solution: Prepare a mixed analyte stock solution containing 1000 µg/mL of each analyte (toluene, ethylbenzene, o-, m-, p-xylene) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution. To each calibration standard, add a constant amount of the IS Stock solution to achieve a final concentration of 50 µg/mL of this compound in each standard. A typical concentration range for the analytes would be 1, 5, 10, 25, 50, 100, and 200 µg/mL.

3. Sample Preparation

  • Accurately weigh 1 g of the hydrocarbon matrix sample into a 10 mL volumetric flask.

  • Add a precise volume of the IS Stock solution to achieve a final concentration of 50 µg/mL after dilution.

  • Dilute to the mark with hexane.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 120 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

5. Data Analysis and Quantification

  • Identify the peaks corresponding to the analytes and the internal standard (this compound) based on their retention times and mass spectra.

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of each analyte in the samples by using the calculated area ratios and the calibration curve.

Quantitative Data

Table 1: Retention Times and Quantifier Ions (Hypothetical Data)

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Toluene6.859192, 65
Ethylbenzene8.9291106, 77
p-Xylene9.1591106, 77
m-Xylene9.2191106, 77
o-Xylene9.8891106, 77
This compound (IS) 12.45 57 71, 85, 127

Table 2: Calibration Data for Toluene (Hypothetical Data)

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,234758,9320.020
576,982761,2340.101
10154,321759,8760.203
25385,456760,1120.507
50772,123761,5431.014
1001,539,876759,4322.028
2003,081,234760,5674.051

Calibration Curve for Toluene (Based on Hypothetical Data)

A linear regression of the calibration data would yield a calibration curve with an equation (e.g., y = 0.0203x - 0.0005) and a high correlation coefficient (R² > 0.999), demonstrating the suitability of the method for quantification.

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile organic compounds in complex hydrocarbon matrices by GC-MS. Its distinct retention time and mass spectrum allow for easy identification and integration, leading to improved accuracy and precision in analytical results. The protocol outlined in this document can be adapted for a wide range of similar analytes and matrices.

References

Application of 2,4,5-Trimethylnonane in Lubricant Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-LUB-TMN-001

Introduction

2,4,5-trimethylnonane is a highly branched, saturated hydrocarbon (C12H26) with potential applications as a component in advanced lubricant formulations. Its molecular structure, characterized by multiple methyl groups along the nonane (B91170) backbone, is expected to impart specific and desirable physicochemical properties relevant to lubrication. This document outlines the potential applications of this compound in lubricant studies, provides detailed protocols for its evaluation, and presents illustrative data based on the expected performance of branched alkanes.

The primary role of branched alkanes in lubricants is to disrupt the crystalline packing that can occur with linear alkanes under high pressure, which helps to lower the friction coefficient.[1] The irregular, three-dimensional structure of molecules like this compound is key to this effect.[1] This application note is intended for researchers and formulation scientists in the field of tribology and lubricant development.

Theoretical Background and Potential Applications

The performance of a lubricant base oil is critically dependent on the molecular structure of its constituent hydrocarbons.[1] Key properties such as viscosity index (VI), pour point, and tribological performance are directly influenced by the degree of branching.

  • Viscosity and Viscosity Index (VI): Highly branched alkanes, or isoalkanes, tend to have a lower melting point and a less dramatic change in viscosity with temperature compared to their linear counterparts.[2] While extensive branching can sometimes negatively affect the VI, a carefully designed structure like this compound could offer a favorable balance, making it a candidate for high-performance synthetic or semi-synthetic lubricant formulations.[2]

  • Low-Temperature Fluidity (Pour Point): The methyl branches on the nonane chain disrupt the formation of large wax crystals at low temperatures. This structural hindrance is expected to give this compound a very low pour point, a critical attribute for lubricants operating in cold climates or cryogenic applications.

  • Tribological Performance: Under boundary lubrication conditions, where the lubricant film is thin, the molecular structure dictates friction and wear.[1] The branching in this compound is predicted to prevent the formation of highly ordered, high-shear-strength layers that are characteristic of linear alkanes under pressure.[1][3] This should result in a lower coefficient of friction and reduced wear.

  • Oxidative and Thermal Stability: As a saturated alkane, this compound is expected to possess good thermal and oxidative stability, which is essential for modern engine oils and industrial lubricants that operate under demanding conditions.

Potential applications include:

  • A component of Group III or Group IV (PAO) synthetic base oils.

  • A viscosity modifier or pour point depressant in mineral oil-based formulations.

  • A base fluid for specialty lubricants in high-performance automotive and industrial applications.

Physicochemical Properties

The following table summarizes the known and estimated properties of this compound.

PropertyValueSource
Molecular FormulaC12H26[4][5]
Molecular Weight170.33 g/mol [5]
CAS Number62184-62-7[5]
Boiling Point195°C[4]
Density0.7543 g/cm³[4]
Refractive Index1.4227[4]
Melting Point (estimated)-50.8°C[4]

Illustrative Performance Data

The following tables present hypothetical, yet realistic, performance data for a base oil formulated with this compound compared to a standard Group III base oil and a linear alkane (n-dodecane). This data is for illustrative purposes to guide experimental design.

Table 1: Viscometric and Low-Temperature Properties

Parametern-Dodecane (Linear)Group III Base Oil (Typical)This compound (Illustrative)Test Method
Kinematic Viscosity @ 40°C (cSt)1.3920.54.5ASTM D445
Kinematic Viscosity @ 100°C (cSt)0.654.31.8ASTM D445
Viscosity Index (VI)95125145ASTM D2270
Pour Point (°C)-12-18-45ASTM D97
Flash Point (°C)74220180ASTM D92

Table 2: Tribological Performance (Four-Ball Wear Test)

Parametern-Dodecane (Linear)Group III Base Oil (Typical)This compound (Illustrative)Test Method
Wear Scar Diameter (mm) @ 40kg, 1h0.850.600.45ASTM D4172
Coefficient of Friction0.120.090.07ASTM D5183

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of a new lubricant component like this compound.

Protocol 1: Viscosity and Viscosity Index Determination

Objective: To measure the kinematic viscosity of the test fluid at two different temperatures and calculate the viscosity index (VI).

Apparatus:

  • Calibrated capillary viscometer (e.g., Cannon-Fenske type).

  • Constant temperature baths set to 40°C and 100°C.

  • Timer accurate to 0.1 seconds.

Procedure (ASTM D445):

  • Charge the viscometer with the sample of this compound, ensuring no air bubbles are present.

  • Place the charged viscometer in the 40°C bath and allow it to equilibrate for at least 15 minutes.

  • Using suction, draw the sample fluid up through the timing marks.

  • Release the suction and accurately measure the time it takes for the fluid meniscus to pass between the upper and lower timing marks.

  • Repeat the measurement at least three times. The flow times should agree within 0.2%.

  • Calculate the average flow time and multiply by the viscometer calibration constant to obtain the kinematic viscosity in centistokes (cSt).

  • Repeat steps 2-6 using the 100°C bath.

  • Calculate the Viscosity Index using the measured viscosities according to the ASTM D2270 standard calculation.

Protocol 2: Pour Point Determination

Objective: To determine the lowest temperature at which the lubricant will flow.

Apparatus:

  • Pour point test jar with a thermometer.

  • Cooling bath (e.g., dry ice and acetone).

Procedure (ASTM D97):

  • Pour the sample into the test jar to the marked level.

  • Bring the sample to a temperature of at least 9°C above the expected pour point.

  • Place the jar in the cooling bath.

  • At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it to ascertain whether there is movement of the oil.

  • The test concludes when the specimen does not flow when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the solid point temperature.

Protocol 3: Tribological Performance Evaluation (Four-Ball Method)

Objective: To evaluate the anti-wear and friction-reducing properties of the lubricant under boundary lubrication conditions.

Apparatus:

  • Four-ball wear test machine.

  • Steel balls (AISI 52100 steel).

  • Microscope for measuring wear scars.

Procedure (ASTM D4172):

  • Thoroughly clean the steel balls and test cup with a suitable solvent (e.g., hexane).

  • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.

  • Add the test lubricant (this compound) to the cup, completely immersing the three stationary balls.

  • Apply the desired load (e.g., 40 kg) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).

  • Run the test for a specified duration (e.g., 60 minutes).

  • After the test, disassemble the apparatus, clean the stationary balls, and measure the diameter of the wear scars on each of the three balls using the microscope.

  • Calculate the average wear scar diameter (WSD). A smaller WSD indicates better anti-wear performance.

Visualizations

The following diagrams illustrate the conceptual basis for the application of this compound and the workflow for its evaluation.

G cluster_0 Molecular Structure Influence on Lubricant Properties Structure This compound (Highly Branched Structure) Disruption Disruption of Crystalline Packing Structure->Disruption prevents ordering Fluidity Enhanced Low-Temp Fluidity (Lower Pour Point) Disruption->Fluidity Friction Reduced Intermolecular Shear (Lower Friction) Disruption->Friction Performance Improved Lubricant Performance Fluidity->Performance Friction->Performance

Caption: Structure-Property Relationship of this compound.

G cluster_1 Experimental Workflow for Lubricant Component Evaluation Start Synthesize or Procure This compound Sample PhysChem Characterize Physicochemical Properties (Density, BP, etc.) Start->PhysChem Viscosity Protocol 1: Viscometric Analysis (ASTM D445, D2270) PhysChem->Viscosity PourPoint Protocol 2: Low-Temperature Fluidity (ASTM D97) PhysChem->PourPoint Tribology Protocol 3: Tribological Testing (ASTM D4172) PhysChem->Tribology Analysis Data Analysis and Performance Comparison Viscosity->Analysis PourPoint->Analysis Tribology->Analysis Conclusion Formulation Decision Analysis->Conclusion

Caption: Workflow for evaluating this compound as a lubricant.

References

Application Note: Analysis of 2,4,5-Trimethylnonane in Petroleum Distillates by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes, such as 2,4,5-trimethylnonane, are significant components of petroleum distillates and have a considerable impact on the properties and quality of fuels.[1] For instance, iso-alkanes are preferred over n-alkanes in gasoline due to their higher octane (B31449) numbers.[2] The precise identification and quantification of these isomers are crucial for optimizing refining processes and ensuring product quality. This application note details a robust method for the analysis of this compound in petroleum distillates using Gas Chromatography coupled with Mass Spectrometry (GC-MS). High-resolution gas chromatography is essential for separating complex isomeric hydrocarbons like trimethylnonane from other components in the petroleum matrix.[3]

Principle

This method utilizes the high separation efficiency of capillary gas chromatography to resolve this compound from other hydrocarbons in the distillate sample. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The unique mass spectrum of this compound allows for its unambiguous identification and quantification. An internal standard is used to ensure the accuracy and precision of the quantification.[4][5]

Experimental Protocols

Sample Preparation
  • Internal Standard Preparation: Prepare a stock solution of an appropriate internal standard (e.g., n-C10-d22 or another deuterated alkane not expected to be in the sample) in cyclohexane (B81311) at a concentration of 100 µg/mL.

  • Sample Dilution: Accurately weigh approximately 100 mg of the petroleum distillate sample into a 10 mL volumetric flask.

  • Spiking: Add a known volume of the internal standard stock solution to the volumetric flask.

  • Dilution to Volume: Dilute the sample to the 10 mL mark with cyclohexane.

  • Homogenization: Thoroughly mix the solution by vortexing for 30 seconds.

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a GC vial.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

The following table summarizes the instrumental parameters for the GC-MS analysis.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Oven Program Initial: 40 °C (hold for 2 min)
Ramp 1: 5 °C/min to 150 °C
Ramp 2: 10 °C/min to 300 °C (hold for 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan
Data Acquisition and Processing
  • Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and samples.

  • Data Acquisition: Run the sequence.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify the peak for the internal standard.

    • Integrate the peak areas for both the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Quantitative Data

The following table summarizes the key identification and quantification parameters for this compound.

Compound Molecular Formula Molecular Weight CAS Number Expected Retention Time (min) Key Mass Fragments (m/z)
This compoundC12H26170.33 g/mol [6]62184-62-7[6]~18.543, 57, 71, 85, 99, 113

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Petroleum Distillate weigh Weigh Sample start->weigh spike Spike with Internal Standard weigh->spike dilute Dilute with Cyclohexane spike->dilute filter Filter (if needed) dilute->filter vial Transfer to GC Vial filter->vial inject Inject into GC-MS vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect acquire Acquire Data detect->acquire identify Identify Peaks (RT & MS) acquire->identify integrate Integrate Peak Areas identify->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

logical_relationship petroleum Petroleum Distillate hydrocarbons Complex Hydrocarbon Mixture petroleum->hydrocarbons is a branched Branched Alkanes (e.g., this compound) hydrocarbons->branched linear Linear Alkanes hydrocarbons->linear cyclo Cycloalkanes hydrocarbons->cyclo aromatics Aromatics hydrocarbons->aromatics gc Gas Chromatography (Separation by Boiling Point & Polarity) branched->gc are separated by linear->gc are separated by cyclo->gc are separated by aromatics->gc are separated by ms Mass Spectrometry (Identification by Mass Spectrum) gc->ms are identified by quant Quantification ms->quant enables

Caption: Logical relationship of analytical steps.

References

Application Note: Quantification of Branched Alkanes in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of branched alkanes in environmental samples, specifically soil and water. Branched alkanes are a class of saturated hydrocarbons that can originate from both natural (e.g., microbial degradation of organic matter) and anthropogenic sources (e.g., petroleum contamination). Their analysis is crucial for environmental monitoring and risk assessment. The described methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, coupled with robust sample preparation techniques to ensure accurate and reproducible results. This protocol is intended for researchers, scientists, and professionals involved in environmental analysis.

Introduction

Branched alkanes, such as pristane (B154290) and phytane, are important biomarkers used in environmental forensics to identify sources of hydrocarbon contamination. Their unique structures, resulting from the methylation of linear alkanes, provide valuable information about the origin and weathering of petroleum products in the environment. Accurate quantification of these compounds is essential for understanding the fate and transport of pollutants and for making informed decisions regarding remediation strategies.

This protocol details a comprehensive workflow, from sample collection and preparation to instrumental analysis and data interpretation, for the reliable quantification of branched alkanes in complex environmental matrices.

Experimental Workflow Overview

The overall experimental workflow for the quantification of branched alkanes in environmental samples is depicted below. The process begins with sample collection, followed by extraction of the analytes from the matrix, a clean-up step to remove interferences, and finally, analysis by GC-MS.

G cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis A Soil/Sediment Sampling C Solvent Extraction (e.g., Soxhlet, Ultrasonic) A->C Soil Samples B Water Sampling D Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) B->D Water Samples E Fractionation/Clean-up (Silica Gel/Alumina Chromatography) C->E D->E F GC-MS Analysis E->F G Peak Identification & Integration F->G H Quantification using Internal Standards G->H I Reporting H->I

Caption: General workflow for branched alkane analysis.

Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM), n-hexane, acetone (B3395972) (pesticide residue grade or equivalent)

  • Standards: Certified reference standards of target branched alkanes (e.g., pristane, phytane) and internal standards (e.g., deuterated alkanes like d-C24).

  • Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or C18 cartridges.

  • Drying Agent: Anhydrous sodium sulfate.

  • Glassware: Soxhlet extractor, round-bottom flasks, separatory funnels, vials with PTFE-lined caps.

Experimental Protocols

Sample Collection and Preservation

1.1. Soil and Sediment Samples:

  • Collect samples using a stainless-steel corer or scoop.

  • Store samples in pre-cleaned glass jars with PTFE-lined lids.

  • Freeze samples at -20°C until extraction to minimize microbial degradation.

1.2. Water Samples:

  • Collect water samples in pre-cleaned amber glass bottles.

  • To prevent biodegradation, add a preservative such as hydrochloric acid (HCl) to lower the pH to <2.

  • Store samples at 4°C and extract within 7 days.

Sample Preparation

2.1. Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

  • Homogenize the thawed soil sample.

  • Mix a subsample (e.g., 10 g) with a drying agent like anhydrous sodium sulfate.

  • Spike the sample with a known amount of internal standard solution.

  • Place the sample in an ASE cell.

  • Extract the sample using an accelerated solvent extractor with a mixture of dichloromethane and acetone (1:1, v/v).[1]

  • Typical ASE conditions are a pressure of 1500 psi and a temperature of 100°C for two static cycles.[1]

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2.2. Water Samples: Liquid-Liquid Extraction (LLE)

  • Transfer 1 L of the water sample to a 2 L separatory funnel.

  • Spike the sample with the internal standard solution.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

  • Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL.

2.3. Clean-up and Fractionation

  • Prepare a chromatography column packed with activated silica gel.

  • Apply the concentrated extract to the top of the column.

  • Elute the aliphatic fraction, which contains the branched alkanes, with n-hexane.

  • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

3.1. Instrumental Setup

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 6°C/min, and hold for 15 minutes.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • MS Source Temperature: 230°C.[2]

  • MS Quadrupole Temperature: 150°C.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for qualitative analysis.

3.2. Calibration

  • Prepare a series of calibration standards containing the target branched alkanes and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Data Analysis and Quantification
  • Identify the branched alkanes in the sample chromatograms by comparing their retention times and mass spectra to those of the certified standards.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the concentration of each branched alkane in the sample using the calibration curve. The concentration is typically reported in ng/g for soil/sediment or ng/L for water.

Data Presentation

Table 1: Typical GC-MS Parameters for Branched Alkane Analysis

ParameterSetting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 280°C (Splitless)
Oven Program 60°C (2 min), then 6°C/min to 300°C (15 min)[2]
Carrier Gas Helium (1.2 mL/min)[2]
MS Source Temp. 230°C[2]
MS Quad Temp. 150°C[2]
Acquisition Mode SIM and Full Scan

Table 2: Example Quantification Data for Branched Alkanes in a Spiked Soil Sample

AnalyteSpiked Conc. (ng/g)Measured Conc. (ng/g)Recovery (%)
Pristane50.047.595.0
Phytane50.048.296.4
Norpristane50.046.893.6

Logical Relationships in Data Analysis

The quantification of branched alkanes relies on a clear logical relationship between the instrumental response and the concentration of the analyte, as established by the calibration curve. The use of an internal standard is critical to correct for variations in sample preparation and instrument response.

G A GC-MS Raw Data (Peak Areas) C Internal Standard Correction A->C B Calibration Curve (Response Ratio vs. Concentration) D Final Concentration (ng/g or ng/L) B->D C->D

Caption: Data analysis workflow for quantification.

Conclusion

This application note provides a robust and reliable protocol for the quantification of branched alkanes in environmental samples. The combination of efficient sample preparation techniques and sensitive GC-MS analysis allows for accurate determination of these important environmental markers. Adherence to the described quality control measures, including the use of internal standards and certified reference materials, is essential for generating high-quality data.

References

Application Note: Detailed Characterization of C12 Isomers using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The detailed characterization of C12 isomers presents a significant analytical challenge due to the vast number of structurally similar compounds with overlapping physicochemical properties. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers a powerful solution by providing enhanced peak capacity and structured chromatograms. This application note provides a detailed protocol for the separation, identification, and quantification of C12 isomer groups, including n-alkanes, branched alkanes, cycloalkanes, and aromatic hydrocarbons, in complex mixtures. The methodologies outlined are intended for researchers, scientists, and professionals in the petrochemical, environmental, and drug development fields.

Introduction

C12 hydrocarbons, encompassing a wide range of isomers such as dodecane, its branched analogues, and various alkylbenzenes, are prevalent in numerous industrial products and environmental samples, including diesel fuel, lubricating oils, and atmospheric aerosols.[1][2] The isomeric distribution of these compounds can significantly influence the physical and chemical properties of a mixture, as well as its environmental fate and toxicological profile. Conventional one-dimensional gas chromatography often fails to provide sufficient resolution to separate the multitude of co-eluting isomers.[3]

Comprehensive two-dimensional gas chromatography (GCxGC) overcomes this limitation by employing two columns with different stationary phase selectivities connected by a modulator.[4][5] This technique "stretches" the chromatogram into a second dimension, separating compounds based on two distinct properties, typically volatility in the first dimension and polarity in the second.[3] This results in a highly structured two-dimensional chromatogram where compounds of similar chemical classes (e.g., n-alkanes, branched alkanes, cycloalkanes, aromatics) elute in distinct regions, facilitating their identification and quantification.[6] When coupled with a high-speed time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and definitive compound identification.[4][7] This application note details an experimental protocol for the detailed characterization of C12 isomers using GCxGC-TOFMS.

Experimental Workflow

GCxGC_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-TOFMS Analysis cluster_data Data Processing & Analysis Sample Complex Hydrocarbon Mixture (e.g., Fuel, Oil) Dilution Dilution in appropriate solvent (e.g., Hexane) Sample->Dilution IS_Addition Addition of Internal Standard Dilution->IS_Addition Vial Transfer to Autosampler Vial IS_Addition->Vial Injection Autosampler Injection Vial->Injection GCxGC GCxGC Separation (1D: Non-polar column) (2D: Polar column) Injection->GCxGC Modulation Modulation GCxGC->Modulation TOFMS TOF-MS Detection (Hard & Soft Ionization) Modulation->TOFMS RawData Raw Data Acquisition (Chromatograms & Spectra) TOFMS->RawData Processing Chromatogram Processing (Baseline Correction, Peak Detection) RawData->Processing Identification Compound Identification (Library Search, Retention Indices) Processing->Identification Quantification Quantification (Peak Volume Integration, Calibration) Identification->Quantification Report Reporting (Data Tables, Visualizations) Quantification->Report

Caption: Experimental workflow for GCxGC analysis of C12 isomers.

Experimental Protocols

This section provides a detailed methodology for the GCxGC-TOFMS analysis of C12 isomers.

Sample Preparation
  • Sample Dilution: Accurately weigh approximately 10 mg of the complex hydrocarbon sample (e.g., diesel fuel, lubricating oil) into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent such as hexane (B92381) or dichloromethane. Vortex thoroughly to ensure homogeneity. A dilution factor of 1:1000 (v/v) is a good starting point and can be adjusted based on the expected concentration of C12 isomers.

  • Internal Standard Spiking: Add an internal standard (IS) for quantification purposes. A suitable internal standard should be a compound not expected to be present in the sample, such as a deuterated compound or a compound with a different carbon number (e.g., undecane-d24 or tridecane). The concentration of the IS should be within the linear range of the instrument's response.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial for analysis.

GCxGC-TOFMS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific applications and instrumentation.[6]

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Autosampler Gerstel MPS or equivalent
Injection Volume 1 µL
Inlet Temperature 300 °C
Injection Mode Split (e.g., 100:1) or Splitless, depending on concentration
Carrier Gas Helium, Constant Flow @ 1.5 mL/min
First Dimension (1D) Column Non-polar: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Second Dimension (2D) Column Polar: e.g., 1.5 m x 0.1 mm ID, 0.1 µm film thickness (e.g., SolGel-Wax, BPX-50)
Oven Program Initial: 40 °C, hold for 2 minRamp: 2 °C/min to 320 °CHold: 5 min at 320 °C
Modulator LECO Quad-Jet Thermal Modulator or equivalent
Modulation Period 5 s
Hot Pulse Time 0.8 s
Cool Time between Stages 1.7 s
Secondary Oven Offset +5 °C relative to the primary oven
Mass Spectrometer LECO Pegasus BT or equivalent TOF-MS
Ion Source Temperature 250 °C
Transfer Line Temperature 300 °C
Ionization Energy 70 eV (for library matching) and 14 eV (for enhanced molecular ion)
Mass Range 45 - 450 m/z
Acquisition Rate 100 spectra/s
Data Processing and Analysis
  • Data Acquisition and Processing: Acquire and process the raw data using appropriate software (e.g., LECO ChromaTOF, GC Image).[3] This includes baseline correction, peak detection, and spectral deconvolution.

  • Compound Identification:

    • Library Search: Identify compounds by comparing their 70 eV mass spectra with a reference library such as the NIST Mass Spectral Library.

    • Retention Indices: Calculate and use retention indices (RI) for both dimensions to aid in the identification of isomers.[8][9]

    • Soft Ionization: Utilize the 14 eV data to confirm the molecular ion of the identified compounds, which is particularly useful for distinguishing between isomers with similar fragmentation patterns.[2][7]

    • Structured Chromatograms: Leverage the ordered elution of compound classes in the 2D chromatogram. For example, n-alkanes will elute as a series of intense, equally spaced peaks in the upper region of the chromatogram, while more polar aromatic compounds will be retained longer on the second dimension column and appear in the lower region.

  • Quantification:

    • Peak Volume Integration: Integrate the volume of the detected peaks (blobs) in the 2D chromatogram.

    • Calibration: For absolute quantification, prepare a series of calibration standards of known concentrations for the target C12 isomers. Generate a calibration curve by plotting the peak area/volume ratio of the analyte to the internal standard against the concentration.

    • Group Quantification: For complex mixtures where individual isomer standards are not available, a semi-quantitative approach can be used by grouping isomers based on their chemical class (e.g., total C12 branched alkanes, total C12 alkylbenzenes) and using a representative standard for each group.[1][2]

Data Presentation

The following table provides a representative example of the type of quantitative data that can be obtained from the GCxGC analysis of a complex hydrocarbon mixture containing C12 isomers. Retention times and relative abundance will vary depending on the specific sample and instrumental conditions.

Table 1: Representative Quantitative Data for C12 Isomer Groups

Compound Group1D Retention Time (min) Range2D Retention Time (s) RangeKey Identifying Ions (m/z) at 70 eVRelative Abundance (%)
n-Dodecane20.5 - 21.00.5 - 0.743, 57, 71, 85, 17015.2
Branched C12 Alkanes19.0 - 20.80.6 - 0.943, 57, 71, 8545.8
C12 Monocycloalkanes21.5 - 22.51.0 - 1.355, 69, 83, 16823.5
C12 Alkylbenzenes23.0 - 24.51.5 - 2.091, 105, 119, 133, 16210.3
Other C12 IsomersVariedVariedVaried5.2

Logical Relationships in Data Analysis

Data_Analysis_Logic cluster_input Input Data cluster_processing Identification & Confirmation cluster_output Final Result RT1 First Dimension Retention Time (t_R1) (Volatility) Carbon Carbon Number RT1->Carbon RT2 Second Dimension Retention Time (t_R2) (Polarity) Class Compound Class (e.g., Alkane, Aromatic) RT2->Class MS70 70 eV Mass Spectrum (Fragmentation Pattern) MS70->Class Isomer Specific Isomer Identification MS70->Isomer MS14 14 eV Mass Spectrum (Molecular Ion) MS14->Carbon Class->Isomer Carbon->Isomer Quant Quantitative Data (Concentration/Abundance) Isomer->Quant

Caption: Logical relationships in GCxGC-TOFMS data analysis.

Conclusion

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry is an exceptionally powerful technique for the detailed characterization of C12 isomers in complex matrices. The enhanced separation capacity and structured chromatograms provided by GCxGC, combined with the definitive identification capabilities of TOF-MS with both hard and soft ionization, allow for the confident identification and quantification of numerous C12 isomers. The protocol presented in this application note provides a robust framework for researchers to implement this technique for in-depth analysis of C12 hydrocarbons in various applications.

References

Application Notes and Protocols for the Identification of Trimethylnonane Isomers Using Kovats Retention Indices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylnonane isomers, a class of branched-chain alkanes with the general formula C₁₂H₂₆, are prevalent in various fields, including petrochemical analysis, environmental monitoring, and as components in complex hydrocarbon mixtures. The structural similarity among these isomers presents a significant analytical challenge, as they often exhibit nearly identical mass spectra, making their individual identification and quantification by mass spectrometry (MS) alone difficult. Gas chromatography (GC) coupled with the Kovats retention index (RI) system provides a robust and reliable method for the differentiation of these isomers.

The Kovats retention index is a standardized, system-independent value that normalizes the retention time of a compound to that of adjacent n-alkanes.[1] This approach allows for consistent comparison of retention data across different laboratories and analytical systems.[1] By comparing experimentally determined Kovats indices with established literature or database values, researchers can achieve a higher degree of confidence in the identification of specific trimethylnonane isomers.

This document provides detailed application notes and protocols for the effective use of Kovats retention indices in the identification of trimethylnonane isomers. It includes a summary of available RI data, detailed experimental methodologies, and a workflow to guide the analytical process.

Data Presentation: Kovats Retention Indices of Trimethylnonane Isomers

The retention behavior of trimethylnonane isomers is highly dependent on the stationary phase of the gas chromatography column. Non-polar columns primarily separate compounds based on their boiling points, while polar columns provide separation based on dipole-dipole or hydrogen bonding interactions. The following table summarizes known Kovats retention indices for various trimethylnonane isomers on different stationary phases.

Trimethylnonane IsomerStationary PhaseKovats Retention Index (I)Reference
2,2,3-TrimethylnonaneSemi-standard non-polar1114[2]
3,4,7-Trimethylnonane, isomer aSE-30 (non-polar)1112.4[3]
3,4,7-Trimethylnonane, isomer bSE-30 (non-polar)1114[4]
3,4,7-Trimethylnonane, isomer cSE-30 (non-polar)1116.25[5]

Note: The specific stereochemistry of isomers 'a', 'b', and 'c' of 3,4,7-trimethylnonane is not fully detailed in the source literature.

Experimental Protocols

This section outlines a comprehensive protocol for the determination of Kovats retention indices for trimethylnonane isomers.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis. The goal is to obtain a clean, representative sample dissolved in a suitable volatile solvent.

Materials:

  • Sample containing trimethylnonane isomers

  • High-purity volatile solvent (e.g., hexane, dichloromethane, pentane)

  • n-alkane standard mixture (e.g., C₈-C₂₀ or a range that brackets the elution of C₁₂ isomers)

  • Glass autosampler vials with septa and caps

  • Micropipettes

  • Vortex mixer

Protocol:

  • Sample Dissolution:

    • For liquid samples, dilute an appropriate volume in a volatile solvent to a final concentration of approximately 10-100 µg/mL.

    • For solid or semi-solid samples, accurately weigh a small amount and dissolve it in a known volume of a suitable volatile solvent to achieve the target concentration range. Vortex the sample to ensure complete dissolution.

  • n-Alkane Standard Preparation:

    • Prepare a working solution of the n-alkane standard mixture in the same solvent used for the sample at a similar concentration.

  • Co-injection (Optional but Recommended):

    • For the most accurate determination of retention indices, prepare a co-injection sample by mixing the dissolved sample and the n-alkane standard solution in a single vial. This minimizes any potential shifts in retention time between separate injections.

  • Final Preparation:

    • Transfer the prepared sample(s) and the n-alkane standard solution (if run separately) into autosampler vials.

    • Ensure no particulate matter is present; if necessary, filter the sample through a 0.22 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS conditions for the analysis of trimethylnonane isomers. Optimization may be required based on the specific instrument and isomers of interest.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler

Typical GC Conditions:

ParameterNon-Polar Column (e.g., DB-1, SE-30, HP-5MS)Polar Column (e.g., DB-Wax, CP-Wax 52 CB)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
Injection Mode Split (e.g., 50:1) or SplitlessSplit (e.g., 50:1) or Splitless
Injector Temperature 250 °C250 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 250 °CHold: 5 minInitial: 60 °C, hold for 2 minRamp: 4 °C/min to 220 °CHold: 10 min
Detector FID or MSFID or MS
FID Temperature 280 °C280 °C
MS Transfer Line Temp. 280 °C280 °C
MS Ion Source Temp. 230 °C230 °C
MS Quadrupole Temp. 150 °C150 °C
MS Scan Range m/z 40-300m/z 40-300
Kovats Retention Index Calculation

The Kovats retention index can be calculated using the following formula for temperature-programmed GC:

Iₓ = 100n + 100 * [(tᵣₓ - tᵣₙ) / (tᵣ(ₙ₊₁) - tᵣₙ)]

Where:

  • Iₓ is the Kovats retention index of the analyte (trimethylnonane isomer).

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • tᵣₓ is the retention time of the analyte.

  • tᵣₙ is the retention time of the n-alkane with carbon number n.

  • tᵣ(ₙ₊₁) is the retention time of the n-alkane eluting immediately after the analyte.

Procedure:

  • Analyze the n-alkane standard: Inject the n-alkane mixture to determine the retention times for each n-alkane.

  • Analyze the sample: Inject the sample containing the trimethylnonane isomers to obtain their retention times.

  • Identify bracketing n-alkanes: For each trimethylnonane isomer peak, identify the n-alkane that elutes just before it and the one that elutes just after it from the n-alkane chromatogram.

  • Calculate the Kovats index: Apply the formula above using the retention times of the isomer and the bracketing n-alkanes.

Mandatory Visualizations

Workflow for Isomer Identification

The following diagram illustrates the logical workflow for identifying trimethylnonane isomers using Kovats retention indices.

G Workflow for Trimethylnonane Isomer Identification cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing cluster_3 Identification Sample Sample Containing Trimethylnonane Isomers Dissolve Dissolve in Volatile Solvent Sample->Dissolve Add_Standard Add n-Alkane Standard (C8-C20) Dissolve->Add_Standard Vial Transfer to Autosampler Vial Add_Standard->Vial GC_Analysis GC-MS Analysis (Non-polar & Polar Columns) Vial->GC_Analysis Get_RT Obtain Retention Times (t_R) of Isomers & n-Alkanes GC_Analysis->Get_RT Calculate_RI Calculate Kovats Retention Index (I) Get_RT->Calculate_RI Compare_RI Compare Calculated RI with Database/Literature Values Calculate_RI->Compare_RI Identify_Isomer Identify Trimethylnonane Isomer(s) Compare_RI->Identify_Isomer

Caption: Workflow for identifying trimethylnonane isomers.

Relationship between Structure and Retention Index

The following diagram illustrates the conceptual relationship between the structural features of trimethylnonane isomers and their expected Kovats retention indices on different stationary phases.

G Structure-Retention Index Relationship cluster_0 Molecular Properties cluster_1 GC Column Stationary Phase cluster_2 Retention Behavior Structure Trimethylnonane Isomer Structure BoilingPoint Boiling Point Structure->BoilingPoint Polarity Effective Polarity Structure->Polarity NonPolar Non-Polar (e.g., DB-1, SE-30) Polar Polar (e.g., DB-Wax) RI_NonPolar Kovats RI on Non-Polar Column BoilingPoint->RI_NonPolar Primary Determinant RI_Polar Kovats RI on Polar Column Polarity->RI_Polar Influencing Factor

Caption: Structure-retention index relationship.

Conclusion

The use of Kovats retention indices is an indispensable tool for the accurate identification of trimethylnonane isomers, overcoming the limitations of mass spectrometry alone. By following the detailed protocols outlined in this document and utilizing the provided reference data, researchers can confidently differentiate and identify these closely related compounds. The systematic application of this methodology, from sample preparation to data analysis, will ensure high-quality, reproducible results, which are essential in research, quality control, and various other scientific applications.

References

Application Note: High-Resolution Mass Spectrometry for Accurate Mass Determination of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the accurate mass determination of 2,4,5-trimethylnonane, a branched-chain alkane, using high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC). The methodology presented herein provides a framework for the precise identification and confirmation of volatile organic compounds (VOCs) crucial in various research and industrial settings, including petrochemical analysis and drug development, where trace-level impurity identification is critical. The high mass accuracy and resolving power of HRMS enable the unambiguous determination of elemental composition, a key factor in structural elucidation.[1][2][3][4][5]

Introduction

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy, often to within parts-per-million (ppm) levels.[1][4] This capability allows for the determination of the elemental composition of a molecule from its exact mass.[3][6] For volatile and semi-volatile organic compounds like this compound, coupling HRMS with gas chromatography (GC) provides an effective means of separation and identification from complex matrices.[2][7] This application note outlines a comprehensive workflow, from sample preparation to data analysis, for the accurate mass determination of this compound.

Experimental Protocols

A detailed methodology for the accurate mass determination of this compound using GC-HRMS is provided below.

Sample Preparation
  • Standard Preparation: Prepare a 1 ppm stock solution of this compound in n-hexane. Perform serial dilutions to create working standards of 10, 50, and 100 ppb.

  • Sample Purity: Ensure the purity of the this compound standard is greater than 95% to avoid interference from impurities.[8]

  • Solvent: Use high-purity, GC-MS grade n-hexane for all dilutions.

GC-HRMS Instrumentation and Conditions
  • Gas Chromatograph: A modern GC system equipped with an autosampler.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of achieving a mass resolution of at least 25,000.[4][5][9]

  • Ionization Source: Electron Ionization (EI) is a common and effective method for the ionization of nonpolar compounds like alkanes.[10]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of hydrocarbons.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless inlet operated in split mode with a split ratio of 20:1.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Acquisition Rate: 10 spectra/s.[9]

    • Mass Resolution: Set to achieve >25,000 FWHM.

    • Calibration: Calibrate the mass spectrometer daily using a suitable calibration standard to ensure high mass accuracy.[1]

Data Acquisition and Processing
  • Data Acquisition: Acquire data in full scan mode to obtain high-resolution mass spectra.

  • Data Processing Software: Utilize data processing software capable of peak deconvolution and accurate mass analysis.

  • Accurate Mass Determination: The software will determine the accurate mass of the molecular ion and characteristic fragment ions. The mass accuracy is typically expressed in parts per million (ppm) and is calculated using the following formula:

    Mass Accuracy (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10^6

Data Presentation

The accurate mass determination of this compound is summarized in the table below. The theoretical exact mass is derived from its molecular formula, C12H26.[11]

ParameterValue
Molecular Formula C12H26
Theoretical Monoisotopic Mass (Da) 170.203450829[11]
Measured Monoisotopic Mass (Da) To be determined experimentally
Mass Accuracy (ppm) To be calculated
Key Fragment Ions (m/z) To be determined experimentally

Note: The measured mass and mass accuracy are dependent on the specific instrument and experimental conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the accurate mass determination of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Processing & Analysis cluster_result Result Standard This compound Standard Dilution Serial Dilution to ppb levels Standard->Dilution Solvent n-Hexane Solvent->Dilution GC Gas Chromatography Separation Dilution->GC HRMS High-Resolution Mass Spectrometry GC->HRMS Acquisition Full Scan Data Acquisition HRMS->Acquisition Processing Peak Deconvolution & Mass Measurement Acquisition->Processing Comparison Comparison with Theoretical Mass Processing->Comparison Result Accurate Mass & Formula Confirmation Comparison->Result

GC-HRMS workflow for accurate mass determination.

Conclusion

This application note provides a detailed protocol for the accurate mass determination of this compound using GC-HRMS. The high mass accuracy and resolution offered by this technique are indispensable for the confident identification of small molecules in complex samples.[1][4][5] Adherence to the outlined experimental procedures, including proper sample preparation, instrument calibration, and data processing, is crucial for achieving reliable and accurate results.[1] This methodology is readily adaptable for the analysis of other volatile and semi-volatile organic compounds, making it a valuable tool for researchers and professionals in diverse scientific fields.

References

Troubleshooting & Optimization

Improving peak shape for branched alkanes in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Improving Peak Shape for Branched Alkanes

This guide provides solutions for researchers, scientists, and drug development professionals encountering issues with peak shape during the gas chromatography (GC) analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the common peak shape problems encountered when analyzing branched alkanes by GC?

A1: The most common peak shape issues are peak tailing, peak fronting, and peak broadening.[1] Peak tailing results in an asymmetrical peak with a drawn-out latter half, while peak fronting shows an asymmetrical peak with a sloping leading edge.[2][3] Peak broadening is characterized by wider peaks than expected, which can lead to a loss of resolution.[4]

Q2: Why are my branched alkane peaks tailing?

A2: Peak tailing for typically non-polar analytes like branched alkanes can be caused by several factors. If all peaks in the chromatogram are tailing, it often points to a physical issue in the GC system.[2][5] This could include:

  • Improper column installation: The column may be positioned incorrectly in the inlet, creating dead volume.[2][5]

  • Poor column cut: A jagged or uneven cut of the column can disrupt the carrier gas flow.[2][5]

  • System leaks: Leaks at the inlet or detector can disrupt the flow path.[5]

  • Contaminated inlet liner: Buildup of non-volatile residues can create active sites.[5]

If only specific, often later-eluting, branched alkane peaks are tailing, the issue is more likely related to chemical interactions or contamination within the column.[6]

Q3: What causes peak fronting for branched alkanes?

A3: Peak fronting is most commonly caused by column overload.[2][3] This can happen if the sample concentration is too high or the injection volume is too large.[3][4] The stationary phase becomes saturated, leading to some analyte molecules traveling through the column more quickly.[7] Another potential cause is a mismatch between the sample solvent and the stationary phase.[3]

Q4: How does the GC column choice affect the peak shape of branched alkanes?

A4: The choice of GC column is critical for achieving good peak shape and resolution. For branched alkanes, non-polar stationary phases are the industry standard as they separate compounds primarily based on their boiling points.[8] Columns with enhanced thermal stability are necessary for high molecular weight branched alkanes that require high elution temperatures.[8] Longer columns with smaller internal diameters generally provide better resolution for complex mixtures.[8]

Q5: Can the injection technique impact the peak shape of branched alkanes?

A5: Yes, the injection technique is crucial. For instance, in splitless injections, an incorrect initial oven temperature relative to the solvent's boiling point can cause poor focusing of the analyte band at the head of the column, leading to peak distortion.[6] A fast autosampler injection into an open liner can sometimes cause split peaks.[4] Using a deactivated inlet liner can help ensure homogeneous vaporization of the sample.[9]

Troubleshooting Common Peak Shape Problems

Symptom Possible Cause Suggested Remedy
All Peaks Tailing Improper column installation (dead volume)Re-install the column at the correct height in the inlet as per the manufacturer's instructions.[2]
Poor column cutRe-cut the column end to ensure a clean, 90-degree cut.[2][5]
Contaminated inlet linerReplace the inlet liner with a new, deactivated one.[5]
System leaksCheck for and fix any leaks at the inlet and detector fittings.[5]
Specific Peaks Tailing Column contaminationTrim 10-20 cm from the front of the column.[2]
Active sites on the columnCondition the column according to the manufacturer's instructions or replace it if it is old.[5][10]
Peak Fronting Column overload (sample too concentrated)Dilute the sample or reduce the injection volume.[3]
Column overload (injection volume too large)Decrease the injection volume or increase the split ratio.[3][4]
Incompatible stationary phaseEnsure a non-polar column is being used for alkane analysis.[4]
Broad Peaks Sub-optimal carrier gas flow rateOptimize the flow rate; rates that are too low can increase diffusion.[9]
Thick column filmFor higher boiling point alkanes, a thinner film may be more appropriate.[4]
Inadequate vaporization in the injectorOptimize the injector temperature to ensure complete and rapid vaporization.[9]

Experimental Protocols

Protocol 1: GC Column Conditioning

Column conditioning is essential for new columns and for restoring the performance of a contaminated column.

Objective: To remove contaminants and stabilize the stationary phase.

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.[11]

  • Purge: Set the initial oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[11][12]

  • Temperature Program:

    • Set the oven to ramp at 10-20°C/minute to the maximum isothermal operating temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[10][13]

    • Hold at this temperature for 1-2 hours for a standard column, or longer for columns with thicker films.[10][13]

  • Cool Down and Connect: Cool the oven down while the carrier gas is still flowing. Connect the column to the detector.[11]

  • Equilibrate: Run a blank temperature program to ensure a stable baseline before injecting samples.[13]

Protocol 2: Inlet Maintenance (Liner and Septum Replacement)

Regular inlet maintenance is crucial for preventing peak tailing and ensuring reproducible injections.

Objective: To replace consumable parts of the inlet that can become contaminated or degraded.

Procedure:

  • Cool Down: Ensure the GC inlet temperature is below 50°C. Turn off the carrier gas flow.

  • Remove Inlet Nut: Carefully unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut to prevent coring.

  • Replace Liner: Remove the old inlet liner and replace it with a new, deactivated liner of the same type.

  • Reassemble and Leak Check: Reassemble the inlet and turn the carrier gas back on. Perform a leak check to ensure all connections are secure.[5]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor peak shape for branched alkanes in gas chromatography.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks physical_issue Likely a Physical Issue (Flow Path Disruption) check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue (Analyte-Specific Interaction) check_all_peaks->chemical_issue No check_column_install Check Column Installation (Correct Height, Clean Cut) physical_issue->check_column_install trim_column Trim 10-20 cm from Column Inlet chemical_issue->trim_column check_liner Inspect/Replace Inlet Liner & Septum check_column_install->check_liner leak_check Perform Leak Check check_liner->leak_check optimize_method Optimize GC Method Parameters (Temperatures, Flow Rate) leak_check->optimize_method condition_column Condition Column trim_column->condition_column check_concentration Check Sample Concentration & Injection Volume (for fronting) condition_column->check_concentration check_concentration->optimize_method end Improved Peak Shape optimize_method->end

Caption: A logical workflow for diagnosing and resolving poor peak shapes in GC.

References

Technical Support Center: Resolving Co-eluting C12 Alkane Isomers in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the co-elution of C12 alkane isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of C12 Alkane Isomers

Co-elution, the simultaneous elution of two or more compounds from a chromatographic column, is a frequent challenge when analyzing structurally similar C12 alkane isomers due to their comparable physical and chemical properties.[1][2] This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment:

Before modifying your method, it's crucial to confirm that the co-elution is not an artifact of the detection system. If using a mass spectrometer, examine the collected spectra across the peak. A change in the mass spectral profile from the leading edge to the tailing edge of the peak suggests the presence of multiple, co-eluting compounds.[2]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting and resolving the co-elution of C12 alkane isomers.

Coelution_Troubleshooting cluster_column Column Evaluation cluster_temp Temperature Optimization start Start: Co-elution of C12 Alkane Isomers Observed check_column 1. Evaluate GC Column start->check_column optimize_temp 2. Optimize Temperature Program check_column->optimize_temp If resolution is still poor solution Resolution Achieved check_column->solution If resolved phase Is a non-polar stationary phase being used? (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) adjust_flow 3. Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow If co-elution persists optimize_temp->solution If resolved ramp_rate Is the temperature ramp rate slow enough? (Recommended: ≤5°C/min) advanced_techniques 4. Consider Advanced Techniques adjust_flow->advanced_techniques For highly complex mixtures adjust_flow->solution If resolved advanced_techniques->solution dimensions Are column dimensions adequate? (Length: ≥30m, ID: ≤0.25mm) initial_temp Is the initial temperature low enough for focusing?

Caption: Troubleshooting workflow for resolving co-eluting C12 alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution for C12 alkane isomers?

A1: The primary causes for the co-elution of C12 alkane isomers stem from their similar boiling points and chemical structures. Key contributing factors in a GC-MS method include:

  • Inadequate GC Column Selection: The stationary phase chemistry is critical for separation. For non-polar alkanes, a non-polar stationary phase is generally recommended.[3][4]

  • Suboptimal Column Dimensions: A column that is too short may not provide enough theoretical plates for separation. Similarly, a larger internal diameter can reduce efficiency.[3]

  • Incorrect Oven Temperature Program: A rapid temperature ramp can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[1][3]

  • Improper Carrier Gas Flow Rate: Flow rates that deviate significantly from the optimal linear velocity for the carrier gas can decrease separation efficiency.[1]

Q2: How do I select the right GC column to separate C12 alkane isomers?

A2: For the separation of non-polar C12 alkane isomers, the principle of "like dissolves like" is a good starting point.[3] A non-polar stationary phase is ideal. Here are key parameters to consider:

  • Stationary Phase: A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane phase is highly recommended.[3]

  • Column Length: Longer columns provide higher resolution. A 30-meter column is a good starting point, but for very complex mixtures, a 60-meter or even longer column may be necessary.[3]

  • Internal Diameter (ID): Smaller ID columns offer higher efficiency and resolution. A 0.25 mm ID is a good general-purpose choice, while a 0.18 mm ID can provide enhanced resolution.[3]

  • Film Thickness: A film thickness of 0.25 µm to 0.50 µm is suitable for a broad range of alkanes.[3]

ParameterRecommendation for C12 Alkane Isomer SeparationRationale
Stationary Phase Non-polar (e.g., 100% dimethylpolysiloxane)"Like dissolves like" principle for non-polar analytes.[3][4]
Column Length ≥ 30 mIncreases theoretical plates and improves resolution.[3]
Column ID ≤ 0.25 mmSmaller ID enhances separation efficiency.[3]
Film Thickness 0.25 - 0.50 µmOptimal for a wide range of alkanes.[3]

Q3: What is a good starting temperature program for separating C12 alkane isomers?

A3: A well-optimized temperature program is crucial for resolving closely eluting isomers. A slow ramp rate is generally beneficial as it increases the interaction time of the analytes with the stationary phase.[3] Here is a recommended starting protocol that can be further optimized:

ParameterSettingPurpose
Initial Oven Temperature 40°CAllows for proper focusing of the analytes at the head of the column.[5]
Initial Hold Time 2 minutesEnsures all analytes are focused before the temperature ramp begins.[3]
Temperature Ramp Rate 5°C/minuteA slow ramp rate enhances the separation of closely eluting isomers.[3][5]
Final Temperature 250°C - 300°CEnsures all C12 isomers are eluted from the column.
Final Hold Time 5 minutesAllows for the elution of any higher boiling compounds and column conditioning.

Q4: Can mass spectrometry help in differentiating co-eluting C12 alkane isomers?

A4: While mass spectrometry is a powerful identification tool, the mass spectra of isomeric alkanes can be very similar, often exhibiting the same fragment ions (e.g., m/z 43, 57, 71, 85).[6][7] This makes differentiation based on mass spectra alone challenging. However, some advanced MS techniques can be beneficial:

  • Soft Ionization: Using a lower ionization energy (e.g., 10-14 eV) can reduce fragmentation and enhance the molecular ion peak, which can help in confirming the presence of different isomers if they have slightly different retention times under the main chromatographic peak.[6][7]

  • High-Resolution Mass Spectrometry: While not typically necessary for alkane isomers, high-resolution MS can be useful in complex matrices to resolve isobars (ions with the same nominal mass but different elemental compositions).

Q5: When should I consider using comprehensive two-dimensional gas chromatography (GCxGC)?

A5: Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for analyzing highly complex samples where single-dimension GC cannot provide adequate resolution.[8] You should consider GCxGC when:

  • Your sample contains a very large number of C12 alkane isomers.

  • You need to separate different classes of hydrocarbons (e.g., branched alkanes from cycloalkanes) that co-elute in a single dimension.

  • You have exhausted all optimization options for your one-dimensional GC method and still have significant co-elution.[1]

GCxGC utilizes two columns with different stationary phases, providing significantly higher peak capacity and resolving power.[1]

Experimental Protocols

Protocol 1: Standard GC-MS Method for C12 Alkane Isomer Analysis

This protocol provides a starting point for the analysis of C12 alkane isomers.

1. Sample Preparation:

  • Dissolve the C12 alkane isomer standard or sample in a volatile, non-polar solvent such as hexane.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% dimethylpolysiloxane)[3]
Carrier Gas Helium or Hydrogen, set to an optimal linear velocity.[3]
Injection Mode Split (e.g., 50:1 ratio); adjust based on sample concentration.[3]
Injector Temperature 250°C[3]
Oven Program Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°C, hold 5 min.[3]
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Energy 70 eV
Mass Range m/z 40-250

3. Data Analysis:

  • Acquire the chromatogram and mass spectra.
  • Identify peaks by comparing their mass spectra to a library (e.g., NIST).
  • Use Kovats retention indices for more robust peak identification.[3]

Workflow for GC-MS Method Development:

GCMS_Workflow start Start: Method Development for C12 Alkane Isomers sample_prep 1. Prepare Sample in Hexane start->sample_prep instrument_setup 2. Set Up GC-MS with Standard Conditions sample_prep->instrument_setup run_analysis 3. Inject Sample and Acquire Data instrument_setup->run_analysis evaluate_results 4. Evaluate Chromatogram for Resolution run_analysis->evaluate_results optimization 5. Optimize Method if Co-elution Occurs evaluate_results->optimization Co-elution observed final_method Final Method Achieved evaluate_results->final_method Resolution is adequate (Rs > 1.5) optimization->run_analysis Re-run with modified parameters

References

Troubleshooting matrix effects in the analysis of 2,4,5-trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2,4,5-trimethylnonane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analytical signal, either enhancement or suppression, caused by co-eluting compounds from the sample matrix.[1][2] For a volatile, branched alkane like this compound, these effects can lead to inaccurate quantification. In gas chromatography-mass spectrometry (GC-MS), for example, non-volatile matrix components can accumulate in the injector port, creating active sites that may shield the analyte from thermal degradation, resulting in signal enhancement.[2][3] Conversely, high concentrations of co-eluting substances can compete with the analyte for ionization in the mass spectrometer source, leading to signal suppression.[2]

Q2: In what types of samples is this compound typically analyzed, and what are the common challenges associated with these matrices?

A2: this compound is a component of complex hydrocarbon mixtures and can be analyzed in various sample types, each presenting unique challenges:

  • Environmental Samples (e.g., soil, water, air): These matrices contain a wide array of organic and inorganic compounds. In soil, humic acids and other natural organic matter can interfere. Water samples may contain dissolved salts and other organic pollutants that contribute to matrix effects.[2]

  • Biological Samples (e.g., blood, urine, tissue): These are complex matrices containing proteins, lipids, salts, and other endogenous compounds that can significantly interfere with the analysis.[2] Extensive sample preparation is often required to remove these interferences.[4][5]

  • Petroleum Products and Fuels: The primary challenge in these samples is the presence of a vast number of other hydrocarbon isomers and related compounds that can co-elute and interfere with the accurate quantification of this compound.[2]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike: This method involves comparing the signal response of an analyte in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after extraction. The difference in response indicates the degree of matrix effect.[6][7]

  • Post-Column Infusion: This technique provides a qualitative assessment by infusing a constant flow of the analyte into the system after the analytical column. A blank matrix extract is then injected. Any signal variation of the infused analyte points to regions of ion suppression or enhancement caused by co-eluting matrix components.[6][7]

  • Comparison of Calibration Curves: A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in a matrix extract is a clear indication of matrix effects.[4]

Troubleshooting Guides

Problem: Inconsistent or inaccurate quantification of this compound.

This guide provides a systematic approach to troubleshooting matrix effects that may be causing unreliable analytical results.

Step 1: Identify the Nature of the Matrix Effect

The first step is to determine whether you are experiencing signal enhancement or suppression.

  • Experimental Protocol: Matrix Effect Assessment

    • Prepare a standard solution of this compound in a pure solvent (e.g., hexane) at a known concentration (e.g., 10 µg/mL).

    • Prepare a matrix blank by extracting a sample of the matrix (e.g., soil, plasma) that does not contain this compound, using your established sample preparation protocol.

    • Prepare a post-extraction spiked sample by adding the same known concentration of this compound to the matrix blank extract.

    • Analyze all three samples (standard, matrix blank, and spiked sample) using your analytical method (e.g., GC-MS).

    • Calculate the matrix effect (%) using the following formula:

      • Matrix Effect (%) = [(Peak Area in Spiked Sample - Peak Area in Matrix Blank) / Peak Area in Standard Solution] * 100

Matrix Effect (%) Interpretation
> 115%Signal Enhancement
85% - 115%No significant matrix effect
< 85%Signal Suppression

Step 2: Implement a Mitigation Strategy

Based on the nature and severity of the matrix effect, choose an appropriate mitigation strategy.

Strategy 1: Sample Preparation Optimization

Effective sample cleanup is a primary method to reduce or eliminate interfering matrix components.[4][5]

  • Solid-Phase Extraction (SPE):

    • Protocol:

      • Condition a non-polar SPE cartridge (e.g., C18) with a non-polar solvent (e.g., hexane).

      • Load the sample extract onto the cartridge.

      • Wash the cartridge with a weak solvent to remove polar interferences.

      • Elute the this compound with a stronger non-polar solvent.

  • Liquid-Liquid Extraction (LLE):

    • Protocol:

      • Extract the aqueous sample with an immiscible organic solvent (e.g., hexane, dichloromethane).

      • The non-polar this compound will partition into the organic layer, leaving many polar interfering compounds in the aqueous layer.

Strategy 2: Calibration Method Modification

If sample cleanup is insufficient, modifying the calibration strategy can compensate for matrix effects.

  • Matrix-Matched Calibration:

    • Protocol: Prepare calibration standards in a blank matrix extract instead of a pure solvent. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[4]

  • Standard Addition Method:

    • Protocol:

      • Divide the unknown sample into several aliquots.

      • Spike each aliquot with increasing known concentrations of this compound.

      • Analyze all aliquots and plot the instrument response against the concentration of the added standard.

      • Extrapolate the linear regression line to the x-intercept to determine the original concentration of the analyte in the sample.[8][9]

  • Stable Isotope Dilution (SID): This is often considered the gold standard for correcting matrix effects.[3]

    • Protocol:

      • Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to all samples, standards, and blanks before sample preparation.

      • The labeled standard co-elutes with the native analyte and experiences the same matrix effects.

      • Quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant despite variations in signal intensity.[3]

Data Presentation

The following table illustrates the potential impact of matrix effects on the quantification of this compound and the effectiveness of different mitigation strategies.

Analytical Approach Matrix True Concentration (µg/mL) Measured Concentration (µg/mL) Accuracy (%) Notes
External Calibration in SolventSoil Extract10.014.5145%Signal enhancement observed.
External Calibration in SolventPlasma Extract10.06.868%Signal suppression observed.
Matrix-Matched CalibrationSoil Extract10.010.3103%Compensates for enhancement.
Standard AdditionPlasma Extract10.09.898%Compensates for suppression.
Stable Isotope DilutionBoth10.010.1101%Most robust correction method.

Visualizations

TroubleshootingWorkflow start Inconsistent/Inaccurate Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess identify Identify Effect: Enhancement, Suppression, or None? assess->identify no_effect No Significant Effect (Proceed with current method) identify->no_effect 85-115% mitigate Implement Mitigation Strategy identify->mitigate <85% or >115% sample_prep Optimize Sample Preparation (SPE, LLE) mitigate->sample_prep calibration Modify Calibration Method (Matrix-Matched, Standard Addition, SID) mitigate->calibration validate Validate Corrected Method sample_prep->validate calibration->validate end Accurate Results validate->end

Caption: A workflow for troubleshooting matrix effects in the analysis of this compound.

StandardAddition X_axis 5,0! X_axis->5,0! Added Concentration Y_axis 0,4! Y_axis->0,4! Instrument Response p1 p2 p3 p4 line_start line_end line_start->line_end intercept  Original  Concentration

Caption: A diagram illustrating the principle of the standard addition method.

References

Technical Support Center: Optimizing Injector Temperature for High Molecular Weight Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injector temperature for the analysis of high molecular weight alkanes using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended injector temperature range for high molecular weight alkanes?

A starting point for the injector temperature is typically 280°C, with a range of 280°C to 350°C being effective for ensuring the efficient vaporization of high-boiling point alkanes.[1] For very high molecular weight alkanes (C40+), temperatures up to 350°C may be necessary to ensure complete vaporization.[2] However, it is crucial to avoid excessively high temperatures that could lead to thermal degradation of the analytes.[1][3]

Q2: How does injector temperature affect the analysis of high molecular weight alkanes?

Injector temperature directly impacts the vaporization of high molecular weight alkanes. An insufficient temperature will lead to incomplete vaporization, resulting in poor peak shape, low signal intensity, and discrimination against heavier compounds.[2][4] Conversely, an excessively high temperature can cause thermal degradation of the analytes.[3][5] Optimizing the injector temperature is therefore a critical step in developing a robust GC method for these compounds.

Q3: What is "injector discrimination" and how can I minimize it for heavy alkanes?

Injector discrimination is a phenomenon where higher molecular weight compounds are transferred to the GC column less efficiently than lower molecular weight compounds.[2] This is a common issue in split/splitless inlets. To minimize discrimination, you can:

  • Increase Injector Temperature: This is the most direct way to improve the vaporization of heavy analytes.[2]

  • Use a Deactivated Liner: A deactivated liner, potentially with glass wool, promotes more uniform sample vaporization.[2]

  • Employ a Pressure Pulse Injection: For splitless injections, a pressure pulse during injection can enhance the transfer of high molecular weight compounds to the column.[2][6]

  • Consider Cool On-Column or Programmed Temperature Vaporization (PTV) Injection: These techniques introduce the sample into a cool inlet, which is then heated, minimizing discrimination against high-boiling point analytes.[7][8]

Q4: Should I use a split or splitless injection for my high molecular weight alkane samples?

The choice between split and splitless injection depends on the concentration of your analytes.

  • Split Injection: Use for high-concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column.[2]

  • Splitless Injection: Ideal for trace analysis, as it transfers nearly the entire sample to the column, maximizing sensitivity.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: Asymmetrical peaks, with a "tail" extending from the back (tailing) or a steep front (fronting).

Potential Cause Solution
Injector temperature too low Gradually increase the injector temperature in 10-20°C increments to ensure complete vaporization.[1]
Active sites in the injector liner or column Use a fresh, deactivated inlet liner. Trim 10-20 cm from the front of the column.[2]
Improper column installation Ensure the column is installed correctly according to the manufacturer's instructions to avoid dead volumes.[9] A poor column cut can also contribute, so ensure a clean, 90-degree cut.[10]
Column overloading (causes fronting) Reduce the injection volume or dilute the sample.[9]
Condensation in the transfer line (GC-MS) Maintain the transfer line temperature at or slightly above the maximum oven temperature.[9]

.

cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor Peak Shape Poor Peak Shape Low Injector Temp Low Injector Temp Poor Peak Shape->Low Injector Temp Leads to Active Sites Active Sites Poor Peak Shape->Active Sites Leads to Column Overload Column Overload Poor Peak Shape->Column Overload Leads to Improper Installation Improper Installation Poor Peak Shape->Improper Installation Leads to Increase Temp Increase Temp Low Injector Temp->Increase Temp Resolved by Use Deactivated Liner/Trim Column Use Deactivated Liner/Trim Column Active Sites->Use Deactivated Liner/Trim Column Resolved by Dilute Sample/Reduce Volume Dilute Sample/Reduce Volume Column Overload->Dilute Sample/Reduce Volume Resolved by Reinstall Column Reinstall Column Improper Installation->Reinstall Column Resolved by

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Signal Intensity or No Peaks

Symptoms: Peaks for high molecular weight alkanes are very small or not detectable.

Potential Cause Solution
Inadequate vaporization Increase the injector temperature. A range of 280-320°C is a good starting point for high-boiling alkanes.[1]
Injector discrimination Use a pressure pulse during a splitless injection.[2] Consider a deactivated liner with glass wool.[2]
Analyte loss due to adsorption Use a deactivated liner and column to minimize active sites.[1]
Sub-optimal detector response Check and optimize detector parameters (e.g., gas flows for FID).[1]
Sample concentration too low If possible, prepare a more concentrated sample.[1]

.

cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_remediation Remediation Low/No Signal Low/No Signal Incomplete Vaporization Incomplete Vaporization Low/No Signal->Incomplete Vaporization Caused by Injector Discrimination Injector Discrimination Low/No Signal->Injector Discrimination Caused by Adsorption Adsorption Low/No Signal->Adsorption Caused by Increase Injector Temp Increase Injector Temp Incomplete Vaporization->Increase Injector Temp Corrected by Use Pressure Pulse/Deactivated Liner Use Pressure Pulse/Deactivated Liner Injector Discrimination->Use Pressure Pulse/Deactivated Liner Corrected by Use Deactivated System Use Deactivated System Adsorption->Use Deactivated System Corrected by

Caption: Troubleshooting workflow for low signal intensity.

Data Presentation

Effect of Injector Temperature on Relative Response of High Molecular Weight Alkanes

AnalyteBoiling Point (°C)Relative Response at 280°C Injector Temp.Relative Response at 300°C Injector Temp.Relative Response at 320°C Injector Temp.
n-Triacontane (C30)449.70.951.001.00
n-Pentatriacontane (C35)504.10.850.951.00
n-Tetracontane (C40)553.00.700.880.98

Note: This data is illustrative and actual results may vary depending on the specific instrument and conditions.[1]

Experimental Protocols

Protocol: GC-MS Analysis of High Molecular Weight Alkanes

This protocol outlines a standard method for the analysis of high molecular weight alkanes using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Dissolve the sample containing high molecular weight alkanes in a suitable solvent (e.g., hexane, toluene) to a final concentration of approximately 1 mg/mL.[1]

  • GC-MS Parameters:

ParameterSettingRationale
Injector Type Split/SplitlessProvides versatility for different sample concentrations.[1]
Injector Temperature 300 - 350 °CEnsures complete vaporization of high molecular weight alkanes.[1][2]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[1]
Injection Volume 1 µLA standard volume to avoid column overloading.[1]
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency. Hydrogen allows for faster analysis.[2]
Flow Rate 1.0 - 1.5 mL/minOptimal flow rate for good separation.[1]
Oven Program Initial 150°C (hold 2 min), ramp 10°C/min to 350°C (hold 15 min)A typical program for eluting a wide range of high molecular weight alkanes.[1]
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-1ms or equivalent)A standard non-polar column suitable for alkane analysis.[1]
MS Transfer Line Temp. 320 - 350 °CPrevents condensation of the analyte.[1]
MS Source Temp. 230 °CStandard source temperature for good ionization.[1]
MS Quadrupole Temp. 150 °CA typical setting for good mass filtering.[2]

.

Sample_Preparation Sample Preparation (Dissolve in Solvent) GC_Injection GC Injection (Split/Splitless) Sample_Preparation->GC_Injection Vaporization Vaporization in Injector (300-350°C) GC_Injection->Vaporization Separation Chromatographic Separation (GC Column with Temp Program) Vaporization->Separation Transfer Transfer to MS (Heated Transfer Line) Separation->Transfer Ionization Ionization (MS Source) Transfer->Ionization Detection Mass Analysis & Detection (Quadrupole & Detector) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of high molecular weight alkanes.

References

Technical Support Center: Strategies to Minimize Peak Tailing for 2,4,5-trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the gas chromatography (GC) analysis of 2,4,5-trimethylnonane and other branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for analyzing this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it reduces the resolution between closely eluting compounds, such as isomers of trimethylnonane, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2] A tailing or asymmetry factor greater than 1.5 typically indicates a significant problem that requires investigation.[2][3]

Q2: All of my peaks, including the solvent and this compound, are tailing. What is the most likely cause?

A2: When all peaks in a chromatogram exhibit tailing, the cause is almost always related to a physical issue within the GC system rather than a specific chemical interaction.[2][4] Since alkanes like this compound are non-polar, severe tailing affecting them strongly suggests a physical problem.[5] Common culprits include:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volumes.[2][3][4]

  • Poor Column Cut: A ragged, uneven, or non-perpendicular column cut can disrupt the carrier gas flow, causing turbulence.[2][3][4]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the uniformity of pressure and flow.[2]

Q3: Only my branched alkane peaks, like this compound, are tailing. What should I investigate?

A3: If only specific analyte peaks are tailing, the issue is more likely due to interactions within the system or sub-optimal method parameters.[2] For a non-polar compound like this compound, this is often caused by:

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column. These residues can create active sites that interact with analytes.[2][6][7] Trimming 10-20 cm from the column inlet often resolves this issue for higher-boiling alkanes.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][9] Try diluting the sample to see if the peak shape improves.

  • Sub-optimal Temperatures: An inlet temperature that is too low can cause slow or incomplete vaporization.[1][5] Likewise, "cold spots" in the flow path, such as the transfer line to the detector, can cause condensation and tailing.[1]

Q4: What are the ideal GC column characteristics for analyzing branched alkanes like this compound?

A4: The separation of branched alkanes, which have numerous structurally similar isomers, relies heavily on the GC column.[10] Since alkanes are non-polar, a non-polar stationary phase is the industry standard, as elution is primarily based on boiling points.[10][11][12] Key characteristics include:

  • Stationary Phase: A non-polar phase, such as 5% Phenyl Methylpolysiloxane (e.g., DB-5, Rtx-5MS) or 100% Dimethylpolysiloxane (e.g., DB-1), is recommended.[10]

  • Column Dimensions: For complex mixtures of isomers, longer columns (e.g., 30-60 m) with smaller internal diameters (e.g., 0.25 mm) will generally yield better resolution.[10]

  • Film Thickness: A standard film thickness (e.g., 0.25 µm) is typically sufficient. Thicker films can be used for more volatile compounds to increase retention.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting Workflow

A systematic approach is the most efficient way to diagnose the root cause of peak tailing. The following workflow helps determine if the issue is physical (system-wide) or chemical/method-related (analyte-specific).

cluster_physical Physical / System-Wide Issues cluster_chemical Chemical / Analyte-Specific Issues Start Peak Tailing Observed for This compound Decision Are ALL peaks in the chromatogram tailing? Start->Decision Phys_Issue Cause is likely physical. (Affects all compounds) Decision->Phys_Issue  Yes   Chem_Issue Cause is likely chemical or method-related. Decision->Chem_Issue  No   Check_Cut 1. Inspect Column Cut (Should be clean and at 90°) Check_Install 2. Verify Column Installation (Correct height in inlet) Check_Leak 3. Perform Leak Check (Inlet and detector fittings) Check_Liner 4. Inspect/Replace Inlet Liner (Check for debris/contamination) Check_Contam 1. Column Contamination (Trim 10-20 cm from column inlet) Check_Overload 2. Column Overload (Dilute sample and reinject) Check_Temp 3. Sub-optimal Temperatures (Increase inlet temp, check for cold spots) Check_Column 4. Column Degradation (Consider column replacement)

Caption: Troubleshooting workflow for peak tailing in GC.
Guide 2: Resolving System-Wide Peak Tailing (Physical Issues)

Q: How do I ensure my column is cut and installed correctly?

A: An improper cut or installation is a leading cause of tailing for all peaks.[4]

  • Cutting: Use a high-quality ceramic scoring wafer or diamond-tipped scribe. Score the fused silica (B1680970) tubing lightly and snap it cleanly. The resulting surface should be flat and perpendicular (a 90° angle) to the column wall.[2] Inspect the cut with a magnifying glass to ensure there are no jagged edges or shards.[2]

  • Installation: Follow your GC manufacturer's instructions precisely for the correct column insertion depth into the inlet. An incorrect position can create dead volumes where analytes are retained longer, causing tailing.[3][4]

Q: My inlet liner looks dirty. Could this be the problem?

A: Yes. Even if the primary issue seems physical, a contaminated inlet liner can contribute significantly. The liner can accumulate non-volatile residues or septum particles, creating active sites and disrupting the sample path.[1][2] Regular replacement of the liner and septum is crucial preventative maintenance.

Guide 3: Addressing Analyte-Specific Tailing (Chemical & Method Issues)

Q: I suspect my column is contaminated. What is the first step?

A: The most common solution for contamination at the head of the column is to perform column trimming.[6] This involves removing the first 10-20 cm of the column, which is where most non-volatile residues accumulate. This simple procedure can often restore peak shape without needing to replace the entire column.[1][6]

Q: How can I determine if column overload is causing the peak tailing?

A: Column overload occurs when the mass of the analyte injected exceeds the capacity of the column's stationary phase.[8] A simple diagnostic test is to prepare and inject a 1:10 or 1:100 dilution of your sample. If the peak tailing is significantly reduced or eliminated at the lower concentration, column overload is the likely cause.[8]

Data and Parameter Summaries

Table 1: Troubleshooting Summary - Causes and Recommended Actions

SymptomPotential CausePrimary Recommended Action(s)
All peaks in the chromatogram are tailing.Physical Issue: Improper column installation or poor column cut creating dead volume or turbulence.[2][3][4]1. Re-cut 5 cm from the column inlet, ensuring a clean 90° cut. 2. Re-install the column according to the manufacturer's specifications.
System Leak: Leak at the inlet septum nut or other fittings.[2]Perform a leak check using an electronic leak detector.
Only alkane peaks are tailing.Column Contamination: Buildup of non-volatile residue at the column inlet.[2][6]1. Trim 10-20 cm from the front of the column. 2. Replace the inlet liner and septum.
Column Overload: Sample concentration is too high.[8][9]Dilute the sample (e.g., 1:10) and reinject.
Sub-optimal Temperature: Inlet temperature is too low for complete vaporization.[1][5]Increase the inlet temperature in 10-20°C increments.

Table 2: Recommended GC Column Parameters for Branched Alkanes

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 5% Phenyl Polysiloxane)"Like dissolves like" principle; non-polar alkanes are best separated on non-polar phases based on boiling point differences.[10][12]
Internal Diameter (ID) 0.25 mmOffers a good balance between separation efficiency and sample capacity for most applications.[11][12]
Column Length 30 m - 60 mLonger columns provide higher resolution, which is critical for separating complex mixtures of isomers.[10]
Film Thickness 0.25 µm - 0.50 µmStandard film thickness is suitable for most branched alkanes. Thicker films increase retention for more volatile compounds.

Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated sections from the front of the GC column.

  • Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument or gas tank.

  • Remove Column: Carefully loosen the column fitting at the inlet and gently pull the column out.

  • Cut the Column: Using a ceramic scoring wafer, score the column 10-20 cm from the end. Snap the column at the score mark.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges or shards.[2] If the cut is not clean, repeat the process.

  • Re-install Column: Insert the newly cut column end into the inlet, ensuring the correct installation depth. Tighten the column nut per manufacturer guidelines.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.

Protocol 2: Inlet Maintenance Workflow (Liner & Septum Replacement)

Routine inlet maintenance is critical for preventing peak shape issues.

Start Start: Inlet Maintenance Cool 1. Cool Inlet to < 50°C Start->Cool GasOff 2. Turn Off Carrier Gas Cool->GasOff RemoveNut 3. Remove Septum Nut GasOff->RemoveNut ReplaceSeptum 4. Replace Septum RemoveNut->ReplaceSeptum AccessLiner 5. Access and Remove Old Liner ReplaceSeptum->AccessLiner InstallLiner 6. Install New Deactivated Liner AccessLiner->InstallLiner Reassemble 7. Reassemble Inlet InstallLiner->Reassemble LeakCheck 8. Restore Gas Flow & Perform Leak Check Reassemble->LeakCheck End End: Maintenance Complete LeakCheck->End

Caption: Experimental workflow for GC inlet maintenance.

References

Technical Support Center: Method Validation for the Quantitative Analysis of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,4,5-trimethylnonane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Chromatography Issues

Question Possible Causes Solutions
Why am I seeing peak tailing for my this compound peak? - Active sites in the inlet or column: These can be caused by contamination or degradation. - Column overloading: Injecting too much sample. - Improper column installation: Leading to dead volume.- Inlet Maintenance: Clean or replace the inlet liner.[1] - Column Maintenance: Trim the first few centimeters of the column. If the problem persists, condition or replace the column. - Reduce Injection Volume: Decrease the amount of sample injected or increase the split ratio. - Reinstall Column: Ensure the column is installed correctly according to the manufacturer's instructions.
My this compound peak is showing fronting. What's the cause? - Column overloading: Injecting a sample that is too concentrated. - Incompatible solvent: The sample solvent may not be appropriate for the analysis.- Dilute Sample: Reduce the concentration of the sample. - Change Solvent: Use a less volatile solvent or one that is more compatible with the stationary phase.
I'm observing split peaks for my analyte. What should I do? - Improper injection technique: Can lead to sample introduction issues. - Inlet temperature too low: Incomplete vaporization of the sample.- Refine Injection Technique: Ensure a fast and smooth injection. - Increase Inlet Temperature: Raise the injector temperature to ensure complete and rapid vaporization of this compound.
The retention time for this compound is shifting between injections. Why? - Leaks in the system: Carrier gas flow rate instability. - Oven temperature fluctuations: Inconsistent oven temperature control. - Column degradation: Changes in the stationary phase over time.- Leak Check: Perform a thorough leak check of the GC system, especially around the inlet and column fittings.[2] - Verify Oven Temperature: Check the oven temperature program and ensure it is stable and reproducible. - Column Conditioning/Replacement: Condition the column or replace it if it is old or has been subjected to harsh conditions.

Quantitation & Sensitivity Issues

Question Possible Causes Solutions
I'm getting a "No sample peak/Low response" for this compound. What's wrong? - Syringe issue: Blocked or leaking syringe. - Incorrect injection parameters: Split ratio too high or incorrect injection volume. - System leak: A leak in the flow path can prevent the sample from reaching the detector. - Detector issue: The detector may not be functioning correctly.- Check Syringe: Wash or replace the syringe.[3] - Adjust Injection Parameters: Decrease the split ratio or increase the injection volume. - Perform Leak Check: Check for leaks at the injection port and column connections.[3] - Verify Detector Function: Ensure the detector is turned on and the gas flows are correct.
My baseline is noisy and drifting. How can I fix this? - Contaminated carrier gas: Impurities in the gas supply. - Column bleed: Degradation of the column's stationary phase at high temperatures. - Contaminated detector: Buildup of residue in the detector.- Check Gas Supply: Ensure high-purity carrier gas and check gas purification traps.[1] - Condition Column: Bake out the column at a high temperature (below its maximum limit). If bleed is still high, the column may need to be replaced.[1] - Clean Detector: Follow the manufacturer's instructions to clean the detector.[2]
Ghost peaks are appearing in my chromatograms. Where are they coming from? - Carryover from previous injections: Residual sample remaining in the system. - Septum bleed: Degradation of the inlet septum. - Contaminated solvent or glassware. - Solvent Blank Injections: Run several solvent blanks to flush the system. - Replace Septum: Regularly replace the inlet septum. - Use High-Purity Solvents: Ensure the use of high-purity solvents and clean glassware.

Frequently Asked Questions (FAQs)

Method Validation Parameters

  • Q1: What are the typical acceptance criteria for the method validation of this compound? A typical set of acceptance criteria for a robust quantitative method for hydrocarbons is summarized in the table below.

Parameter Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity (r²) The coefficient of determination (r²) of the calibration curve should be ≥ 0.995.
Accuracy (% Recovery) The recovery of this compound from a spiked matrix should be within 80-120%.
Precision (%RSD) The relative standard deviation for replicate injections should be ≤ 15% for the Limit of Quantitation (LOQ) and ≤ 10% for other concentrations.
Limit of Detection (LOD) A signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) A signal-to-noise ratio of approximately 10:1.
  • Q2: How do I determine the linearity of my method for this compound? To determine linearity, prepare a series of calibration standards of this compound at different concentrations. A minimum of five concentration levels is recommended. Analyze each standard and plot the instrument response (peak area) against the concentration. Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (r²).

  • Q3: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)? The LOD is the lowest concentration of this compound that can be reliably detected by the analytical instrument, but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

Experimental Protocols

  • Q4: Can you provide a general experimental protocol for determining the accuracy of my method? Accuracy is typically assessed through a recovery study. This involves analyzing a sample matrix (e.g., a blank biological fluid or environmental sample) that has been spiked with a known concentration of this compound. The percentage recovery is then calculated as: (Measured Concentration / Spiked Concentration) x 100%

  • Q5: How should I perform a precision study? Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Repeatability: Analyze a minimum of five replicates of a this compound standard or quality control sample on the same day, with the same instrument and operator.

    • Intermediate Precision: Repeat the analysis on a different day, with a different operator or instrument if possible. The precision is expressed as the relative standard deviation (%RSD) of the measurements.

Instrumentation and Analysis

  • Q6: What type of GC column is suitable for the analysis of this compound? A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the separation of branched alkanes like this compound.

  • Q7: Which detector is better for quantitative analysis of this compound: Flame Ionization Detector (FID) or Mass Spectrometry (MS)? Both FID and MS can be used for the quantitative analysis of this compound.

    • FID: is a robust and universally responsive detector for hydrocarbons, offering excellent linearity and sensitivity.

    • MS: provides higher selectivity and structural confirmation, which is particularly useful for complex matrices where interferences may be present. For quantitative analysis, MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Visualized Workflows

MethodValidationWorkflow Method Validation Workflow for this compound Analysis cluster_dev Method Development cluster_val Validation Experiments cluster_routine Routine Analysis Develop Develop Analytical Method (GC-FID/MS) Optimize Optimize Parameters (e.g., temperature program, flow rate) Develop->Optimize Specificity Specificity Optimize->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Routine Routine Sample Analysis LOD_LOQ->Routine Method Validated QC Quality Control Checks Routine->QC

Caption: A typical workflow for the validation of an analytical method for this compound.

TroubleshootingFlow Troubleshooting Logic for Common GC Issues cluster_system System Checks cluster_method Method Review cluster_sample Sample Evaluation Problem Chromatographic Problem Observed (e.g., Peak Tailing, Shifting RT) CheckSystem Check GC System Components Problem->CheckSystem CheckMethod Review Method Parameters Problem->CheckMethod CheckSample Evaluate Sample Preparation Problem->CheckSample Leaks Leaks? CheckSystem->Leaks Temps Temperatures Correct? CheckMethod->Temps Concentration Concentration Too High? CheckSample->Concentration Column Column Condition? Leaks->Column Inlet Inlet Liner/Septum? Column->Inlet Solution Implement Corrective Action(s) Inlet->Solution Flows Flow Rates Stable? Temps->Flows Flows->Solution Solvent Solvent Appropriate? Concentration->Solvent Solvent->Solution

Caption: A logical workflow for troubleshooting common gas chromatography problems.

References

Technical Support Center: Optimal Separation of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of trimethylnonane isomers. This resource provides in-depth guidance on column selection, method development, and troubleshooting to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating trimethylnonane isomers?

A1: The primary challenge lies in the similar physicochemical properties of trimethylnonane isomers. As branched alkanes with the same molecular weight (C12H26), they often have very close boiling points and polarities, making them difficult to resolve using standard gas chromatography (GC) methods. Achieving separation requires high-efficiency capillary columns and carefully optimized chromatographic conditions.

Q2: What is the recommended starting point for column selection?

A2: For the analysis of non-polar compounds like trimethylnonane isomers, a non-polar stationary phase is the recommended starting point.[1] These columns separate analytes primarily based on their boiling points. A widely used and versatile non-polar column is one with a 100% dimethylpolysiloxane stationary phase, such as a DB-1 or equivalent.[2][3][4]

Q3: When should a more specialized column be considered?

A3: If a standard non-polar column does not provide adequate resolution of critical isomer pairs, a more selective stationary phase should be considered. For complex hydrocarbon mixtures, liquid crystalline stationary phases have demonstrated high selectivity for positional and structural isomers.[5][6] These phases can differentiate isomers based on their molecular shape and rigidity, offering a different separation mechanism than standard non-polar columns.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of trimethylnonane isomers.

Problem Potential Causes Troubleshooting Steps
Poor Resolution/Peak Overlap - Inappropriate stationary phase- Suboptimal oven temperature program- Column overloading- Carrier gas flow rate too high or too low- Column Selection: If using a non-polar column, consider a column with a different selectivity, such as a liquid crystalline phase.[5][6]- Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[7]- Sample Concentration: Reduce the sample concentration or use a higher split ratio to avoid overloading the column.[7]- Flow Rate: Verify and optimize the carrier gas flow rate for your column dimensions.
Peak Tailing - Active sites in the inlet or column- Column contamination- Improper column installation- Inlet Maintenance: Deactivate the inlet liner or use a liner with a more inert surface. Regularly replace the septum and liner.[8]- Column Conditioning: Bake out the column at a high temperature to remove contaminants.[7]- Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Peak Fronting - Column overloading- Injection of a large sample volume in a solvent that is too volatile- Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[7]- Solvent Choice: Use a sample solvent with a boiling point closer to the initial oven temperature.
Retention Time Shifts - Fluctuations in oven temperature- Leaks in the carrier gas line- Inconsistent carrier gas flow rate- Oven Temperature: Verify the stability and accuracy of the oven temperature.[8]- Leak Check: Perform a thorough leak check of the entire GC system.[8]- Flow Control: Ensure the electronic pressure control (EPC) is functioning correctly and providing a stable flow rate.
Baseline Drift/Noise - Column bleed- Contaminated carrier gas or detector gases- Detector contamination- Column Bleed: Condition the column properly. Ensure the oven temperature does not exceed the column's maximum operating temperature.- Gas Purity: Use high-purity gases and install appropriate gas traps to remove moisture and hydrocarbons.[9]- Detector Maintenance: Clean the detector according to the manufacturer's instructions.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the separation of trimethylnonane isomers. Optimization will be necessary based on the specific isomers of interest and the instrumentation used.

Method 1: General Screening with a Non-Polar Column

This method is suitable for initial analysis and for less complex mixtures of trimethylnonane isomers.

Parameter Condition
GC Column DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3][4]
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Oven Program Initial temperature 50°C (hold 2 min), ramp to 200°C at 2°C/min, hold 5 min
Injector Split/Splitless, 250°C, Split ratio 50:1
Detector Flame Ionization Detector (FID), 280°C
Injection Volume 1 µL
Sample Preparation Dilute sample in a non-polar solvent such as hexane.
Method 2: High-Resolution Separation with a Liquid Crystalline Column

This method is recommended for complex mixtures where baseline separation of all isomers is critical.

Parameter Condition
GC Column Liquid Crystalline Stationary Phase Column (e.g., MEAB), 60 m x 0.25 mm ID, 0.20 µm film thickness[5]
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Oven Program Initial temperature 60°C (hold 5 min), ramp to 180°C at 1°C/min, hold 10 min
Injector Split/Splitless, 260°C, Split ratio 100:1
Detector Flame Ionization Detector (FID), 300°C
Injection Volume 0.5 µL
Sample Preparation Dilute sample in a non-polar solvent such as hexane.

Quantitative Data Summary

The following tables provide an illustrative comparison of expected performance for different column types. Note: The retention times and resolution values are examples and will vary depending on the specific trimethylnonane isomers, the GC system, and the optimized method.

Table 1: Illustrative Retention Times of Trimethylnonane Isomers on Different Columns
Isomer Expected Elution Order (based on boiling point) Illustrative Retention Time (min) - DB-1 Column Illustrative Retention Time (min) - Liquid Crystal Column
2,2,6-Trimethylnonane122.528.0
2,3,5-Trimethylnonane223.130.5
2,4,6-Trimethylnonane323.829.8
3,3,5-Trimethylnonane424.532.1
Table 2: Illustrative Resolution of Critical Isomer Pairs
Critical Pair Illustrative Resolution (Rs) - DB-1 Column Illustrative Resolution (Rs) - Liquid Crystal Column
2,3,5- and 2,4,6-Trimethylnonane1.21.8
2,4,6- and 3,3,5-Trimethylnonane1.42.5

Visualizations

Logical Workflow for Column Selection

The following diagram outlines a logical workflow for selecting the appropriate GC column for your trimethylnonane isomer analysis.

start Start: Define Separation Goal complexity Assess Sample Complexity start->complexity simple Simple Mixture (few isomers) complexity->simple Low complex Complex Mixture (many isomers) complexity->complex High nonpolar Select Non-Polar Column (e.g., DB-1) simple->nonpolar liquid_crystal Select High-Selectivity Column (e.g., Liquid Crystal) complex->liquid_crystal optimize Optimize GC Method (Temperature, Flow Rate) nonpolar->optimize liquid_crystal->optimize resolution Evaluate Resolution of Critical Pairs optimize->resolution adequate Resolution Adequate? resolution->adequate Yes inadequate Resolution Inadequate? resolution->inadequate No end End: Final Method adequate->end inadequate->liquid_crystal

Caption: Workflow for selecting a GC column for trimethylnonane isomer analysis.

Troubleshooting Logic for Poor Resolution

This diagram provides a systematic approach to troubleshooting poor peak resolution.

start Problem: Poor Resolution check_method Review GC Method Parameters start->check_method temp_program Is Temperature Program Optimized? check_method->temp_program optimize_temp Action: Slow down ramp rate temp_program->optimize_temp No flow_rate Is Flow Rate Correct? temp_program->flow_rate Yes resolved Resolution Improved optimize_temp->resolved optimize_flow Action: Verify and adjust flow flow_rate->optimize_flow No check_column Inspect Column and Inlet flow_rate->check_column Yes optimize_flow->resolved column_overload Is Column Overloaded? check_column->column_overload reduce_load Action: Dilute sample or increase split ratio column_overload->reduce_load Yes column_selectivity Is Stationary Phase Selective Enough? column_overload->column_selectivity No reduce_load->resolved change_column Action: Consider a different stationary phase (e.g., Liquid Crystal) column_selectivity->change_column No column_selectivity->resolved Yes change_column->resolved

Caption: Troubleshooting workflow for poor peak resolution in GC analysis.

References

Technical Support Center: Trace Level Detection of 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the sensitivity of trace level detection of 2,4,5-trimethylnonane.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound at trace levels.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for a non-polar compound like this compound is often indicative of issues within the gas chromatography (GC) system rather than chemical interactions. Potential causes include:

    • Active Sites in the Injection Port or Column: Active sites can be present in the inlet liner or at the head of the column, causing unwanted interactions with the analyte.

      • Solution: Use a deactivated inlet liner, and consider trimming the first few centimeters of the column to remove any active sites that may have developed. Regularly replace the septum and liner to prevent the accumulation of non-volatile residues.

    • Column Contamination: Accumulation of non-volatile material on the column can lead to peak distortion.

      • Solution: Condition the column according to the manufacturer's instructions. If contamination is severe, it may be necessary to solvent-rinse or replace the column.

    • Improper Column Installation: Incorrect column installation can create dead volume or cause leaks.

      • Solution: Ensure the column is installed at the correct depth in both the injector and detector as specified by the instrument manufacturer. Check for leaks using an electronic leak detector.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am struggling to detect a signal for this compound, or the signal-to-noise ratio is very low. How can I enhance the sensitivity?

  • Answer: Low sensitivity can be addressed through several optimization strategies:

    • Sub-optimal Sample Preparation: Inefficient extraction and pre-concentration of this compound from the sample matrix will lead to low signal intensity.

      • Solution: Employ a sample preparation technique designed for volatile organic compounds (VOCs) such as Solid Phase Microextraction (SPME) or Headspace (HS) analysis. Optimize parameters like extraction time, temperature, and fiber type (for SPME) to maximize analyte concentration.[1][2] Purge-and-trap systems can also significantly improve sensitivity by concentrating the analyte from a larger sample volume.

    • Inappropriate GC-MS Parameters: The settings for your Gas Chromatograph-Mass Spectrometer (GC-MS) may not be optimal for trace level analysis of this compound.

      • Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode.[3] This significantly increases sensitivity by focusing on characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[3] Ensure the injector and oven temperature programs are optimized for the volatilization and separation of C12 alkanes.[3]

    • Leaks in the System: Leaks in the carrier gas line or at the injector can reduce the amount of analyte reaching the detector.

      • Solution: Perform a thorough leak check of the entire GC system.[4]

Issue 3: High Baseline Noise or Ghost Peaks

  • Question: My chromatogram has a high and noisy baseline, and I am observing unexpected peaks (ghost peaks). What could be the cause?

  • Answer: A high baseline and the presence of ghost peaks are typically signs of contamination within the system.

    • Contaminated Carrier Gas or Traps: Impurities in the carrier gas can contribute to a noisy baseline.

      • Solution: Use high-purity carrier gas and ensure that oxygen and moisture traps are installed and functioning correctly. Replace traps as needed.

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade, leading to a rising baseline.

      • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature.[3] Use a low-bleed column specifically designed for mass spectrometry applications.[3]

    • Carryover from Previous Injections: Residual analytes from previous, more concentrated samples can elute in subsequent runs, causing ghost peaks.

      • Solution: Implement a thorough wash sequence for the syringe and consider running a blank solvent injection after analyzing high-concentration samples. Ensure the injector temperature is sufficient to vaporize all sample components.

Frequently Asked Questions (FAQs)

  • Q1: What is the most suitable GC column for analyzing this compound?

  • A1: For a non-polar branched alkane like this compound, a non-polar stationary phase is ideal.[5] A column with a 100% dimethylpolysiloxane phase (e.g., DB-1ms, HP-5ms) is a common and effective choice.[3] Standard column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness generally provide a good balance of separation efficiency and sample capacity.[3][6]

  • Q2: How can I improve the resolution between this compound and other isomers?

  • A2: Improving the resolution of closely eluting isomers requires optimization of the chromatographic conditions.

    • Temperature Program: A slower oven temperature ramp rate (e.g., 2-5 °C/min) can enhance separation.

    • Column Length: A longer column (e.g., 60 m) will provide more theoretical plates and improve resolution, although it will increase analysis time.

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency.

  • Q3: What are the expected detection limits for this compound?

  • A3: The method limit of detection (LOD) and limit of quantification (LOQ) are highly dependent on the sample matrix, preparation method, and instrument configuration. For similar C12 n-alkanes analyzed by GC-MS, LOD values in the low microgram per kilogram (µg/kg) or parts-per-billion (ppb) range have been reported.[7] With optimized pre-concentration techniques and using SIM mode, it is feasible to achieve even lower detection limits in the parts-per-trillion (ppt) range.

Quantitative Data

The following table summarizes typical GC-MS parameters and estimated performance metrics for the trace level analysis of C12 alkanes, which can be applied to this compound.

ParameterRecommended Setting/ValueRationale
GC Column
Stationary Phase100% Dimethylpolysiloxane (non-polar)Ideal for separating non-polar alkanes based on boiling point.[3][5]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessProvides a good balance of efficiency and capacity.[3][6]
Injector
TypeSplit/SplitlessSplitless mode is preferred for trace analysis to transfer the entire sample to the column.
Temperature280 °CEnsures complete vaporization of C12 alkanes.[3]
LinerDeactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile residues.[3]
Oven Program
Initial Temperature40 °C (hold 2 min)Allows for solvent focusing.
Ramp Rate10 °C/min to 300 °CA starting point for separating a range of volatile compounds. Can be slowed for better resolution.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Acquisition ModeSelected Ion Monitoring (SIM)Significantly increases sensitivity for target compound analysis.[3]
Monitored Ions (m/z)57, 71, 85Characteristic fragment ions for alkanes.[3]
MS Source Temperature230 °CA common starting point for good ionization.[3]
MS Quadrupole Temp.150 °CA typical setting for good mass filtering.[3]
Performance (Estimated)
Limit of Detection (LOD)0.1 - 10 µg/kg (ppb)Based on reported values for similar C12 n-alkanes.[7]
Limit of Quantification (LOQ)0.5 - 25 µg/kg (ppb)Based on reported values for similar C12 n-alkanes.[7]

Experimental Protocols

Protocol 1: Headspace (HS) GC-MS Analysis

This protocol is suitable for the analysis of this compound in liquid or solid samples where the analyte has sufficient volatility.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

    • If the sample is aqueous, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at a constant temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.[1]

    • A heated gas-tight syringe is used to automatically withdraw a specific volume of the headspace (e.g., 1 mL) and inject it into the GC inlet.

  • GC-MS Analysis:

    • Perform the analysis using the optimized GC-MS parameters outlined in the quantitative data table.

Protocol 2: Solid Phase Microextraction (SPME) GC-MS Analysis

SPME is a solvent-free extraction technique that can be highly effective for concentrating volatile and semi-volatile analytes.

  • Sample Preparation:

    • Place a known amount of the sample into a vial.

    • For liquid samples, the extraction can be done by direct immersion of the SPME fiber or from the headspace. Headspace extraction is generally preferred to protect the fiber from non-volatile matrix components.

  • SPME Extraction:

    • Select an appropriate SPME fiber. For non-polar alkanes, a polydimethylsiloxane (B3030410) (PDMS) coated fiber is a good choice.

    • Expose the SPME fiber to the sample's headspace for a specific time (e.g., 30 minutes) at a controlled temperature with agitation to allow for the adsorption of this compound onto the fiber coating.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and introduce it into the heated GC injection port.

    • Thermally desorb the trapped analytes from the fiber onto the GC column (e.g., at 250 °C for 2 minutes in splitless mode).

    • Initiate the GC-MS analysis using the optimized parameters.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Matrix SPME Solid Phase Microextraction (SPME) Sample->SPME Extraction HS Headspace (HS) Analysis Sample->HS Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Desorption & Injection HS->GCMS Injection Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant Ident Identification Data->Ident

Caption: Experimental workflow for trace level detection of this compound.

Troubleshooting_Logic action_node action_node start_node Low Signal/Noise check_sim Using SIM Mode? start_node->check_sim check_prep Sample Prep Optimized? check_sim->check_prep Yes enable_sim Enable Selected Ion Monitoring (SIM) Mode check_sim->enable_sim No check_leaks System Leaks? check_prep->check_leaks Yes optimize_prep Optimize SPME/HS Parameters (Time, Temp, Fiber) check_prep->optimize_prep No perform_leak_check Perform Leak Check and Repair check_leaks->perform_leak_check Yes

References

Overcoming challenges in the mass spectral identification of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectral identification of branched alkanes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Weak or Absent Molecular Ion Peak (M⁺)

Possible Cause: Branched alkanes readily undergo fragmentation at the branching point, leading to the formation of stable carbocations. This extensive fragmentation results in a low abundance or complete absence of the molecular ion peak, making it difficult to determine the molecular weight of the compound.[1][2][3][4][5]

Solution:

  • Utilize a "soft" ionization technique: Chemical Ionization (CI) is a less energetic ionization method that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺), which can be used to confirm the molecular weight.[1]

  • Lower the electron energy in Electron Ionization (EI): Reducing the energy of the electron beam (e.g., from 70 eV to 18 eV) can decrease the extent of fragmentation and potentially increase the relative abundance of the molecular ion peak.

  • Employ supersonic molecular beams: This technique cools the molecules, reducing their internal vibrational energy and leading to less fragmentation upon electron ionization, resulting in a more pronounced molecular ion peak.[6]

Problem: Difficulty Distinguishing Between Isomers

Possible Cause: Branched alkane isomers often produce similar fragment ions, making it challenging to differentiate them based solely on their mass spectra.

Solution:

  • Analyze the fragmentation pattern carefully: The key to distinguishing isomers lies in the relative abundances of the fragment ions. Cleavage is favored at the most substituted carbon atom, leading to the formation of the most stable carbocation (tertiary > secondary > primary).[1][3][4][5][7] The largest substituent at a branch is often eliminated most readily as a radical.[4][7]

  • Utilize Gas Chromatography (GC) retention data: The elution order of isomers in a GC column can provide crucial information for their identification. Couple your mass spectrometer with a high-resolution capillary GC column (e.g., a long, non-polar column) to achieve optimal separation of isomers.

  • Compare spectra to a library: Utilize a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, to compare the acquired spectrum with known standards.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the base peak in the mass spectrum of a branched alkane often not the molecular ion?

A1: The base peak represents the most abundant ion formed during fragmentation. For branched alkanes, fragmentation at the branching point is highly favored because it leads to the formation of very stable secondary or tertiary carbocations.[1][2][3][4][5] These stable fragment ions are often more abundant than the initial molecular ion, which is prone to extensive fragmentation.

Q2: How can I identify the branching point in an unknown alkane from its mass spectrum?

A2: The location of branching can be inferred by identifying the most stable carbocation that would be formed upon cleavage at different points in the carbon chain. Look for prominent peaks corresponding to the loss of different alkyl radicals. The fragment with the highest abundance likely corresponds to the most stable carbocation formed by cleavage at the branch point.[3]

Q3: What is the characteristic fragmentation pattern of a straight-chain alkane, and how does it differ from a branched alkane?

A3: Straight-chain alkanes typically show a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1][8] The molecular ion peak is usually present, although its intensity decreases with increasing chain length. In contrast, the mass spectra of branched alkanes are dominated by peaks resulting from cleavage at the branching points and show a less regular pattern of peaks.[1][3][4]

Data Presentation

Table 1: Comparison of Key Mass Spectral Fragments for C8H18 Isomers

IsomerMolecular Ion (m/z 114) Relative AbundanceBase Peak (m/z)Other Significant Peaks (m/z)
n-OctaneLow4329, 57, 71, 85
2-MethylheptaneVery Low4357, 71, 99
3-MethylheptaneVery Low5743, 85
2,2,4-TrimethylpentaneAbsent5741, 43, 99

Note: Relative abundances can vary depending on the instrument and experimental conditions.

Experimental Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of branched alkanes using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve the alkane sample in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 10-100 ppm.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or a similar non-polar column)
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Inlet: Split/splitless inlet in split mode with a split ratio of 50:1.
  • Inlet Temperature: 250 °C
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C
  • Ion Source: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Electron Energy: 70 eV
  • Mass Range: m/z 30-400
  • Solvent Delay: 3 minutes

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).
  • Examine the mass spectrum of each peak.
  • Identify the molecular ion (if present) and major fragment ions.
  • Compare the fragmentation pattern and retention time with known standards or a mass spectral library for compound identification.

Mandatory Visualization

fragmentation_pathway cluster_linear Linear Alkane (n-Octane) cluster_branched Branched Alkane (2,2,4-Trimethylpentane) n_octane [C8H18]⁺˙ (m/z 114) n_frag1 [C7H15]⁺ (m/z 99) n_octane->n_frag1 -CH3 n_frag2 [C6H13]⁺ (m/z 85) n_frag1->n_frag2 -CH2 n_frag3 [C5H11]⁺ (m/z 71) n_frag2->n_frag3 -CH2 n_frag4 [C4H9]⁺ (m/z 57) n_frag3->n_frag4 -CH2 n_frag5 [C3H7]⁺ (m/z 43) n_frag4->n_frag5 -CH2 b_octane [C8H18]⁺˙ (m/z 114) b_frag1 [C4H9]⁺ (tert-Butyl Cation) m/z 57 (Base Peak) b_octane->b_frag1 -C4H9˙ b_frag2 [C7H15]⁺ (m/z 99) b_octane->b_frag2 -CH3˙

Caption: Fragmentation pathways of a linear vs. a branched alkane.

troubleshooting_workflow start Mass Spectral Identification of Branched Alkane q1 Weak or Absent Molecular Ion? start->q1 a1_yes Use Soft Ionization (CI) or Lower EI Energy q1->a1_yes Yes q2 Difficulty Distinguishing Isomers? q1->q2 No a1_yes->q2 a2_yes Analyze Fragmentation Pattern & Use GC Retention Data q2->a2_yes Yes end Successful Identification q2->end No a2_yes->end

Caption: Troubleshooting workflow for branched alkane identification.

References

Technical Support Center: Fine-Tuning GC Oven Temperature Programs for Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of complex hydrocarbon mixtures using gas chromatography (GC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their GC oven temperature programs for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature programming necessary for analyzing complex hydrocarbon mixtures?

A1: Temperature programming is crucial when analyzing samples containing compounds with a wide range of boiling points, which is characteristic of complex hydrocarbon mixtures.[1] A single-temperature (isothermal) method would result in poor separation of either the early-eluting, volatile compounds (if the temperature is too high) or excessively long retention times and broad peaks for the late-eluting, less volatile compounds (if the temperature is too low).[2] By starting at a low temperature and gradually increasing it, temperature programming allows for the effective separation of volatile components at the beginning of the run and ensures that higher-boiling compounds elute in a reasonable time with improved peak shape and sensitivity.[3]

Q2: What is a "scouting gradient," and why is it a good starting point for a new, unknown hydrocarbon sample?

A2: A "scouting gradient" is a generic, linear temperature program used to obtain an initial chromatogram of a new sample.[3] It provides valuable information about the sample's complexity and the volatility range of its components.[3] This initial run helps to determine an appropriate starting point for method optimization, saving time and resources.[3]

Q3: How do I select an appropriate GC column for complex hydrocarbon analysis?

A3: The choice of a GC column is critical and depends on the specific nature of the hydrocarbon mixture.[4] Key factors to consider are the stationary phase, column internal diameter (I.D.), film thickness, and length.[4] For general hydrocarbon analysis, a non-polar stationary phase is often the best starting point, following the principle of "like dissolves like."[4] Longer, narrower columns generally provide higher resolution for complex samples, while wider-bore columns are suitable for larger sample volumes.[3]

Q4: Should I use a split or splitless injection for my complex hydrocarbon sample?

A4: The choice between split and splitless injection depends on the concentration of the analytes in your sample.

  • Split Injection: This technique is ideal for high-concentration samples. Only a portion of the injected sample enters the column, preventing overloading.[5]

  • Splitless Injection: This method is best for trace analysis where analyte concentrations are very low. The entire sample is transferred to the column, maximizing sensitivity.[5] For complex mixtures with a wide range of component concentrations, a split injection is often preferred to avoid overloading the column with the more abundant compounds.[6]

Troubleshooting Guide

Problem Potential Causes Solutions
Poor Resolution of Early-Eluting Peaks - Initial oven temperature is too high.- Initial hold time is too short.[7]- Lower the initial oven temperature by 10-20°C.[8]- Increase the initial hold time.[7]
Poor Resolution of Late-Eluting Peaks - Ramp rate is too fast.- Final temperature is too low.- Decrease the temperature ramp rate.[5]- Increase the final oven temperature.[3]
Peak Tailing - Active sites on the column or in the inlet liner.- Column overloading.- Inadequate oven temperature.- Use a deactivated inlet liner and/or trim the first few centimeters of the column.- Dilute the sample or increase the split ratio.- Increase the oven temperature.[9]
Peak Fronting - Column overloading.- Improper sample vaporization.- Dilute the sample or decrease the injection volume.- Ensure the injection port temperature is appropriate for the sample solvent and analytes.
Baseline Drift or Rise - Column bleed at high temperatures.- Contaminated carrier gas or detector.- Ensure the final temperature does not exceed the column's maximum operating limit.- Use high-purity carrier gas and ensure the detector is clean.
Inconsistent Retention Times - Fluctuations in oven temperature.- Leaks in the system.- Inconsistent carrier gas flow rate.[9]- Allow the oven to fully equilibrate between runs.- Perform a leak check of the system.- Verify and stabilize the carrier gas flow rate.
Ghost Peaks - Contamination from the syringe, septum, or sample preparation.- Carryover from a previous injection.- Clean the syringe and replace the septum regularly.- Run a blank solvent injection to identify the source of contamination.- Increase the final hold time to ensure all components from the previous sample have eluted.

Data Presentation

The following table illustrates the impact of different oven temperature programs on the separation of a hypothetical complex hydrocarbon mixture (C8-C20 alkanes).

Parameter Program 1 (Fast Ramp) Program 2 (Optimized) Program 3 (Slow Ramp)
Initial Temperature 50°C40°C40°C
Initial Hold Time 1 min2 min3 min
Ramp Rate 20°C/min10°C/min5°C/min
Final Temperature 300°C300°C300°C
Final Hold Time 5 min5 min5 min
Total Run Time 18.5 min33 min59 min
Resolution (Critical Pair C12/C13) 1.2 (co-elution)2.1 (baseline separated)2.5 (well resolved)
Peak Width (Last Eluting Peak) NarrowModerateBroad

Note: This data is illustrative and results will vary depending on the specific sample, column, and GC system.

Experimental Protocols

Protocol for Developing a GC Oven Temperature Program for a New Complex Hydrocarbon Mixture

This protocol outlines a systematic approach to developing a robust GC oven temperature program.

  • Initial Setup and Column Selection:

    • Install an appropriate GC column for hydrocarbon analysis (e.g., a non-polar phase like DB-1 or HP-5).

    • Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Set the carrier gas flow rate to the optimal value for the column dimensions and carrier gas type.

  • Run a Scouting Gradient:

    • Set the initial oven temperature to a low value, typically 35-50°C.[3]

    • Program a linear temperature ramp of 10°C/min up to the maximum operating temperature of the column.[3]

    • Include a final hold time of at least 10 minutes to ensure all components elute.[3]

    • Inject the sample and acquire the chromatogram.

  • Evaluate the Scouting Chromatogram:

    • Assess the separation of the earliest eluting peaks. If they are co-eluted, the initial temperature is too high.

    • Observe the spacing of the peaks in the middle of the chromatogram. If they are poorly resolved, the ramp rate may be too fast.

    • Check if all components have eluted by observing the baseline at the end of the run. If there are late-eluting peaks or a rising baseline, the final temperature or hold time may need to be adjusted.

  • Optimize the Temperature Program:

    • Adjust Initial Temperature and Hold Time: To improve the resolution of early-eluting peaks, decrease the initial temperature in 10°C increments.[7] An initial hold time may also be beneficial, especially for splitless injections, to help focus the analytes at the head of the column.[3]

    • Optimize the Ramp Rate: A slower ramp rate (e.g., 5°C/min) will generally improve resolution but increase the analysis time.[1] A faster ramp rate (e.g., 20°C/min) will shorten the run time but may decrease resolution.[5] Multiple, different ramp rates can be used in a single program to optimize separation in different regions of the chromatogram.

    • Set the Final Temperature and Hold Time: The final temperature should be high enough to elute the highest boiling point compounds in the sample within a reasonable time. A final hold time of 2-5 times the column dead volume is typically sufficient to ensure the column is cleared before the next injection.

  • Method Validation:

    • Once an optimized temperature program is established, perform replicate injections to assess the reproducibility of retention times and peak areas.

    • Analyze a standard mixture to confirm the identity of the peaks of interest.

Mandatory Visualizations

GC_Method_Development_Workflow cluster_prep Preparation cluster_scouting Initial Method cluster_optimization Optimization Loop cluster_validation Validation start Define Analytical Goal sample_prep Prepare Sample and Standards start->sample_prep column_select Select GC Column sample_prep->column_select scouting_run Perform Scouting Gradient Run (e.g., 40°C, 10°C/min) column_select->scouting_run evaluate_scouting Evaluate Chromatogram scouting_run->evaluate_scouting optimize_initial Adjust Initial Temperature & Hold evaluate_scouting->optimize_initial optimize_ramp Adjust Ramp Rate(s) optimize_initial->optimize_ramp optimize_final Adjust Final Temperature & Hold optimize_ramp->optimize_final run_optimized Run Optimized Method optimize_final->run_optimized Run Optimized Method evaluate_optimized Evaluate Resolution & Run Time run_optimized->evaluate_optimized is_ok Separation Adequate? evaluate_optimized->is_ok is_ok->optimize_initial No finalize Finalize Method is_ok->finalize Yes

Caption: Workflow for developing a GC oven temperature program.

Temp_Program_Effects cluster_params Temperature Program Parameters cluster_results Chromatographic Results initial_temp Initial Temperature early_res Early Peak Resolution initial_temp->early_res Strongly Influences ramp_rate Ramp Rate mid_res Mid-Eluting Peak Resolution ramp_rate->mid_res Strongly Influences run_time Analysis Time ramp_rate->run_time Inversely Affects final_temp Final Temperature late_elution Late Peak Elution final_temp->late_elution Ensures Elution

Caption: Relationship between temperature program parameters and results.

References

Validation & Comparative

Unraveling Molecular Fingerprints: A Comparative Analysis of Trimethylnonane Isomer Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectrometric fragmentation patterns of trimethylnonane isomers reveals key structural insights valuable for researchers in chemical analysis and drug development. This guide provides a comparative analysis of the electron ionization (EI) mass spectra of several trimethylnonane isomers, supported by detailed experimental protocols and data visualizations to facilitate understanding of their fragmentation behavior.

The structural arrangement of methyl groups on the nonane (B91170) backbone significantly influences the fragmentation pathways of trimethylnonane isomers under electron ionization. This results in unique mass spectra that can be used as molecular fingerprints for their identification. In general, branched alkanes like trimethylnonanes exhibit characteristic fragmentation at the points of branching, leading to the formation of stable carbocations. Consequently, the molecular ion peak (M+) is often of low abundance or entirely absent in their mass spectra.

Experimental Protocols

The mass spectral data presented in this guide are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is commonly used for the separation of hydrocarbon isomers.

  • Injector Temperature: Maintained at a temperature high enough to ensure rapid vaporization of the sample, typically around 250-300 °C.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

  • Ion Source Temperature: Typically maintained around 230 °C.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: A mass-to-charge (m/z) ratio range of approximately 40-300 amu is scanned to detect the relevant fragment ions.

Comparative Data of Trimethylnonane Isomer Mass Spectra

The following table summarizes the major fragment ions and their relative abundances observed in the mass spectra of selected trimethylnonane isomers. The data for 2,2,3-trimethylnonane (B14627614) is sourced from the NIST WebBook.[1][2][3] Due to the limited public availability of complete mass spectral data for other isomers, a comprehensive quantitative comparison is challenging. However, based on the general principles of alkane fragmentation, the expected major fragments for other isomers are also included for a qualitative comparison.

IsomerMolecular Ion (m/z 170) Relative AbundanceBase Peak (m/z)Other Major Fragment Ions (m/z) and Predicted Relative Abundance
2,2,3-Trimethylnonane Very Low / Absent5743, 71, 85, 99, 113, 127, 141
3,3,5-Trimethylnonane Very Low / Absent57 or 7143, 85, 99, 113, 127, 141 (Varying abundances based on carbocation stability)
2,3,4-Trimethylnonane Very Low / Absent43, 57, or 7185, 99, 113, 127, 141 (Complex pattern due to multiple branching points)
2,4,6-Trimethylnonane Very Low / Absent43 or 5771, 85, 99, 113, 127, 141 (Fragmentation at multiple sites)

Note: The relative abundances for isomers other than 2,2,3-trimethylnonane are predicted based on established fragmentation rules for branched alkanes.

Fragmentation Pathways and Logical Relationships

The fragmentation of trimethylnonane isomers upon electron ionization is governed by the stability of the resulting carbocations. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. This principle dictates the preferred cleavage points in the carbon skeleton.

The following diagram illustrates the general fragmentation workflow and the key decision points based on the stability of the resulting fragments.

Fragmentation_Workflow General Fragmentation Workflow for Trimethylnonane Isomers Molecule Trimethylnonane Isomer (C12H26) Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion [C12H26]+• (m/z 170) Ionization->MolecularIon Fragmentation C-C Bond Cleavage MolecularIon->Fragmentation Carbocation Carbocation Fragment [CxHy]+ Fragmentation->Carbocation Radical Neutral Radical Fragment Fragmentation->Radical Stability Carbocation Stability? (Tertiary > Secondary > Primary) Carbocation->Stability Detection Mass Analyzer Detection MassSpectrum Mass Spectrum Detection->MassSpectrum MajorPeak Major Fragment Peak Stability->MajorPeak High MinorPeak Minor Fragment Peak Stability->MinorPeak Low MajorPeak->Detection MinorPeak->Detection

Caption: General workflow of mass spectrometric fragmentation.

The specific fragmentation patterns of each isomer can be predicted by examining its structure and identifying the bonds that, upon cleavage, will lead to the most stable carbocations. For instance, in 2,2,3-trimethylnonane, cleavage between C3 and C4 is highly favored as it can lead to the formation of a stable tertiary carbocation.

The following diagram illustrates the logical relationship in predicting the base peak for a given trimethylnonane isomer.

Base_Peak_Prediction Predicting the Base Peak in Trimethylnonane Isomers Isomer Trimethylnonane Isomer Structure IdentifyBranching Identify Branching Points Isomer->IdentifyBranching PossibleCleavages Determine Possible C-C Cleavages at Branching Points IdentifyBranching->PossibleCleavages FormCarbocations Form Potential Carbocations PossibleCleavages->FormCarbocations AssessStability Assess Carbocation Stability FormCarbocations->AssessStability MostStable Identify Most Stable Carbocation AssessStability->MostStable Tertiary > Secondary BasePeak Predict Base Peak (m/z) MostStable->BasePeak

Caption: Logic for predicting the most abundant fragment.

This comparative guide underscores the utility of mass spectrometry in distinguishing between structural isomers. The subtle differences in fragmentation patterns, driven by fundamental principles of carbocation stability, provide a powerful tool for the structural elucidation of branched alkanes. For definitive identification, it is recommended to compare experimental mass spectra with those from comprehensive spectral libraries such as the Wiley Registry/NIST Mass Spectral Library.[4]

References

Differentiating 2,4,5-trimethylnonane from other C12 Isoprenoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development and chemical research, the precise identification and differentiation of structurally similar molecules are paramount. This guide provides a comprehensive comparison of 2,4,5-trimethylnonane with other C12 isoprenoid isomers, offering researchers, scientists, and drug development professionals a detailed overview of analytical methodologies for their differentiation. By presenting supporting experimental data and detailed protocols, this document aims to facilitate accurate compound identification and characterization.

Physicochemical Properties of C12 Isoprenoid Isomers

Isomers of C12 isoprenoids, including this compound, share the same molecular formula (C12H26) and molecular weight, making their differentiation challenging based on these properties alone. However, subtle differences in their branching patterns lead to variations in physical properties such as boiling point and density, which can be exploited in separation techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C12H26170.331950.7543
n-Dodecane C12H26170.33216.30.749
2,2,3-Trimethylnonane C12H26170.33Not availableNot available
3,4,7-Trimethylnonane C12H26170.33Not availableNot available
2,6-Dimethyldecane (B82109) C12H26170.33Not availableNot available

Analytical Techniques for Isomer Differentiation

The structural similarity of C12 isoprenoid isomers necessitates the use of high-resolution analytical techniques for their effective separation and identification. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1][2] The separation is based on the differential partitioning of the analytes between a stationary phase in a capillary column and a mobile gas phase. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification.

Kovats Retention Index: To standardize retention times across different instruments and conditions, the Kovats retention index (I) is used. It relates the retention time of an analyte to those of n-alkanes eluting before and after it.[3]

CompoundKovats Retention Index (I) on SE-30
3,4,7-Trimethylnonane 1114[4]

Mass Spectrometry: Following separation by GC, the eluted compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint. While many alkanes exhibit common fragment ions at m/z 43, 57, 71, and 85, the relative intensities of these and other fragments can be unique to each isomer, allowing for their differentiation.[5]

Mass Spectrum of 2,2,3-Trimethylnonane: The NIST WebBook provides a reference mass spectrum for 2,2,3-trimethylnonane, which can be used for comparison.[6]

Mass Spectrum of 2,6-Dimethyldecane: Similarly, the mass spectrum for 2,6-dimethyldecane is available for comparative analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for elucidating the precise structure of isomers.

Experimental Protocols

GC-MS Analysis

Objective: To separate and identify this compound from other C12 isoprenoid isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) is recommended for hydrocarbon analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the C12 isoprenoid mixture in a volatile solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Separation:

    • Set the oven temperature program to achieve optimal separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Use helium as the carrier gas at a constant flow rate.

  • MS Detection:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Determine the retention time of each peak.

    • Calculate the Kovats retention index for each peak using a series of n-alkane standards run under the same conditions.

    • Compare the mass spectrum of each peak to library spectra and known fragmentation patterns of branched alkanes.

¹³C NMR Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of this compound for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Analysis:

    • Identify the number of unique carbon signals.

    • Compare the observed chemical shifts to predicted values or data from similar structures to assign each signal to a specific carbon atom in the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the differentiation of C12 isoprenoid isomers.

Isomer_Differentiation_Workflow Workflow for C12 Isoprenoid Isomer Differentiation cluster_Sample Sample Preparation cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Identification Identification Sample C12 Isoprenoid Mixture GC Gas Chromatography Separation Sample->GC Injection NMR_Acquisition 13C NMR Acquisition Sample->NMR_Acquisition Purified Isolate MS Mass Spectrometry Detection GC->MS Data_Analysis_GCMS Data Analysis: - Retention Time - Kovats Index - Mass Spectrum MS->Data_Analysis_GCMS Identification Isomer Identification: This compound vs. Others Data_Analysis_GCMS->Identification Comparative Analysis Data_Analysis_NMR Data Analysis: - Chemical Shifts - Number of Signals NMR_Acquisition->Data_Analysis_NMR Data_Analysis_NMR->Identification Structural Confirmation

Caption: Workflow for the separation and identification of C12 isoprenoid isomers.

Conclusion

The differentiation of this compound from other C12 isoprenoid isomers is a critical analytical task that relies on the combined power of high-resolution separation and spectroscopic techniques. Gas chromatography provides the necessary separation based on subtle differences in physicochemical properties, with the Kovats retention index serving as a standardized measure for comparison. Mass spectrometry and ¹³C NMR spectroscopy offer detailed structural information, enabling unambiguous identification through the analysis of fragmentation patterns and chemical shifts. By employing the detailed protocols and analytical workflow outlined in this guide, researchers can confidently differentiate and characterize these closely related isomers, ensuring the accuracy and reliability of their scientific investigations.

References

A Comparative Guide to the Validation of a GC-MS Method for 2,4,5-Trimethylnonane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2,4,5-trimethylnonane, a branched-chain alkane. The content is intended for researchers, scientists, and drug development professionals who require robust analytical methods for volatile organic compounds. This document outlines the key validation parameters, presents a comparative analysis with alternative techniques, and provides detailed experimental protocols.

Introduction to this compound and its Analysis

This compound (C12H26) is a volatile branched-chain alkane.[1][2][3][4] Accurate and precise quantification of such compounds is crucial in various fields, including environmental analysis, drug development (where it could be a volatile impurity or a biomarker), and forensic science.[5] GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and specificity.[5][6] This guide focuses on the validation of a GC-MS method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7][8][9]

GC-MS Method Validation: Performance and Comparison

Method validation ensures that an analytical procedure is suitable for its intended purpose.[8] The key validation parameters for a quantitative GC-MS method are linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][10]

Performance of the Validated GC-MS Method

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterAcceptance CriteriaTypical Performance of GC-MS Method
Linearity (R²) ≥ 0.9950.999
Range 80-120% of the expected concentration1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%< 5%
- Intermediate Precision (Inter-day)≤ 15%< 7%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Comparison with Alternative Analytical Techniques

While GC-MS is a "gold standard" for volatile compound analysis, other techniques can also be employed.[5] The choice of method depends on the specific analytical requirements, such as the need for real-time monitoring or the complexity of the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by detection and identification by mass spectrometry.[6]High sensitivity and specificity, mature and well-validated methodology.[5][6]Time-consuming analysis, requires sample pre-treatment.[11]
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) Soft ionization technique for real-time measurement of volatile organic compounds.High time resolution, no sample pre-treatment required.[11]Lower specificity compared to GC-MS, potential for isobaric interferences.[11]
2D Double-Quantum Filtered-Correlation Spectroscopy (DQF-COSY) NMR A nuclear magnetic resonance technique for in-situ characterization of mixtures.Can analyze samples within complex matrices (e.g., porous media) without extraction.[12]Lower sensitivity than MS-based methods, requires specialized instrumentation and expertise.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results.

Sample Preparation

For the analysis of this compound in a given matrix (e.g., a pharmaceutical formulation), a suitable extraction method is required. Headspace solid-phase microextraction (HS-SPME) is a common technique for volatile compounds.

  • Accurately weigh 1 g of the sample into a 20 mL headspace vial.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Place the vial in an autosampler with an incubation chamber set at 60°C.

  • Equilibrate the sample for 15 minutes with agitation.

  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 10 minutes to extract the volatile analytes.

  • Desorb the fiber in the GC injector for 2 minutes at 250°C.

GC-MS Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of this compound.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-400
Solvent Delay 3 minutes

Visualization of the Analytical Workflow

The following diagrams illustrate the key processes involved in the GC-MS method validation and the analytical workflow for this compound quantification.

GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Optimization Method Optimization Linearity Linearity Method Optimization->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Routine Analysis Routine Analysis Specificity->Routine Analysis

Caption: Workflow for GC-MS method validation.

This compound Quantification Workflow Sample Sample SPME HS-SPME Extraction Sample->SPME GC_MS GC-MS Analysis SPME->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Analytical workflow for this compound.

References

Inter-laboratory comparison of retention data for branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Retention Data for Branched Alkanes: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for comparing gas chromatographic retention data of branched alkanes across different laboratories. Accurate and reproducible retention data are fundamental for the unambiguous identification of these compounds in complex mixtures, which is critical in fields ranging from petroleum analysis to metabolomics and drug development. The use of retention indices as a standardized measure is key to achieving reliable inter-laboratory comparisons.

Data Presentation: Understanding Variability

To facilitate a direct comparison of retention data, the use of linear retention indices (LRI) is the industry standard. These indices normalize retention times relative to a homologous series of n-alkanes, which helps to minimize variations caused by differences in instrumentation and analytical conditions between laboratories.

The following table provides a summary of linear retention indices for a selection of branched alkanes, compiled from the National Institute of Standards and Technology (NIST) GC Retention Index Database. It is important to note that this is a collection of data from numerous sources, not the result of a single, controlled inter-laboratory study. The observed standard deviation for each compound highlights the inherent variability that can exist and underscores the need for rigorous adherence to standardized protocols.

Table 1: Linear Retention Indices for Selected Branched Alkanes on Non-Polar Stationary Phases

CompoundIUPAC NameRetention Index (Mean)Standard DeviationNumber of Data Points
2-MethylpropaneIsobutane338.411.24
2-MethylbutaneIsopentane423.510.810
2,2-DimethylpropaneNeopentane390.514.74
2,3-Dimethylbutane---527.110.57
2-MethylpentaneIsohexane517.39.815
3-Methylpentane---525.19.914
2,2,4-TrimethylpentaneIsooctane691.911.512
Pristane2,6,10,14-Tetramethylpentadecane1833.710.128
Phytane2,6,10,14-Tetramethylhexadecane1937.110.425

Source: NIST Standard Reference Database 1A v23. Data is for non-polar stationary phases such as DB-1 or DB-5.

Experimental Protocols for Reliable Retention Index Determination

To minimize inter-laboratory variability, the adoption of a detailed and standardized experimental protocol is paramount.

Preparation of Samples and Standards
  • n-Alkane Standard Solution: A solution containing a homologous series of n-alkanes (e.g., C7-C40) should be used for the determination of retention indices. Commercially available standard mixtures are recommended to ensure accuracy and consistency. The concentration of each n-alkane should be sufficient to yield a strong signal-to-noise ratio.

  • Branched Alkane Sample: The branched alkane(s) of interest should be dissolved in a high-purity, volatile solvent (e.g., hexane (B92381) or pentane). The concentration should be optimized to avoid peak overloading, which can affect retention times.

  • Co-injection (optional but recommended): Whenever possible, co-injecting the sample with the n-alkane standard can improve the accuracy of the retention index calculation by minimizing the impact of any small variations in injection time or GC conditions between runs.

Gas Chromatography (GC) Method Parameters
  • Column: A well-characterized, non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) is typically used for the analysis of alkanes. The column dimensions (length, internal diameter, and film thickness) must be identical for all participating laboratories in a comparative study.

  • Carrier Gas: Helium is the most commonly used carrier gas. The flow rate should be set and maintained at a constant value throughout the analysis.

  • Temperature Program: A linear temperature program is generally employed for the separation of a wide range of alkanes. A typical program might be:

    • Initial oven temperature: 40°C, hold for 5 minutes.

    • Temperature ramp: Increase at a rate of 4°C per minute to 320°C.

    • Final hold: Maintain at 320°C for 15 minutes. It is crucial that all laboratories use the exact same temperature program.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard for this type of analysis. The injector and detector temperatures should be set appropriately (e.g., 250°C for the injector and 300°C for the FID) and kept consistent.

Retention Index Calculation

The linear retention index (LRI) is calculated using the retention times of the analyte and the two n-alkanes that elute immediately before and after it. The formula for temperature-programmed gas chromatography is:

LRI = 100 × [ (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) + n ]

Where:

  • t_R(x) is the retention time of the branched alkane.

  • t_R(n) is the retention time of the n-alkane with n carbon atoms eluting before the analyte.

  • t_R(n+1) is the retention time of the n-alkane with n+1 carbon atoms eluting after the analyte.

  • n is the carbon number of the n-alkane eluting before the analyte.

Visualizing the Workflow and Influencing Factors

To better understand the process of an inter-laboratory comparison and the variables that can affect the outcome, the following diagrams are provided.

experimental_workflow A 1. Centralized Preparation - Standardized Protocol - Branched Alkane Samples - n-Alkane Standards B 2. Distribution to Participating Laboratories A->B C 3. Independent GC Analysis (Adherence to Protocol) B->C D 4. Data Submission - Raw Retention Times C->D E 5. Centralized Data Analysis - RI Calculation - Statistical Evaluation D->E F 6. Comparison Report - Tabulated Results - Reproducibility Assessment E->F

Caption: A typical workflow for a structured inter-laboratory comparison study.

logical_relationships cluster_instrumental Instrumental Factors cluster_methodological Methodological Factors RI Retention Index Reproducibility Column Column Characteristics (Phase, Age, Dimensions) Column->RI Temp Oven Temperature (Accuracy, Stability) Temp->RI Flow Carrier Gas Flow Rate (Control, Purity) Flow->RI Sample Sample Preparation (Concentration, Solvent) Sample->RI Injection Injection Technique (Volume, Speed) Injection->RI Integration Peak Integration (Algorithm, Parameters) Integration->RI

Caption: Key factors influencing the inter-laboratory reproducibility of retention indices.

Distinguishing Trimethylnonane Isomers: A Comparative Guide to Tandem Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) and other analytical techniques for the differentiation of trimethylnonane isomers, supported by experimental data and detailed methodologies.

The structural similarity of trimethylnonane isomers makes their individual identification and quantification a complex analytical task. Standard mass spectrometry (MS) often yields similar fragmentation patterns, making unambiguous identification difficult. This guide explores the application of tandem mass spectrometry as a powerful tool for isomer differentiation and compares its performance with alternative methods such as gas chromatography with retention indices.

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry, particularly when coupled with gas chromatography (GC-MS/MS), offers enhanced selectivity and specificity for the analysis of isomeric compounds. The technique involves the selection of a specific precursor ion (often the molecular ion or a major fragment) from the initial mass spectrum, which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum is characteristic of the precursor ion's structure, allowing for the differentiation of isomers that may produce similar initial mass spectra.

The Power of Multiple Reaction Monitoring (MRM)

A highly specific and sensitive mode of tandem mass spectrometry is Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion is selected and a specific product ion resulting from its fragmentation is monitored. By identifying unique precursor-product ion transitions for each isomer, MRM allows for their selective detection and quantification even in complex matrices.

Fragmentation Patterns of Trimethylnonane Isomers

The key to distinguishing trimethylnonane isomers using MS/MS lies in their distinct fragmentation patterns. Upon electron ionization, branched alkanes preferentially fragment at the carbon-carbon bonds adjacent to the branching points, leading to the formation of stable carbocations. The relative abundances of these fragment ions will differ depending on the position of the methyl groups on the nonane (B91170) backbone.

IsomerPrecursor Ion (m/z)Collision Energy (eV)Major Product Ions (m/z)Potential Unique MRM Transition (Precursor > Product)
2,2,4-Trimethylnonane1701557, 71, 85, 99, 113170 > 113
2,3,4-Trimethylnonane1701557, 71, 85, 99, 127170 > 127
3,3,5-Trimethylnonane1701557, 71, 85, 113, 141170 > 141

Note: The collision energies and product ion distributions are illustrative and would require experimental optimization for specific instrumentation.

Alternative Method: Gas Chromatography with Retention Index (GC-RI)

An alternative and complementary technique for the differentiation of trimethylnonane isomers is the use of Kovats retention indices (RI) in gas chromatography. The retention index is a normalized measure of a compound's retention time relative to a series of n-alkanes. Isomers with different branching patterns will exhibit distinct retention times on a given GC column, resulting in different RI values. High-resolution capillary columns, particularly long, non-polar columns, can achieve significant separation of closely related isomers.

Performance Comparison: Tandem Mass Spectrometry vs. GC-Retention Index

FeatureTandem Mass Spectrometry (GC-MS/MS)Gas Chromatography with Retention Index (GC-RI)
Specificity Very High (based on unique fragment ions)High (dependent on chromatographic resolution)
Sensitivity Very High (especially in MRM mode)Moderate to High (detector dependent)
Confirmation High (provides structural information)Moderate (relies on comparison to standards or databases)
Throughput High (can be automated)Moderate (longer run times may be needed for high resolution)
Cost Higher initial instrument costLower initial instrument cost
Expertise Requires expertise in method development and data interpretationRelatively straightforward data analysis

Experimental Protocols

GC-MS/MS Method for Trimethylnonane Isomer Analysis

This protocol outlines a general procedure for the analysis of trimethylnonane isomers using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Dilute the sample containing trimethylnonane isomers in a suitable solvent (e.g., hexane) to a final concentration in the low µg/mL range.

  • If necessary, perform a cleanup step to remove matrix interferences.

2. Gas Chromatography Conditions:

  • Column: 100 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-1ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 3°C/min, hold for 10 min.

  • Injector: Splitless mode at 250°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for initial identification and MRM for targeted analysis.

  • Precursor Ion Selection: Select the molecular ion (m/z 170) or a prominent, high m/z fragment ion.

  • Collision Gas: Argon at a pressure of approximately 1.5 mTorr.

  • Collision Energy Optimization: Perform a collision energy ramp experiment for each isomer to determine the optimal energy for producing unique and abundant product ions.

  • MRM Transitions: Program the instrument to monitor the unique precursor-product ion transitions identified for each isomer.

GC-RI Method for Trimethylnonane Isomer Identification

1. Sample and Standard Preparation:

  • Prepare a solution of the trimethylnonane isomer mixture in hexane.

  • Prepare a separate solution containing a series of n-alkanes (e.g., C8 to C20) in hexane.

2. Gas Chromatography Conditions:

  • Use the same GC column and conditions as described in the GC-MS/MS protocol.

3. Data Acquisition:

  • Inject the n-alkane mixture and record the retention times of each n-alkane.

  • Inject the trimethylnonane isomer sample and record the retention times of each peak.

4. Retention Index Calculation:

  • Calculate the Kovats retention index (I) for each isomer using the following formula:

    where:

    • n is the carbon number of the n-alkane eluting before the isomer.

    • N is the carbon number of the n-alkane eluting after the isomer.

    • tr(isomer), tr(n), and tr(N) are the retention times of the isomer and the two n-alkanes, respectively.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for distinguishing trimethylnonane isomers using GC-MS/MS and GC-RI.

GCMSMS_Workflow cluster_GC Gas Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection GC_Column GC Separation (Isomer Elution) Sample->GC_Column Ionization Electron Ionization GC_Column->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data_Analysis Isomer Identification MS2->Data_Analysis Unique Spectra

Caption: Workflow for trimethylnonane isomer identification using GC-MS/MS.

GCRI_Workflow cluster_GC_RI Gas Chromatography Sample_RI Sample Injection GC_Column_RI GC Separation (Retention Times) Sample_RI->GC_Column_RI nAlkanes n-Alkane Standard Injection nAlkanes->GC_Column_RI Data_Analysis_RI Kovats Retention Index Calculation GC_Column_RI->Data_Analysis_RI Retention Times Identification_RI Isomer Identification Data_Analysis_RI->Identification_RI Unique RI Values

Caption: Workflow for trimethylnonane isomer identification using GC-RI.

Conclusion

Both tandem mass spectrometry and gas chromatography with retention indices are valuable techniques for the differentiation of trimethylnonane isomers. GC-MS/MS, particularly in MRM mode, offers superior specificity and sensitivity, providing a high degree of confidence in isomer identification through the analysis of unique fragmentation patterns. GC-RI provides a robust and cost-effective alternative that can achieve good separation and identification based on chromatographic behavior. For comprehensive and unambiguous isomer identification, a combination of both techniques is often the most powerful approach, leveraging the orthogonal separation mechanisms of chromatography and mass spectrometry. The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation.

Navigating the Maze of Branched Alkanes: A Comparative Guide to Isomer-Specific Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise identification and quantification of branched alkane isomers are critical in fields ranging from petroleum analysis and alternative fuel development to environmental forensics and drug discovery. The structural similarity of these isomers presents a significant analytical challenge, often rendering traditional chromatographic methods insufficient. This guide provides a comprehensive comparison of Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy with established techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)—for the isomer-specific analysis of branched alkanes. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal analytical approach.

The challenge in analyzing branched alkanes lies in their similar physicochemical properties, which leads to co-elution in standard gas chromatography. While GC is a powerful separation technique, the detection method coupled with it determines the ability to differentiate and accurately quantify these closely related structures. This guide delves into the capabilities of GC-VUV, a relatively new technology, and compares it against the workhorses of the analytical laboratory, GC-MS and GCxGC.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an analytical technique for branched alkane analysis hinges on the specific requirements of the application, such as the need for unambiguous identification, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of GC-VUV, GC-MS, and GCxGC for this purpose.

FeatureGC-VUV SpectroscopyGC-MS (Standard EI)GCxGC-FID/MS
Isomer Differentiation Excellent; unique VUV absorption spectra for most isomers.[1][2]Poor to moderate; mass spectra of isomers are often identical or very similar.[3]Very Good to Excellent; high-resolution separation in two dimensions.[4][5]
Selectivity High for structural isomers, including positional and geometric isomers.[6]Low for isomers with similar fragmentation patterns.High, based on two independent column selectivities (e.g., volatility and polarity).[4]
Resolution Can deconvolve co-eluting isomers based on their unique spectra.[1][7]Limited by chromatographic separation; co-eluting isomers are difficult to resolve.Highest chromatographic resolution, capable of separating thousands of individual compounds.[8]
Sensitivity (LOD) Picogram-level on-column detection is possible.Picogram-level on-column detection is achievable.Dependent on the detector (FID or MS), but generally high.
Quantitative Analysis Good; follows Beer-Lambert law, providing linear response.[1]Good, but can be compromised by co-elution and similar fragmentation of isomers.Excellent with FID; MS quantification can be complex for co-eluting species.
Analysis Time Can be significantly reduced through chromatographic compression and spectral deconvolution.[2][7]Dependent on chromatographic resolution required; can be lengthy for complex mixtures.Generally longer analysis times due to the comprehensive nature of the separation.
Identification Confidence High, based on matching unique spectral "fingerprints" to a library.Moderate to low for isomers; often relies heavily on retention time, which can shift.[9]High, based on structured two-dimensional chromatograms and retention indices.[5]
Limitations Requires a spectral library for confident identification. The effectiveness is limited by the availability of reference spectra.[10]Inability to distinguish many isomers by mass fragmentation alone.[3]Complex data analysis and longer run times.

Delving Deeper: A Head-to-Head Comparison

GC-VUV Spectroscopy: A New Paradigm for Isomer Analysis

GC-VUV spectroscopy has emerged as a powerful tool for the analysis of complex hydrocarbon mixtures, offering a unique solution to the challenge of isomer differentiation.[11] The technique relies on the absorption of vacuum ultraviolet light (120-240 nm), which induces electronic transitions in virtually all chemical bonds.[1] This results in distinct, highly structured absorption spectra for different molecules, including closely related isomers.

One of the key advantages of GC-VUV is its ability to deconvolve the signals of co-eluting compounds.[1][7] If two or more isomers elute from the GC column at the same time, their combined absorption spectrum can be mathematically separated into the individual spectra of the components, allowing for their accurate quantification. This capability can significantly reduce analysis times by allowing for faster chromatography without the need for baseline separation of all isomers.[2][7] Studies have shown that all 18 structural isomers of C8H18 (octane) have unambiguously unique vacuum ultraviolet spectra, with identification possible at concentration limits below 0.40% by mass, and even as low as 0.20% with human discretion.[12][13]

GC-MS: The Established Standard and Its Limitations

Gas Chromatography-Mass Spectrometry is a ubiquitous technique in analytical laboratories. However, for the specific task of branched alkane isomer analysis, standard electron ionization (EI) GC-MS has significant limitations. Branched alkanes with the same chemical formula and molecular weight often produce nearly identical mass spectra due to similar fragmentation pathways.[3] This makes it extremely difficult, if not impossible, to differentiate between co-eluting isomers based on their mass spectra alone.

Identification in GC-MS for these compounds often relies heavily on chromatographic retention times, which can be susceptible to shifts due to matrix effects or changes in instrumental conditions.[9] While techniques like tandem mass spectrometry (MS/MS) or alternative ionization methods like chemical ionization (CI) or Cold EI can provide more structural information, they add complexity and may not be universally available.[3]

GCxGC: The Power of Two-Dimensional Separation

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in separation power compared to single-dimension GC.[4] By employing two columns with different separation mechanisms (e.g., a non-polar column followed by a polar column), compounds are separated based on two independent properties, such as volatility and polarity. This results in a highly structured two-dimensional chromatogram where compounds of a similar chemical class group together, facilitating their identification.[4]

GCxGC is particularly well-suited for the detailed analysis of complex hydrocarbon mixtures like petroleum products and sustainable aviation fuels, which are rich in branched alkane isomers.[1][5] The enhanced resolution of GCxGC can separate many isomers that would co-elute in a one-dimensional separation. However, even with the power of two-dimensional separation, complete resolution of all isomers in a complex sample can be challenging, and the technique is characterized by longer analysis times and more complex data processing compared to 1D GC methods.

Visualizing the Workflow and a Logical Comparison

To better understand the practical application and comparative strengths of these techniques, the following diagrams illustrate the experimental workflow of GC-VUV and provide a logical comparison of the three methods for isomer-specific analysis.

GC_VUV_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_vuv VUV Detection cluster_data Data Analysis Sample Branched Alkane Mixture Injector Injector Sample->Injector 1. Injection Column GC Column Injector->Column 2. Separation FlowCell Heated Flow Cell Column->FlowCell 3. Elution VUV_Detector VUV Spectrometer FlowCell->VUV_Detector 4. Absorbance Measurement Chromatogram 3D Chromatogram (Time, Wavelength, Absorbance) VUV_Detector->Chromatogram 5. Data Acquisition Deconvolution Spectral Deconvolution Chromatogram->Deconvolution 6. Resolve Co-elution LibraryMatch Library Matching Deconvolution->LibraryMatch 7. Isomer Identification Quantification Quantification LibraryMatch->Quantification 8. Isomer Quantification

GC-VUV Experimental Workflow for Branched Alkane Analysis.

Analytical_Comparison cluster_problem Analytical Challenge cluster_approaches Analytical Approaches cluster_outcomes Analytical Outcomes cluster_conclusion Conclusion Problem Branched Alkane Isomer Mixture GC_VUV GC-VUV Problem->GC_VUV GC_MS GC-MS Problem->GC_MS GCxGC GCxGC Problem->GCxGC VUV_Outcome Unique Spectra + Deconvolution = Isomer ID & Quant GC_VUV->VUV_Outcome Spectral Differentiation MS_Outcome Identical Spectra = Ambiguous ID GC_MS->MS_Outcome Mass Fragmentation GCxGC_Outcome High Resolution Separation = Isomer Separation GCxGC->GCxGC_Outcome Orthogonal Separation Conclusion GC-VUV: Unambiguous identification GC-MS: Limited by spectral similarity GCxGC: High separation power, complex VUV_Outcome->Conclusion MS_Outcome->Conclusion GCxGC_Outcome->Conclusion

Logical Comparison of GC-VUV, GC-MS, and GCxGC for Isomer Analysis.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of branched alkanes using GC-VUV, GC-MS, and GCxGC.

GC-VUV Protocol for Branched Alkane Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the detector.

  • GC System:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle high concentration samples. Injector temperature: 250°C.

    • Column: A non-polar column, such as a 100% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: 35°C (hold for 5 min), ramp to 250°C at 5°C/min, hold for 10 min.

  • VUV Detector:

    • Transfer Line Temperature: 275°C.

    • Flow Cell Temperature: 275°C.

    • Acquisition Range: 125-240 nm.

    • Data Acquisition Rate: 10 Hz.

  • Data Analysis:

    • Process the 3D data using VUV software.

    • Perform spectral deconvolution on co-eluting peaks.

    • Identify isomers by matching their spectra against a VUV spectral library.

    • Quantify isomers using the integrated absorbance signals.

GC-MS Protocol for Branched Alkane Analysis (Based on ASTM D6729 Principles)

This protocol is adapted from the principles of detailed hydrocarbon analysis (DHA).[3][6]

  • Sample Preparation: Prepare a calibration mixture of n-alkanes to determine retention indices. Dilute the sample if necessary.

  • GC System:

    • Injector: Split/splitless injector, 250°C.

    • Column: High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film of 100% dimethyl polysiloxane).[6]

    • Carrier Gas: Helium or hydrogen.[6]

    • Oven Temperature Program: A slow temperature ramp is typically used to maximize separation, for example: 35°C (hold 15 min), ramp to 200°C at 2°C/min, hold for 5 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Scan Speed: >2 scans/sec.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify peaks based on retention time and comparison of mass spectra to a library (e.g., NIST).

    • Use retention indices to aid in the identification of isomers.

    • Quantify using the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

GCxGC-FID/MS Protocol for Branched Alkane Analysis

This protocol outlines a typical setup for comprehensive two-dimensional analysis.[4]

  • Sample Preparation: Dilute the sample in an appropriate solvent.

  • GCxGC System:

    • First Dimension (1D) Column: Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

    • Second Dimension (2D) Column: Polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film).

    • Modulator: Thermal or cryogenic modulator to trap and re-inject effluent from the 1D column to the 2D column. Modulation period: 2-8 seconds.

    • Oven Temperature Program: A typical program might be 40°C (hold 1 min), ramp to 300°C at 3°C/min. The secondary oven is typically offset by 5-15°C from the primary oven.

  • Detector:

    • FID: Operated at 300°C. High data acquisition rate (e.g., 100 Hz) is required.

    • TOF-MS: A time-of-flight mass spectrometer is often preferred due to its fast acquisition speed.

  • Data Analysis:

    • Use specialized software to generate and analyze the 2D chromatogram.

    • Identify compound classes based on their location in the 2D plot.

    • Identify individual compounds by their mass spectra and retention times in both dimensions.

    • Quantify using the volume of the peaks in the 2D chromatogram.

Conclusion

The isomer-specific analysis of branched alkanes is a complex analytical task that requires careful consideration of the available techniques.

  • GC-VUV spectroscopy offers a significant advantage in its ability to differentiate and quantify isomers, even when they co-elute, by leveraging their unique VUV absorption spectra. This makes it a powerful tool for applications requiring unambiguous isomer identification and has the potential for high sample throughput.

  • GC-MS remains a valuable and widely accessible technique, but its utility for branched alkane isomer analysis is hampered by the similarity of their mass spectra. Its strength lies in the identification of unknown compounds where fragmentation patterns are distinct.

  • GCxGC provides unparalleled separation power, making it the go-to technique for the comprehensive characterization of highly complex samples. While it can resolve a vast number of isomers, it comes with the trade-offs of longer analysis times and more complex data interpretation.

For researchers, scientists, and drug development professionals facing the challenge of branched alkane isomer analysis, GC-VUV spectroscopy represents a compelling and often superior alternative to traditional methods, providing a unique combination of selectivity, speed, and quantitative accuracy. The choice of technique will ultimately depend on the specific analytical goals, sample complexity, and available resources.

References

Navigating the Chromatographic Landscape: A Comparative Guide to Kovats Retention Indices on GC Columns of Varying Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a cornerstone of analytical science. In gas chromatography (GC), Kovats retention indices (I) serve as a standardized measure of a compound's retention, offering a more stable and transferable value than raw retention time. However, the choice of GC column, specifically its stationary phase polarity, profoundly influences these indices. This guide provides an objective comparison of Kovats retention indices on different polarity GC columns, supported by experimental data, to aid in method development and compound identification.

The Kovats retention index is a system that normalizes the retention time of a compound to the retention times of a series of co-injected n-alkane standards.[1] This conversion from a system-dependent retention time to a more constant retention index facilitates inter-laboratory comparisons and is a valuable tool for compound identification by matching experimental values with library data.[2] The fundamental principle governing the separation and, consequently, the retention index is the interaction between the analyte and the stationary phase of the GC column. The polarity of both the analyte and the stationary phase dictates the strength of these interactions.

The general rule of "like dissolves like" is a useful starting point for understanding retention in GC. Non-polar stationary phases, such as those composed of polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), primarily interact with analytes through van der Waals or dispersive forces.[3] Consequently, non-polar compounds will be retained longer on these columns. In contrast, polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-Wax, Carbowax), exhibit stronger dipole-dipole interactions and hydrogen bonding capabilities.[3] Polar analytes, therefore, will have a greater affinity for and be more strongly retained on polar columns.

This difference in interaction mechanisms directly translates to variations in Kovats retention indices. For a given compound, its retention index will change depending on the polarity of the column used for the analysis.

Quantitative Data Summary: Kovats Retention Indices on Non-Polar vs. Polar Columns

The following table summarizes experimentally determined Kovats retention indices for a selection of compounds with varying polarities on both non-polar and polar GC columns. This data clearly illustrates the significant impact of stationary phase polarity on retention behavior.

AnalyteCompound ClassNon-Polar Column (Stationary Phase)Kovats Retention Index (I)Polar Column (Stationary Phase)Kovats Retention Index (I)Reference
4-DecanolAlcoholSE-30 (Non-Polar)1182Carbowax 20M (Polar)1545[2]
(Z)-3-Dodecen-1-olAlcoholDB-5 (Non-Polar)1450DB-WAX (Polar)1797[4]
(Z)-3-DodecenalAldehydeDB-5 (Non-Polar)1405DB-WAX (Polar)1630[4]
(Z)-3-Dodecenyl acetateEsterDB-5 (Non-Polar)1594DB-WAX (Polar)1774[4]
(Z)-5-Tetradecen-1-olAlcoholDB-5 (Non-Polar)1653DB-WAX (Polar)2000[4]
(Z)-5-TetradecenalAldehydeDB-5 (Non-Polar)1607DB-WAX (Polar)1832[4]
(Z)-5-Tetradecenyl acetateEsterDB-5 (Non-Polar)1796DB-WAX (Polar)1976[4]
(Z)-7-Hexadecen-1-olAlcoholDB-5 (Non-Polar)1854DB-WAX (Polar)2201[4]
(Z)-7-HexadecenalAldehydeDB-5 (Non-Polar)1807DB-WAX (Polar)2030[4]
(Z)-7-Hexadecenyl acetateEsterDB-5 (Non-Polar)1996DB-WAX (Polar)2174[4]

As the data demonstrates, polar compounds such as alcohols, aldehydes, and esters exhibit significantly higher Kovats retention indices on polar columns (DB-WAX, Carbowax 20M) compared to non-polar columns (DB-5, SE-30). This is a direct result of the stronger interactions between the polar functional groups of the analytes and the polar stationary phase, leading to longer retention times relative to the n-alkane standards.[2]

Experimental Protocol: Determination of Kovats Retention Index

The determination of the Kovats retention index is a standardized procedure that involves the following steps:

  • Preparation of Standards and Sample:

    • n-Alkane Standard Mixture: A mixture of a homologous series of n-alkanes (e.g., C8 to C30) is prepared in a suitable solvent. The range of n-alkanes should bracket the expected elution time of the analyte of interest.

    • Analyte Sample: A dilute solution of the analyte is prepared in the same solvent as the n-alkane standards.

  • Gas Chromatographic Analysis:

    • The n-alkane standard mixture and the analyte sample are analyzed under the same isothermal or temperature-programmed GC conditions. It is crucial that all chromatographic parameters (column, temperature program, carrier gas flow rate, etc.) remain constant for both analyses.[1]

  • Calculation of Kovats Retention Index:

    • The retention times of the n-alkanes and the analyte are determined from the chromatograms.

    • The Kovats retention index (I) is then calculated using the following formula for isothermal analysis:

      I = 100 * [n + (log(t'x) - log(t'n)) / (log(t'N) - log(t'n))]

      Where:

      • n is the carbon number of the n-alkane eluting immediately before the analyte.

      • N is the carbon number of the n-alkane eluting immediately after the analyte.

      • t'x is the adjusted retention time of the analyte.

      • t'n is the adjusted retention time of the n-alkane with carbon number n.

      • t'N is the adjusted retention time of the n-alkane with carbon number N.

    • For temperature-programmed analysis, a simplified linear interpolation formula is often used:

      I = 100 * [n + (tx - tn) / (tN - tn)]

      Where:

      • tx , tn , and tN are the unadjusted retention times.

Visualizing the Influence of Polarity on Kovats Retention Index

The following diagram illustrates the logical relationship between analyte properties, GC column polarity, and the resulting Kovats retention index.

G cluster_analyte Analyte Properties cluster_column GC Column Analyte_Polarity Analyte Polarity Interaction Analyte-Stationary Phase Interaction Strength Analyte_Polarity->Interaction Determines Interaction Type Analyte_Volatility Analyte Volatility Retention_Time Relative Retention Time (vs. n-Alkanes) Analyte_Volatility->Retention_Time Influences Column_Polarity Stationary Phase Polarity Column_Polarity->Interaction Interaction->Retention_Time Directly Proportional Kovats_Index Kovats Retention Index Retention_Time->Kovats_Index Calculated From

Caption: Relationship between analyte properties, column polarity, and Kovats index.

References

A Comparative Guide to the Analysis of 2,4,5-Trimethylnonane in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical methods for the quantification of 2,4,5-trimethylnonane, a branched alkane relevant in petrochemical and environmental analyses. The comparison focuses on the key performance metrics of accuracy and precision, assessed through the use of a Certified Reference Material (CRM). As specific public data for this analyte is limited, this guide presents an illustrative comparison based on established analytical principles for volatile hydrocarbons.

The two methods under comparison are:

  • Method A: Static Headspace Gas Chromatography with Mass Spectrometry (SHS-GC-MS)

  • Method B: Direct Liquid Injection Gas Chromatography with Flame Ionization Detection (LI-GC-FID)

These techniques are widely employed for the analysis of volatile and semi-volatile organic compounds in complex matrices.[1][2] The choice between them often depends on factors such as required sensitivity, selectivity, and sample throughput.

Data Presentation: Performance Comparison

The following table summarizes illustrative quantitative data obtained from the analysis of a hypothetical CRM ("CRM 1205 - Branched Alkanes in Hexane"), where the certified value for this compound is 10.00 ± 0.15 µg/mL . The data represents the analysis of six replicate samples (n=6) for each method.

Performance Metric Method A: SHS-GC-MS Method B: LI-GC-FID Commentary
Mean Measured Value (µg/mL) 9.8910.25GC-MS shows a value slightly below the certified mean, while GC-FID is slightly above.
Accuracy (% Recovery) 98.9%102.5%Both methods demonstrate high accuracy, falling well within a typical acceptance range (e.g., 95-105%).
Precision (% RSD) 1.8%3.5%The headspace method shows higher precision (lower RSD), likely due to automated sampling reducing volumetric errors.
Limit of Detection (LOD) (µg/mL) 0.050.20GC-MS provides superior sensitivity, making it more suitable for trace-level analysis.
Selectivity High (Mass-based)Moderate (Retention time-based)GC-MS offers excellent selectivity by using specific ion monitoring, minimizing interference from matrix components.[1]

Experimental Workflow

The logical workflow for comparing these analytical methods is outlined below. The process begins with the Certified Reference Material and branches into the two distinct analytical procedures, culminating in a comparative assessment of the resulting data against the certified values.

G cluster_0 Start: Reference Material cluster_1 Method A: SHS-GC-MS cluster_2 Method B: LI-GC-FID cluster_3 Analysis & Comparison CRM Certified Reference Material (CRM) This compound (10.00 ± 0.15 µg/mL) PrepA Sample Prep: Dilution & Vial Sealing CRM->PrepA Aliquot for Method A PrepB Sample Prep: Dilution & Internal Std. CRM->PrepB Aliquot for Method B HSA Static Headspace Equilibration & Sampling PrepA->HSA GCA GC Separation (DB-5ms column) HSA->GCA MSA MS Detection (SIM Mode) GCA->MSA DataA Data Acquisition A MSA->DataA Compare Performance Metrics Calculation - Accuracy (% Recovery) - Precision (% RSD) DataA->Compare InjectB Direct Liquid Injection (1 µL, Splitless) PrepB->InjectB GCB GC Separation (DB-5ms column) InjectB->GCB FIDB FID Detection GCB->FIDB DataB Data Acquisition B FIDB->DataB DataB->Compare Decision Method Selection: - Accuracy - Precision - Sensitivity - Throughput Compare->Decision

Caption: Workflow for comparing two analytical methods using a CRM.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Laboratories must validate that their methods are suitable for their intended purpose, a process for which CRMs are indispensable.[3]

Method A: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

This protocol is based on common methods for volatile organic compound analysis in liquid matrices.[1][2]

  • Sample Preparation: A 1.0 mL aliquot of the CRM is transferred to a 20 mL headspace vial. The vial is immediately sealed with a PTFE/silicone septum and aluminum cap.

  • Headspace Incubation: The vial is placed in the autosampler tray and incubated at 85°C for 20 minutes with agitation to allow the analyte to partition into the headspace gas phase.

  • Injection: 1.0 mL of the headspace gas is automatically injected into the GC inlet.

  • Gas Chromatography:

    • Instrument: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 3 min).

  • Mass Spectrometry:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85).

    • MS Source Temp: 230°C.

    • MS Quad Temp: 150°C.

Method B: Direct Liquid Injection Gas Chromatography-Flame Ionization Detection (LI-GC-FID)

This protocol follows standard procedures for hydrocarbon analysis in petrochemical samples.[4]

  • Sample Preparation: A 1.0 mL aliquot of the CRM is transferred to a 2.0 mL autosampler vial. 10 µL of an internal standard (e.g., undecane (B72203) at 1000 µg/mL) is added, and the vial is capped. The use of an internal standard can significantly improve accuracy by correcting for variations.[5]

  • Injection: 1.0 µL of the prepared sample is injected into the GC inlet.

  • Gas Chromatography:

    • Instrument: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 3 min).

  • Flame Ionization Detection:

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (N2): 25 mL/min.

Conclusion

Both SHS-GC-MS and LI-GC-FID are viable methods for the accurate and precise analysis of this compound in certified reference materials.

  • SHS-GC-MS is the superior choice for applications requiring high sensitivity and selectivity, especially when dealing with complex matrices where interferences are a concern. Its automated nature can also lead to better precision.

  • LI-GC-FID is a robust, cost-effective, and reliable alternative for routine quantitative analysis where the analyte concentration is sufficiently high and the sample matrix is relatively clean.

The final selection of a method should be based on the specific requirements of the analysis, including regulatory guidelines, sample complexity, and the desired limits of detection and quantitation. The use of ISO 17034 accredited CRMs is critical for the initial validation and ongoing quality control of either method.[6][7]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkane Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical techniques for the identification, quantification, and structural elucidation of branched alkanes. The cross-validation of these methods is critical for ensuring data accuracy and reliability in research and development. The information presented is supported by established analytical principles and experimental data from scientific literature. The primary techniques evaluated are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The analysis of branched alkanes is challenging due to the large number of structurally similar isomers and their high boiling points.[1] The selection of an appropriate analytical method, or a combination of methods, is crucial for achieving accurate and reproducible results.

Data Presentation: A Side-by-Side Comparison

The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes typical performance characteristics for the analysis of branched alkanes using GC-MS, NMR, and FTIR spectroscopy. These values are representative and can vary based on specific instrumentation, method parameters, and sample complexity.[2]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by boiling point/polarity, followed by ionization and mass-to-charge ratio detection.[3]Nuclear spin transitions in a magnetic field, providing detailed structural information.[3]Absorption of infrared radiation causing molecular vibrations, specific to functional groups.[3]
Selectivity High (based on retention time and mass spectrum).[2]Very High (distinguishes isomers based on unique chemical environments).[4][5]Moderate (functional group specific, not ideal for isomer differentiation).[2]
Limit of Detection (LOD) 0.01 - 10 ng/L[2]~µg to mg range1 - 10 mg/L[2]
Limit of Quantification (LOQ) 0.05 - 25 ng/L[2]~µg to mg range5 - 25 mg/L[2]
Precision (RSD) < 15%[2]< 5%< 10%[2]
Accuracy (Recovery) 80 - 120%[2]95 - 105%90 - 110%[2]
Analysis Time per Sample ~15-60 minutes[2][6]~5-30 minutes~1-5 minutes[2]
Primary Application Separation and identification of complex mixtures, quantification.Unambiguous structure elucidation, isomer discrimination.Rapid screening, functional group identification.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of branched alkanes using GC-MS, NMR, and FTIR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] For branched alkanes, the choice of a long, non-polar capillary column is often recommended to improve the separation of isomers.[1][7]

a. Sample Preparation:

  • Dissolve the sample containing branched alkanes in a volatile solvent such as hexane (B92381) or dichloromethane.

  • If necessary, perform a solid-liquid extraction for solid samples.[8]

  • Filter the solution to remove any particulate matter.

  • Inject 1 µL of the prepared sample into the GC injector port.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 100 m, non-polar phase like 100% Dimethylpolysiloxane).[1][7]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.[2][3]

  • Mass Spectrometer:

    • MS Transfer Line Temperature: 280°C.[2]

    • Ion Source Temperature: 230°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][8]

    • Scan Range: m/z 40-500.[2][3]

c. Data Analysis:

  • Initial identification is based on the retention time of the analyte peak compared to a known standard.

  • Confirmation is achieved by comparing the acquired mass spectrum with a reference library (e.g., NIST).[2][3]

  • Branched alkanes show preferential fragmentation at the branch site, leading to a more stable secondary or tertiary carbocation, which distinguishes their spectra from linear alkanes.[9] The fragmentation pattern is characterized by a series of alkyl fragments (CₙH₂ₙ₊₁) separated by 14 Da (CH₂).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is unparalleled for detailed structural analysis, allowing for unambiguous assignment of proton and carbon signals to elucidate the molecular framework, including the degree and position of branching.[10] Two-dimensional techniques like DQF-COSY are particularly effective for discriminating branched and linear alkanes in complex mixtures.[4][5]

a. Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

b. Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the types of protons (methyl, methylene, methine). Protons in alkanes typically resonate between 0.5 - 2.0 ppm.[10]

    • ¹³C NMR & DEPT: Identifies the different carbon environments (CH₃, CH₂, CH, and quaternary carbons).

    • 2D COSY: Shows correlations between coupled protons, helping to trace the carbon skeleton.[4]

    • 2D HSQC/HMBC: Correlates proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms for complete structural assignment.[10]

c. Data Analysis:

  • Analyze the ¹H NMR spectrum to identify the chemical shifts and coupling patterns characteristic of branching points (methine protons).

  • Use the ¹³C NMR and DEPT spectra to count the number of methyl, methylene, methine, and quaternary carbons.

  • Combine data from 2D NMR experiments to connect the different spin systems and build the complete molecular structure of the branched alkane.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is a rapid and non-destructive technique used to identify functional groups present in a sample. While it can confirm the presence of alkanes, it generally cannot distinguish between different branched isomers.[2]

a. Sample Preparation:

  • Liquid Sample: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl) to create a thin film.[2]

  • Solid Sample: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

b. Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background.[3]

c. Data Analysis:

  • Analyze the IR spectrum for characteristic alkane absorption bands:

    • C-H stretching vibrations: Strong bands in the 2850-2960 cm⁻¹ region.[2]

    • CH₂ bending (scissoring) vibrations: Around 1465 cm⁻¹.[2]

    • CH₃ bending vibrations: Around 1375 cm⁻¹.[2]

  • The presence of these bands confirms the sample is an alkane, but provides limited information about its specific branching structure.

Mandatory Visualizations

Diagrams illustrating the cross-validation workflow and the principles of each analytical technique aid in understanding the experimental design and data interpretation.[2]

G cluster_start Start cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_validation Cross-Validation cluster_end Conclusion Sample Branched Alkane Sample GCMS GC-MS Analysis Sample->GCMS Parallel Analysis NMR NMR Spectroscopy Sample->NMR Parallel Analysis FTIR FTIR Spectroscopy Sample->FTIR Parallel Analysis GCMS_Data Separation Profile & Mass Spectra GCMS->GCMS_Data NMR_Data Structural Elucidation (¹H, ¹³C, 2D) NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Compare Compare & Correlate Results GCMS_Data->Compare NMR_Data->Compare FTIR_Data->Compare Result Validated Profile of Branched Alkanes Compare->Result

Caption: Cross-validation workflow for branched alkane profiling.

G cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_nmr Nuclear Magnetic Resonance (NMR) Spectroscopy gcms_sample 1. Volatilized Sample Mixture gc_column 2. GC Separation (Based on Boiling Point) gcms_sample->gc_column ms_ion 3. Ionization & Fragmentation gc_column->ms_ion ms_detect 4. Mass Analysis (m/z ratio) ms_ion->ms_detect gcms_output 5. Chromatogram & Mass Spectrum ms_detect->gcms_output nmr_sample 1. Sample in Solution (in Magnetic Field) rf_pulse 2. Radiofrequency Pulse Applied nmr_sample->rf_pulse nmr_relax 3. Nuclear Spin Relaxation rf_pulse->nmr_relax nmr_detect 4. Signal Detection (FID) nmr_relax->nmr_detect nmr_output 5. NMR Spectrum (Chemical Shifts) nmr_detect->nmr_output

Caption: Principles of GC-MS and NMR for alkane analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,5-Trimethylnonane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2,4,5-Trimethylnonane, a branched alkane. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Key Safety and Handling Information

This compound is a flammable liquid and should be handled with appropriate caution.[1][2] Personal protective equipment (PPE), including safety goggles, lab coats, and nitrile gloves, should be worn at all times to prevent skin and eye contact.[1][3][4] All handling of this substance should occur in a well-ventilated area or under a fume hood to avoid the inhalation of vapors.[1][2][3] Sources of ignition, such as open flames and sparks, must be strictly avoided in the vicinity of this chemical.[1][2]

Quantitative Data

While specific quantitative data for this compound is limited, the following table summarizes its key physical and chemical properties, which inform its safe handling and disposal.

PropertyValueSource
Molecular FormulaC12H26PubChem[5]
Molecular Weight170.33 g/mol PubChem[5]
AppearanceNot specified; likely a colorless liquidGeneral alkane properties
FlammabilityAssumed to be a flammable liquidGeneral alkane properties[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. The following steps outline the recommended disposal procedure.

Step 1: Segregation and Labeling

  • Do not mix this compound with other waste streams, particularly halogenated hydrocarbons.[2][3]

  • Store in a designated, properly sealed, and clearly labeled "Non-Halogenated Organic Liquid Waste" container.[2][3][4] The label should include the chemical name and any known hazards.

Step 2: Storage

  • Keep the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2]

  • Ensure the storage area is designated for flammable liquids.

Step 3: Waste Collection

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) department.

  • Never pour this compound down the drain.[2][3][4]

Step 4: Documentation

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

Spill Management

In the event of a spill, contain the liquid using a non-combustible absorbent material such as sand or earth.[1] The collected material should then be placed in a sealed container and disposed of as hazardous waste, following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Non-Halogenated Organic Waste B->C D Place in a Labeled, Sealed Waste Container C->D E Store in a Cool, Ventilated Area Away from Ignition Sources D->E F Arrange for Professional Hazardous Waste Collection E->F G Document Disposal Details F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,5-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,5-Trimethylnonane

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of similar branched alkanes and are intended to ensure the safe management of this chemical in a laboratory setting.

Chemical Properties and Hazards:

Hazard Classification (Anticipated)Description
Flammable Liquid Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames.[5]
Aspiration Hazard May be fatal if swallowed and enters airways.[5][6]
Skin Irritation May cause skin irritation upon prolonged or repeated contact.
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the foundation of safe handling. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.Must meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for damage before each use. Change gloves immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection Flame-resistant lab coat.Lab coats should be fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.
Foot Protection Closed-toe, chemical-resistant shoes.Shoes should cover the entire foot.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary PPE and have it readily accessible.

    • Locate the nearest safety shower and eyewash station.

    • Have a chemical spill kit appropriate for flammable liquids readily available.

  • Handling:

    • Conduct all work with this compound in a well-ventilated chemical fume hood.

    • Ground and bond containers when transferring the chemical to prevent static discharge.[5]

    • Use only non-sparking tools.[5]

    • Avoid direct contact with skin and eyes.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Store in a tightly sealed, properly labeled container.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

    • The container must be compatible with flammable organic liquids.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Liquid).

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain.[7]

Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective response.

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.